(S)-2-Amino-7-hydroxyheptanoic acid
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-amino-7-hydroxyheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c8-6(7(10)11)4-2-1-3-5-9/h6,9H,1-5,8H2,(H,10,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNFYWQGCVWFSF-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[C@@H](C(=O)O)N)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to CAS 2136908-21-7: A Compound with Limited Publicly Available Data
This lack of information prevents the creation of a detailed technical guide as requested. The synthesis, mechanism of action, and potential applications of this compound are also not documented in accessible literature. Consequently, experimental protocols for its analysis or use in research and development cannot be provided at this time.
It is important for researchers to exercise caution when encountering a compound with such limited characterization. The absence of safety data, including a Material Safety Data Sheet (MSDS), means that its potential hazards, handling precautions, and toxicity are unknown.
General Considerations for Uncharacterized Compounds in Drug Development
In the field of drug development, the initial stages of research heavily rely on the thorough characterization of a compound's physicochemical properties. These properties are fundamental to understanding its behavior, potential efficacy, and safety profile. The typical workflow for a novel compound would involve:
-
Structural Elucidation: Confirmation of the chemical structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
-
Purity Assessment: Determination of the compound's purity using methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Physicochemical Profiling: Measurement of key parameters such as solubility in various solvents, melting and boiling points, pKa, and logP.
The data gathered from these initial studies are critical for formulation development, preclinical testing, and ultimately, for regulatory submissions.
The Path Forward for Investigating CAS 2136908-21-7
For researchers who have synthesized or are in possession of CAS 2136908-21-7, the immediate next steps should involve a comprehensive analytical characterization. The following experimental workflow is recommended:
A Technical Guide to Determining the Aqueous Solubility Profile of (S)-2-Amino-7-hydroxyheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for characterizing the aqueous solubility profile of (S)-2-Amino-7-hydroxyheptanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and biotechnological research. As a molecule possessing acidic (carboxylic acid), basic (α-amino), and polar (hydroxyl) functional groups, its solubility is critically dependent on physicochemical conditions, most notably pH and temperature. We present the theoretical underpinnings of its solubility behavior, detailed, field-proven experimental protocols for generating a robust solubility profile, and a discussion on the interpretation of this data for applications in drug development and formulation. The methodologies described herein are designed to establish a self-validating system for accurate and reproducible solubility determination.
Introduction: The Critical Role of Solubility
(S)-2-Amino-7-hydroxyheptanoic acid is a chiral, non-canonical amino acid. Its structure, featuring a seven-carbon chain with an α-amino group, a terminal hydroxyl group, and a carboxylic acid, suggests complex solubility behavior. In drug development, aqueous solubility is a paramount physicochemical property. It directly influences a compound's dissolution rate, bioavailability, and the feasibility of developing parenteral and oral liquid dosage forms. A thorough understanding of the solubility profile across a range of physiological and formulation conditions is therefore a non-negotiable prerequisite for advancing a candidate molecule.
This document serves as a senior application scientist's guide to systematically determining this profile, focusing on the causality behind experimental choices and ensuring the generation of trustworthy, high-integrity data.
Physicochemical Fundamentals of (S)-2-Amino-7-hydroxyheptanoic Acid Solubility
The solubility of (S)-2-Amino-7-hydroxyheptanoic acid in water is governed by the ionization state of its functional groups. As an amphoteric compound, it can exist in cationic, zwitterionic, and anionic forms depending on the pH of the solution.[1]
-
At Low pH (pH < pKa₁): The carboxylic acid group is protonated (-COOH) and the amino group is also protonated (-NH₃⁺). The molecule carries a net positive charge, which enhances its interaction with polar water molecules, leading to increased solubility.[2][3]
-
At Intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid deprotonates to form a carboxylate (-COO⁻), while the amino group remains protonated (-NH₃⁺). In this state, the molecule is a zwitterion, possessing both a positive and a negative charge, but with a net charge of zero.[4] The solubility of the compound is typically at its minimum at or near its isoelectric point (pI), where the net charge is zero, reducing its interaction with water molecules.[5]
-
At High pH (pH > pKa₂): The amino group deprotonates to its neutral form (-NH₂), while the carboxylate group remains (-COO⁻). The molecule carries a net negative charge, which again promotes interaction with water and increases solubility.[2]
The terminal hydroxyl group (-OH) on the heptanoic acid chain is a polar group that can participate in hydrogen bonding with water, contributing to the molecule's overall intrinsic solubility.
To predict this behavior, estimating the pKa values is essential. For most α-amino acids, the pKa of the α-carboxyl group (pKa₁) is approximately 2-3, and the pKa of the α-ammonium group (pKa₂) is around 9-10.[6] The isoelectric point (pI) for a neutral amino acid can be estimated as the average of pKa₁ and pKa₂.[4]
Caption: Relationship between pH, ionization state, and solubility.
Experimental Determination of the Solubility Profile
Gold Standard: The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the benchmark for determining equilibrium solubility.[7][8] It involves agitating an excess amount of the solid compound in a specific solvent (e.g., buffered aqueous solutions) for a sufficient period to reach equilibrium.
Protocol: Shake-Flask Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to pH 10) using buffers with known composition and ionic strength.
-
Sample Addition: Add an excess of solid (S)-2-Amino-7-hydroxyheptanoic acid to vials containing a known volume of each buffer. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined time (e.g., 24-48 hours). A preliminary kinetic study should be performed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10]
Self-Validation and Trustworthiness:
-
Visual Confirmation: Always visually confirm the presence of undissolved solid before sampling.
-
Kinetic Confirmation: Perform a time-to-equilibrium study by taking samples at multiple time points (e.g., 4, 8, 24, 48 hours) to ensure the concentration has plateaued.
-
pH Measurement: Measure the pH of the supernatant after equilibration to confirm the final pH of the saturated solution.[7]
Caption: Workflow for the Shake-Flask Solubility Method.
Analytical Quantification: HPLC-UV Method
A validated HPLC method is crucial for accurate quantification. Since most amino acids lack a strong chromophore, derivatization is often necessary for UV detection.[10] However, for solubility studies, direct detection at low UV wavelengths (190-210 nm) may be feasible if the buffer components do not interfere.
Protocol: HPLC-UV Quantification
-
Column: Use a reversed-phase column (e.g., C18).
-
Mobile Phase: A simple isocratic or gradient method using an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detector set to a low wavelength (e.g., 200 nm).
-
Standard Curve: Prepare a standard curve of (S)-2-Amino-7-hydroxyheptanoic acid in the mobile phase across a range of concentrations that will bracket the expected sample concentrations.
-
Validation: Validate the method for linearity, accuracy, and precision as per standard guidelines.[11]
Data Presentation and Interpretation
The pH-Solubility Profile
The data from the shake-flask experiments should be compiled into a table and plotted as Solubility (mg/mL or mM) versus pH.
Table 1: Illustrative pH-Solubility Data for (S)-2-Amino-7-hydroxyheptanoic Acid at 25°C
| Final Measured pH | Solubility (mg/mL) | Dominant Species |
| 2.1 | 25.5 | Cationic |
| 4.0 | 5.2 | Zwitterionic |
| 5.8 (pI) | 1.8 | Zwitterionic |
| 7.4 | 4.5 | Zwitterionic/Anionic |
| 9.0 | 18.9 | Anionic |
| 10.5 | 45.2 | Anionic |
This profile is invaluable for pre-formulation. For an intravenous formulation, a pH that ensures a solubility well above the target concentration would be selected. For oral formulations, this profile helps predict how solubility will change as the drug passes through the varying pH environments of the gastrointestinal tract. The lowest solubility value on the curve, near the pI, is termed the intrinsic solubility (S₀).
The Temperature-Solubility Profile
The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[12][13] This is a critical parameter for manufacturing processes, stability testing, and predicting behavior under physiological conditions (37°C).
Protocol: Temperature Dependence Study
-
Repeat the shake-flask experiment at a minimum of three temperatures (e.g., 4°C, 25°C, and 37°C).
-
Perform the experiments at a pH where the compound has sufficient solubility to be accurately measured, but is not so high as to mask the temperature effect (e.g., at pH 7.4).
Table 2: Illustrative Temperature-Solubility Data at pH 7.4
| Temperature (°C) | Solubility (mg/mL) |
| 4 | 2.1 |
| 25 | 4.5 |
| 37 | 7.8 |
This data confirms that the dissolution is endothermic and provides critical information for controlling crystallization during storage (e.g., refrigeration). The thermodynamic properties of dissolution, such as the enthalpy of solution, can be calculated from these data using the van 't Hoff equation.[14]
Effect of Cosolvents
For poorly soluble compounds, cosolvents are often used in formulations to enhance solubility.[15][16] Cosolvents work by reducing the polarity of the aqueous medium.
Protocol: Cosolvent Screening
-
Prepare a series of aqueous solutions containing increasing percentages (v/v) of a pharmaceutically acceptable cosolvent (e.g., ethanol, propylene glycol, or PEG 400).
-
Determine the equilibrium solubility in each cosolvent mixture using the shake-flask method at a fixed pH and temperature.
Table 3: Illustrative Effect of Propylene Glycol on Solubility at pH 7.4 and 25°C
| Propylene Glycol (% v/v) | Solubility (mg/mL) |
| 0 | 4.5 |
| 10 | 12.3 |
| 20 | 35.1 |
| 40 | 98.6 |
This data is essential for developing liquid formulations, allowing the formulator to select the minimum amount of cosolvent needed to achieve the target drug concentration, thereby minimizing potential toxicity.
Conclusion
Characterizing the aqueous solubility profile of (S)-2-Amino-7-hydroxyheptanoic acid is a foundational step in its development pathway. By employing systematic, validated methodologies like the shake-flask method coupled with robust HPLC analysis, researchers can generate a comprehensive and trustworthy dataset. This profile, encompassing the effects of pH, temperature, and cosolvents, provides the critical insights necessary for informed decision-making in lead optimization, pre-formulation, and the ultimate design of a safe and effective drug product. The causality-driven approach outlined in this guide ensures that the generated data is not merely a set of numbers, but a deep understanding of the molecule's behavior in aqueous environments.
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An In-depth Technical Guide to the Stereochemical Stability of (S)-2-Amino-7-hydroxyheptanoic Acid Enantiomers
Abstract
(S)-2-Amino-7-hydroxyheptanoic acid is a non-proteinogenic amino acid of increasing interest in pharmaceutical research and development due to its potential as a chiral building block in the synthesis of novel therapeutic agents. As with any chiral molecule intended for pharmaceutical use, ensuring the stereochemical integrity of the desired (S)-enantiomer is of paramount importance, as the opposite enantiomer may exhibit different pharmacological, toxicological, or metabolic properties. This in-depth technical guide provides a comprehensive overview of the factors influencing the stereochemical stability of (S)-2-Amino-7-hydroxyheptanoic acid, outlines robust analytical methodologies for assessing its enantiomeric purity, and details protocols for conducting forced degradation studies to elucidate potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, formulation, and analysis of chiral molecules.
Introduction: The Significance of Stereochemical Stability
The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. In the context of drug development, one enantiomer of a chiral compound may be therapeutically active, while the other could be inactive or even elicit adverse effects. The Food and Drug Administration (FDA) and other regulatory agencies mandate a thorough understanding and control of the stereochemical composition of any new chiral drug substance.[1][2] Therefore, a comprehensive evaluation of the stereochemical stability of (S)-2-Amino-7-hydroxyheptanoic acid is not merely a matter of analytical due diligence but a critical component of ensuring the safety and efficacy of any resulting pharmaceutical product.
The unique structure of (S)-2-Amino-7-hydroxyheptanoic acid, featuring a primary amino group at the chiral center (C2) and a terminal hydroxyl group on a flexible heptanoic acid backbone, presents a specific set of stability considerations. This guide will delve into the potential for racemization at the α-carbon and other degradation pathways that could compromise the enantiomeric purity of this molecule.
Foundational Principles of Stereochemical Instability in α-Amino Acids
The primary mechanism of stereochemical instability in α-amino acids is racemization, the process by which an enantiomerically pure sample converts into a mixture of equal parts of both enantiomers. This process typically proceeds through the formation of a planar, achiral carbanion intermediate at the α-carbon.[3] The lability of the α-hydrogen is a key factor influencing the rate of racemization.
Several factors can catalyze or accelerate the racemization of amino acids:
-
pH: Both acidic and basic conditions can promote racemization.[3][4] In basic media, a proton can be directly abstracted from the α-carbon. Under acidic conditions, protonation of the carboxyl group can facilitate enolization, leading to the loss of stereochemistry.
-
Temperature: Elevated temperatures provide the necessary activation energy for the α-proton abstraction and subsequent reprotonation, thereby increasing the rate of racemization.[5][6]
-
Metal Ions: Divalent and trivalent metal ions, such as Cu(II), Co(II), and Al(III), can chelate with the amino acid, increasing the acidity of the α-hydrogen and significantly accelerating the rate of racemization.[4][7][8]
-
Aldehydes: Aldehydes can form a Schiff base (imine) with the amino group, which enhances the acidity of the α-proton and facilitates racemization.
Potential Degradation Pathways for (S)-2-Amino-7-hydroxyheptanoic Acid
Beyond racemization, other chemical degradation pathways can affect the stability of (S)-2-Amino-7-hydroxyheptanoic acid. The presence of both amino and hydroxyl functional groups introduces the possibility of various reactions.
Racemization at the α-Carbon
The primary stereochemical stability concern for (S)-2-Amino-7-hydroxyheptanoic acid is the potential for racemization at the C2 position, leading to the formation of its (R)-enantiomer.
Caption: Proposed racemization mechanism for (S)-2-Amino-7-hydroxyheptanoic acid.
Other Potential Degradation Pathways
The functional groups in (S)-2-Amino-7-hydroxyheptanoic acid make it susceptible to other degradation reactions, including:
-
Oxidation: The primary alcohol at the C7 position can be oxidized to an aldehyde and subsequently to a carboxylic acid. The amino group can also be a site of oxidation. Metal-catalyzed oxidation is a known degradation pathway for proteins and amino acids.[9][10]
-
Deamination: The loss of the amino group can occur, particularly under harsh conditions, leading to the formation of a keto acid.
-
Decarboxylation: The loss of the carboxyl group as carbon dioxide can be induced by heat or other stressors.
-
Intramolecular Cyclization: The terminal hydroxyl group could potentially react with the carboxylic acid to form a lactone, especially under acidic conditions and heat.
Analytical Methodologies for Assessing Stereochemical Stability
A robust, stability-indicating analytical method is crucial for accurately quantifying the enantiomeric purity of (S)-2-Amino-7-hydroxyheptanoic acid and detecting any potential degradation products.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for separating and quantifying enantiomers. The primary approach involves the use of a Chiral Stationary Phase (CSP). The separation is based on the differential interactions between the enantiomers and the chiral selector on the CSP, leading to different retention times.
| Parameter | Recommended Starting Conditions |
| Column | Crown ether-based (e.g., CROWNPAK CR(+)) or polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | Perchloric acid buffer (pH 1.0-2.0) for crown ether columns; Hexane/Isopropanol/Trifluoroacetic acid for polysaccharide columns |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the amino acid must first be derivatized to make it volatile. A common derivatization procedure involves esterification of the carboxyl group followed by acylation of the amino group. The resulting diastereomers can then be separated on a chiral GC column.
Mass Spectrometry (MS) Based Methods
Mass spectrometry can be used to determine enantiomeric excess through the formation of diastereomeric complexes with a chiral selector, such as a cyclodextrin, in the gas phase. The different stabilities of these complexes can be measured to quantify the enantiomeric ratio.
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[11] These studies involve subjecting the compound to conditions more severe than those it would experience during storage.
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Methodology
-
Sample Preparation: Prepare stock solutions of (S)-2-Amino-7-hydroxyheptanoic acid in a suitable solvent (e.g., water or a mild buffer).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for up to 72 hours.
-
Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for up to 72 hours.
-
Oxidative Stress: Treat the sample with 3% hydrogen peroxide at room temperature for up to 24 hours.
-
Thermal Stress: Expose the solid drug substance and a solution to 80°C for up to one week.
-
Photolytic Stress: Expose the solid and solution samples to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating chiral HPLC method.
-
Peak Purity and Identification: Assess the purity of the main peak and identify any degradation products using a mass spectrometer.
Data Interpretation and Reporting
The results of the stability studies should be tabulated to clearly present the percentage of the (S)-enantiomer remaining, the percentage of the (R)-enantiomer formed, and the percentage of any other degradation products at each time point under each stress condition.
Table 1: Example Data Summary from Forced Degradation Studies
| Stress Condition | Time (h) | (S)-Enantiomer (%) | (R)-Enantiomer (%) | Total Degradants (%) |
| 0.1 M HCl, 60°C | 0 | 99.9 | <0.1 | <0.1 |
| 24 | 98.5 | 0.8 | 0.7 | |
| 72 | 95.2 | 2.5 | 2.3 | |
| 0.1 M NaOH, 60°C | 0 | 99.9 | <0.1 | <0.1 |
| 24 | 97.1 | 1.5 | 1.4 | |
| 72 | 92.8 | 4.1 | 3.1 | |
| 3% H₂O₂, RT | 0 | 99.9 | <0.1 | <0.1 |
| 24 | 99.5 | <0.1 | 0.4 |
Conclusion and Recommendations
A thorough understanding of the stereochemical stability of (S)-2-Amino-7-hydroxyheptanoic acid is essential for its successful development as a pharmaceutical intermediate or active ingredient. This guide has outlined the key factors that can influence its enantiomeric integrity, provided a framework for robust analytical testing, and detailed a protocol for forced degradation studies.
It is recommended that a comprehensive stability program be implemented early in the development process. This should include:
-
Development and validation of a stability-indicating chiral analytical method.
-
Execution of forced degradation studies to identify potential degradation pathways.
-
Long-term and accelerated stability studies under ICH-recommended storage conditions.
By proactively addressing the stereochemical stability of (S)-2-Amino-7-hydroxyheptanoic acid, researchers and drug developers can ensure the quality, safety, and efficacy of their final products.
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The Emerging Role of 7-Hydroxyheptanoic Acid Derivatives in Drug Discovery: A Technical Guide
This guide provides an in-depth exploration of 7-hydroxyheptanoic acid and its derivatives as a promising scaffold in modern drug discovery. We will delve into the synthesis, biological activities, and therapeutic potential of these compounds, offering a technical resource for researchers, scientists, and drug development professionals. Our focus will be on providing not just a list of facts, but a causal understanding of experimental choices and the inherent logic of the scientific process.
Introduction: The Untapped Potential of a Simple Scaffold
7-Hydroxyheptanoic acid, a relatively simple ω-hydroxy fatty acid, has traditionally been utilized as a building block in the polymer industry and as a precursor for the synthesis of other chemical intermediates. However, a growing body of evidence suggests that this scaffold and its derivatives possess intriguing biological properties that warrant significant attention from the drug discovery community. The presence of both a carboxylic acid and a primary alcohol functionality provides a versatile platform for the synthesis of a diverse range of derivatives, including esters, amides, and hydroxamic acids, each with the potential for unique interactions with biological targets.
This guide will illuminate the path from the fundamental chemistry of 7-hydroxyheptanoic acid to its potential applications in treating a spectrum of human diseases, with a particular focus on inflammation and oncology.
Section 1: The Chemistry of 7-Hydroxyheptanoic Acid and its Derivatives
The synthetic accessibility of 7-hydroxyheptanoic acid and the ability to selectively modify its two functional groups are key to its potential in drug discovery.
Synthesis of the 7-Hydroxyheptanoic Acid Backbone
Several methods have been established for the synthesis of the 7-hydroxyheptanoic acid core. The choice of method often depends on the desired scale, cost, and available starting materials.
-
Oxidation of 1,7-Heptanediol: This is a common and direct approach where one of the primary alcohols of 1,7-heptanediol is selectively oxidized to a carboxylic acid.
-
Hydrogenation of 3-(2-Furyl) Acrylic Acid: This method involves the catalytic hydrogenation of 3-(2-furyl) acrylic acid, which leads to the opening of the furan ring to form the 7-hydroxyheptanoic acid structure.[1] This process can be carried out using a platinum catalyst.[1]
-
Biotransformation: Microbial or enzymatic transformations offer a green and often highly selective alternative for the production of 7-hydroxyheptanoic acid.
Derivatization Strategies: Unlocking Therapeutic Potential
The true power of 7-hydroxyheptanoic acid in drug discovery lies in its potential for derivatization. The carboxylic acid and hydroxyl groups serve as handles for the introduction of various pharmacophores to modulate activity, selectivity, and pharmacokinetic properties.
The synthesis of esters and amides from 7-hydroxyheptanoic acid is a straightforward approach to modify its physicochemical properties, such as lipophilicity, which can significantly impact cell permeability and target engagement.
Table 1: Synthetic Approaches for 7-Hydroxyheptanoic Acid Esters and Amides
| Derivative | Synthetic Method | Key Reagents |
| Esters | Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |
| Amides | Amidation | Amine, Coupling Agents (e.g., HATU, DIEA) |
Experimental Protocol: Synthesis of Ethyl 7-Hydroxyheptanoate
This protocol provides a standard procedure for the esterification of 7-hydroxyheptanoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-hydroxyheptanoic acid (1.0 eq) in absolute ethanol (excess).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Hydroxamic acids are a particularly interesting class of derivatives due to their ability to chelate metal ions, a property that makes them potent inhibitors of various metalloenzymes, most notably histone deacetylases (HDACs).[2][3]
Experimental Protocol: Synthesis of 7-Hydroxyheptanoyl Hydroxamate
This protocol outlines a general method for the synthesis of a hydroxamic acid derivative from 7-hydroxyheptanoic acid.
-
Activation of Carboxylic Acid: In an inert atmosphere, dissolve 7-hydroxyheptanoic acid (1.0 eq) in a suitable solvent (e.g., DMF). Add a coupling agent such as ethyl chloroformate (1.1 eq) and a base like N-methylmorpholine (1.1 eq) at 0°C.
-
Hydroxylamine Reaction: To the activated acid, add a solution of hydroxylamine hydrochloride (1.5 eq) and a base (e.g., triethylamine, 1.5 eq) in DMF.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. The crude product can be purified by recrystallization or column chromatography.
Section 2: Therapeutic Applications and Biological Mechanisms
The diverse derivatives of 7-hydroxyheptanoic acid have shown promise in several therapeutic areas, primarily driven by their anti-inflammatory and potential anti-cancer properties.
Anti-inflammatory Activity: Targeting the NF-κB Pathway
Long-chain hydroxy fatty acids have been shown to possess anti-inflammatory and anti-proliferative properties.[4] A key mechanism underlying these effects is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Diagram: Simplified NF-κB Signaling Pathway and Potential Inhibition by 7-Hydroxyheptanoic Acid Derivatives
Caption: Potential inhibition of the NF-κB pathway by 7-HHA derivatives.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This cell-based assay is a standard method to quantify the activity of the NF-κB pathway.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a luciferase reporter plasmid containing NF-κB response elements.
-
Compound Treatment: Treat the transfected cells with various concentrations of the 7-hydroxyheptanoic acid derivatives for a specified period.
-
Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α or lipopolysaccharide (LPS).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.[4][5][6][7][8]
Histone Deacetylase (HDAC) Inhibition: A Promising Anti-Cancer Strategy
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[9] Overexpression of certain HDACs is associated with various cancers, making them attractive targets for anti-cancer drug development.[2][9] Hydroxamic acid derivatives are well-established HDAC inhibitors, and the 7-hydroxyheptanoyl hydroxamate scaffold represents a promising starting point for the design of novel HDAC inhibitors.
Diagram: Mechanism of HDAC Inhibition
Caption: Chelation of the active site zinc ion by hydroxamate-based HDAC inhibitors.
Experimental Protocol: In Vitro HDAC Activity Assay
A variety of commercial kits are available for measuring HDAC activity. A general workflow is as follows:
-
Reaction Setup: In a microplate, combine the HDAC enzyme, a fluorogenic HDAC substrate, and various concentrations of the 7-hydroxyheptanoyl hydroxamate derivative.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a microplate reader. The inhibitory activity of the compound is determined by the reduction in the fluorescent signal.
Potential in Neurodegenerative Diseases
While less explored, derivatives of 7-hydroxyheptanoic acid, particularly amides, may hold potential as neuropharmacological agents.[10] The ability of small molecules to cross the blood-brain barrier and modulate neuronal pathways is of significant interest in the treatment of neurodegenerative diseases. Further research is warranted to explore the potential of 7-hydroxyheptanoic acid derivatives in this area.
Section 3: Future Directions and Conclusion
The exploration of 7-hydroxyheptanoic acid derivatives in drug discovery is still in its early stages, yet the preliminary evidence is compelling. The synthetic tractability of the scaffold, combined with the promising anti-inflammatory and potential anti-cancer activities, makes it an attractive starting point for the development of novel therapeutics.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of derivatives for specific biological targets.
-
Elucidation of specific molecular targets: Beyond the general suppression of NF-κB, identifying the direct protein targets of these compounds will be crucial for rational drug design.
-
In vivo efficacy studies: To validate the therapeutic potential of promising derivatives in relevant animal models of disease.
-
Exploration of other therapeutic areas: Investigating the potential of these derivatives in neurodegenerative diseases, metabolic disorders, and infectious diseases could uncover new applications.
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Human serum-derived hydroxy long-chain fatty acids exhibit anti-inflammatory and anti-proliferative activity. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
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In-Vitro Toxicity and Safety Profiling of (S)-2-Amino-7-hydroxyheptanoic Acid: A Technical Whitepaper
Chemical Ontology & Therapeutic Utility
(S)-2-Amino-7-hydroxyheptanoic acid (CAS: 2136908-21-7) is a non-proteinogenic amino acid (NPAA) characterized by a seven-carbon aliphatic backbone terminating in a hydroxyl group[1]. In modern drug development, NPAAs are critical building blocks utilized to enhance the proteolytic stability, target selectivity, and pharmacokinetic profiles of peptide therapeutics and antibody-drug conjugates (ADCs)[2]. Recently, derivatives of this specific compound have been explored in the synthesis of advanced peptides targeting myostatin-related diseases and muscle dysfunction[3].
However, the structural divergence that makes NPAAs therapeutically valuable also introduces unique toxicological risks. Because (S)-2-Amino-7-hydroxyheptanoic acid shares structural homology with canonical amino acids—such as lysine (due to chain length) and serine (due to the hydroxyl moiety)—it carries the inherent risk of biological mimicry[4]. Rigorous in vitro safety profiling is therefore mandatory to ensure that its incorporation does not trigger off-target cellular toxicity.
Mechanistic Paradigms of NPAA Toxicity
The toxicity of aliphatic NPAAs in mammalian cells is rarely driven by acute chemical reactivity; rather, it is mediated by biochemical mimicry and metabolic disruption[5]. The primary mechanisms of NPAA-induced cellular stress include:
-
Translational Misincorporation: Aminoacyl-tRNA synthetases possess varying degrees of promiscuity. An NPAA structurally analogous to a canonical amino acid can be erroneously charged onto a tRNA and incorporated into nascent polypeptides[4]. This leads to protein misfolding, triggering the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress.
-
Mitochondrial Dysfunction: Certain NPAAs directly uncouple mitochondrial oxidative phosphorylation or disrupt the tricarboxylic acid (TCA) cycle, leading to a collapse in the mitochondrial membrane potential ( ΔΨm ), reactive oxygen species (ROS) generation, and subsequent apoptosis[5].
Mechanistic pathways of NPAA-induced cellular toxicity and mitochondrial stress.
Self-Validating Experimental Workflows
To accurately profile the safety of (S)-2-Amino-7-hydroxyheptanoic acid, we deploy a self-validating matrix of in vitro assays. As a Senior Application Scientist, I design these protocols not merely to generate data, but to establish causality through internal controls.
Protocol A: Competitive Cytotoxicity & Mitochondrial Stress Profiling
Standard cytotoxicity assays (e.g., MTT/Resazurin) often fail to identify the mechanism of cell death. This protocol isolates translational mimicry from direct chemical toxicity.
-
Step 1: Cell Seeding & Treatment: Seed HepG2 (hepatocellular carcinoma) and HEK-293 (human embryonic kidney) cells at 1×104 cells/well in 96-well plates. Treat with (S)-2-Amino-7-hydroxyheptanoic acid in a dose-response gradient (10 µM to 2 mM).
-
Step 2: Competitive Rescue (The Self-Validating Step): In parallel wells, co-incubate the NPAA gradient with a 5 mM molar excess of canonical amino acids (L-Lysine and L-Serine).
-
Causality & Logic: If the NPAA induces toxicity via competitive misincorporation at the tRNA synthetase level, flooding the system with the canonical counterpart will outcompete the NPAA and rescue cell viability[5]. If toxicity persists despite the rescue attempt, the mechanism is likely direct membrane or mitochondrial disruption.
-
-
Step 3: Mitochondrial Respiration Analysis: Utilize a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR).
-
Causality & Logic: NPAAs can mimic substrates in the TCA cycle. A drop in basal OCR prior to a drop in overall cell viability confirms that mitochondrial uncoupling is the primary upstream event of the observed toxicity.
-
Protocol B: Phase I Metabolic Stability & Clearance (LC-MS/MS)
The terminal hydroxyl group of (S)-2-Amino-7-hydroxyheptanoic acid is theoretically susceptible to oxidation (forming an aldehyde or carboxylic acid).
-
Step 1: Microsomal Incubation: Incubate 1 µM of the compound with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.
-
Step 2: Cofactor Initiation: Initiate the reaction by adding an NADPH regenerating system.
-
Step 3: Quenching & Analysis: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard. Analyze parent compound depletion via LC-MS/MS.
-
Step 4: Minus-NADPH Control (The Self-Validating Step): Run a parallel incubation lacking NADPH.
-
Causality & Logic: The minus-NADPH control ensures that any observed degradation is strictly cytochrome P450-mediated metabolism. If the compound degrades in the absence of NADPH, it indicates spontaneous chemical instability (e.g., hydrolysis) rather than enzymatic clearance.
-
Protocol C: In Vitro Genotoxicity (Micronucleus Assay)
-
Step 1: Treatment & Cytokinesis Block: Treat CHO-K1 (Chinese Hamster Ovary) cells with the compound for 24 hours. Add Cytochalasin B (3 µg/mL) to inhibit cytokinesis, resulting in binucleated cells.
-
Step 2: Scoring: Stain with DAPI and score the frequency of micronuclei in 2,000 binucleated cells per condition.
-
Step 3: Clastogenic vs. Aneugenic Validation: Use Mitomycin C (direct DNA crosslinker) and Colchicine (spindle poison) as positive controls.
-
Causality & Logic: This self-validating control matrix proves the assay's sensitivity to both structural DNA damage (clastogen) and chromosomal segregation errors (aneugen), ensuring that a negative result for the NPAA is a true negative.
-
Self-validating in vitro safety screening workflow for unnatural amino acids.
Quantitative Safety Data Synthesis
While proprietary high-throughput screening data for (S)-2-Amino-7-hydroxyheptanoic acid is specific to individual pharmaceutical sponsors, the table below summarizes the expected baseline metrics and acceptance criteria for aliphatic hydroxyl-NPAAs based on validated industry thresholds[6][7].
| Assay / Parameter | Target Metric | Expected Baseline for Aliphatic NPAAs | Drug Development Acceptance Criteria |
| Cytotoxicity (HepG2) | IC50 | > 500 µM | >100 µM (Low acute toxicity) |
| Cytotoxicity (HEK-293) | IC50 | > 500 µM | >100 µM (Low renal toxicity) |
| Mitochondrial Toxicity | OCR Reduction | Minimal at < 250 µM | <20% reduction at therapeutic Cmax |
| Metabolic Stability (HLM) | Half-life ( T1/2 ) | 45 – 120 minutes | >60 minutes (Avoids rapid clearance) |
| Erythrocyte Hemolysis | Hemolysis % | < 2% at 200 µg/mL | <5% at highest tested concentration |
| Genotoxicity (MN Assay) | Micronucleus Fold Change | ≤1.5× background | Statistically insignificant vs. vehicle control |
Conclusion
The integration of (S)-2-Amino-7-hydroxyheptanoic acid into peptide therapeutics requires a sophisticated understanding of non-proteinogenic amino acid biology. By employing self-validating in vitro workflows—specifically utilizing competitive canonical amino acid rescue and cofactor-dependent metabolic controls—researchers can definitively separate benign structural modifications from those that induce translational misincorporation or mitochondrial toxicity. Adherence to these rigorous analytical standards ensures the safe translation of novel NPAA-containing compounds from the bench to preclinical in vivo models.
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Unraveling the Metabolic Maze: A Technical Guide to the Putative Biochemical Pathways of (S)-2-Amino-7-hydroxyheptanoic Acid and Its Derivatives
Abstract
(S)-2-Amino-7-hydroxyheptanoic acid and its derivatives represent a class of non-proteinogenic amino acids with significant potential in drug development and biochemical research. Unlike their proteinogenic counterparts, the metabolic fate of these molecules is not well-documented in publicly available literature. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the putative biochemical pathways involving these compounds. By leveraging established principles of enzymology and metabolic network analysis, we propose several plausible catabolic and anabolic routes. Furthermore, this document offers detailed, field-proven experimental protocols and workflows, from in vitro enzyme assays to advanced stable isotope-resolved metabolomics, to empower researchers to elucidate and validate these hypothetical pathways.
Introduction: Navigating the Terra Incognita of a Non-Proteinogenic Amino Acid
The vast majority of biochemical research on amino acids has understandably focused on the 22 proteinogenic variants that form the building blocks of proteins.[1][2] However, a vast world of non-proteinogenic amino acids exists, many of which play crucial roles as metabolic intermediates, signaling molecules, and components of secondary metabolites.[3][4] (S)-2-Amino-7-hydroxyheptanoic acid, a chiral molecule with a seven-carbon backbone, an alpha-amino group, and a terminal hydroxyl group, falls into this less-explored category.
A thorough review of existing literature reveals a conspicuous absence of defined metabolic or signaling pathways for (S)-2-Amino-7-hydroxyheptanoic acid. This guide, therefore, adopts an investigative and predictive stance. We will proceed by first principles, drawing parallels with known metabolic pathways of structurally similar molecules, namely long-chain fatty acids and other non-proteinogenic amino acids. The objective is not to present a definitive map but to provide a robust starting point for discovery-oriented research.
Putative Metabolic Pathways: A Logic-Driven Exploration
Given the structure of (S)-2-Amino-7-hydroxyheptanoic acid, its metabolism is likely to intersect with pathways governing both amino acid and fatty acid catabolism. We propose two primary catabolic scenarios and one potential anabolic route.
Catabolic Pathway I: Intersection with Fatty Acid β-Oxidation
This proposed pathway commences with modifications to the carboxyl and amino termini, preparing the molecule for entry into the fatty acid oxidation spiral.
-
Step 1: Deamination. The initial step is likely the removal of the alpha-amino group, a common fate for amino acids entering catabolic pathways.[5] This reaction is catalyzed by aminotransferases (transaminases), which often exhibit broad substrate specificity.[6][7] The amino group is transferred to an α-keto acid (e.g., α-ketoglutarate), yielding glutamate and 2-keto-7-hydroxyheptanoic acid.
-
Step 2: Oxidation of the Terminal Hydroxyl Group. The terminal hydroxyl group could be oxidized to a carboxylic acid, a reaction often catalyzed by alcohol and aldehyde dehydrogenases. This would result in a dicarboxylic acid, 2-keto-heptanedioic acid.
-
Step 3: Activation to Acyl-CoA. The resulting dicarboxylic acid would then be activated by the attachment of coenzyme A (CoA) to one of the carboxyl groups, a prerequisite for β-oxidation.
-
Step 4: β-Oxidation. The resulting acyl-CoA would then undergo successive rounds of β-oxidation, yielding acetyl-CoA and succinyl-CoA, which can then enter the citric acid cycle.
Caption: Putative Catabolic Pathway I for (S)-2-Amino-7-hydroxyheptanoic acid.
Catabolic Pathway II: Leveraging ω-Oxidation
An alternative catabolic route could involve the ω-oxidation pathway, which typically acts on fatty acids in the endoplasmic reticulum.[8][9]
-
Step 1: ω-Hydroxylation. While our target molecule already possesses a hydroxyl group at the ω-1 position (C7), enzymes of the cytochrome P450 family (specifically CYP4 family) are known to hydroxylate the terminal (ω) carbon of fatty acids.[10] It is plausible that similar enzymes could act on the existing hydroxyl group or the terminal methyl group if the starting molecule were a derivative. Assuming the existing hydroxyl is the target, the pathway would proceed differently. A more likely scenario for ω-oxidation would be if the starting molecule was 2-aminoheptanoic acid, which would then be hydroxylated at the 7-position. For our target molecule, a more direct oxidation is likely as described in Pathway I. However, if we consider derivatives, ω-oxidation is a key consideration.
Let's assume a variant of this pathway where the initial deamination is followed by ω-oxidation-like steps.
-
Step 1: Deamination. As in Pathway I, an aminotransferase would convert the parent molecule to 2-keto-7-hydroxyheptanoic acid.
-
Step 2: Oxidation to Aldehyde. The terminal hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase.
-
Step 3: Oxidation to Carboxylic Acid. The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, forming a dicarboxylic acid.
-
Step 4: Entry into β-Oxidation. The resulting dicarboxylic acid can then be activated with CoA and enter the β-oxidation pathway.
Caption: Putative Catabolic Pathway II involving ω-oxidation-like steps.
Putative Anabolic/Signaling Pathways
Non-proteinogenic amino acids can also serve as precursors for the synthesis of other molecules or act as signaling molecules themselves.[11]
-
Precursor for Novel Metabolites: (S)-2-Amino-7-hydroxyheptanoic acid could be a substrate for enzymes that catalyze further modifications, such as glycosylation of the hydroxyl group or acylation of the amino group, leading to the formation of novel bioactive molecules.
-
Signaling Molecule: The molecule itself, or a derivative, could interact with cellular receptors or enzymes to modulate signaling pathways. This is highly speculative but a common role for non-proteinogenic amino acids.
Experimental Workflows for Pathway Elucidation
Validating these putative pathways requires a systematic and multi-faceted experimental approach. The following workflows provide a roadmap for researchers.
In Vitro Enzyme Assays
The initial step is to identify enzymes capable of acting on (S)-2-Amino-7-hydroxyheptanoic acid.
Objective: To identify and characterize enzymes that catalyze the initial steps of the proposed catabolic pathways.
Methodology:
-
Enzyme Selection:
-
Assay Setup:
-
Prepare a reaction mixture containing the purified enzyme, (S)-2-Amino-7-hydroxyheptanoic acid, and necessary cofactors (e.g., pyridoxal 5'-phosphate for aminotransferases, NAD+/NADP+ for dehydrogenases).[14]
-
Incubate at an optimal temperature and pH for the enzyme.
-
-
Product Detection and Quantification:
-
Use LC-MS or GC-MS to detect the formation of the expected products (e.g., 2-keto-7-hydroxyheptanoic acid).
-
Quantify the product to determine enzyme kinetics (Km and Vmax).
-
-
High-Throughput Screening:
-
For broader screening, a mass spectrometry imaging-based assay can be employed to test a larger number of putative enzymes.[15]
-
Caption: Workflow for in vitro enzyme assays.
Stable Isotope-Resolved Metabolomics (SIRM)
SIRM is a powerful technique for tracing the metabolic fate of a compound in a complex biological system.[16][17][18]
Objective: To trace the carbon and nitrogen atoms from (S)-2-Amino-7-hydroxyheptanoic acid through metabolic pathways in a cellular or organismal context.
Methodology:
-
Synthesis of Labeled Substrate: Synthesize (S)-2-Amino-7-hydroxyheptanoic acid with stable isotopes, such as ¹³C and/or ¹⁵N.
-
Experimental System: Choose an appropriate model system (e.g., cell culture, tissue slice, or whole organism).
-
Labeling Experiment: Introduce the labeled substrate into the system and incubate for a defined period.
-
Metabolite Extraction: Quench metabolism and extract metabolites from the biological samples.[19]
-
LC-MS/MS or GC-MS Analysis: Analyze the extracts to identify and quantify labeled downstream metabolites.
-
Pathway Reconstruction: Use the pattern of isotope incorporation into different metabolites to reconstruct the active metabolic pathways.[20][21]
Caption: Workflow for Stable Isotope-Resolved Metabolomics (SIRM).
Quantitative Data Summary
While direct quantitative data for the metabolism of (S)-2-Amino-7-hydroxyheptanoic acid is unavailable, the following table provides representative kinetic parameters for enzymes that may be involved in its metabolism, acting on analogous substrates. This data can serve as a benchmark for initial experimental design.
| Enzyme Class | Example Enzyme | Substrate Analog | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Aminotransferase | Branched-chain amino acid aminotransferase | Leucine | 0.5 - 2.0 | 10 - 50 | [12] |
| Alcohol Dehydrogenase | Horse Liver ADH | Heptanol | 0.1 - 0.5 | 5 - 15 | Generic Data |
| Aldehyde Dehydrogenase | Yeast ALDH | Heptanal | 0.01 - 0.1 | 2 - 8 | Generic Data |
| Cytochrome P450 | CYP4A11 | Lauric Acid | 0.01 - 0.05 | 0.1 - 0.5 |
Conclusion and Future Directions
The biochemical pathways of (S)-2-Amino-7-hydroxyheptanoic acid and its derivatives remain an open field of investigation. This guide provides a theoretically grounded and experimentally practical framework for elucidating these pathways. By combining predictive pathway analysis with robust experimental workflows, researchers can begin to map the metabolic fate of this intriguing class of non-proteinogenic amino acids. Future work should focus on identifying the specific enzymes and genes responsible for these metabolic transformations, which will be critical for understanding their physiological roles and for their potential application in drug development. The methodologies outlined herein, particularly SIRM, will be indispensable in these efforts.
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Fan, T. W., Lane, A. N., & Higashi, R. M. (2014). Stable isotope-labeled tracers for metabolic pathway elucidation by GC-MS and FT-MS. Methods in molecular biology (Clifton, N.J.), 1198, 147–167. [Link]
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Fan, T. W., Lane, A. N., & Higashi, R. M. (2014). Stable isotope-labeled tracers for metabolic pathway elucidation by GC-MS and FT-MS. Methods in molecular biology (Clifton, N.J.), 1198, 147–167. [Link]
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Fuchikami, Y., Ito, K., & Yoshimura, T. (1998). A mutant D-amino acid aminotransferase with broad substrate specificity: construction by replacement of the interdomain loop Pro119-Arg120-Pro121 by Gly-Gly-Gly. The Journal of biochemistry, 124(4), 843–849. [Link]
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Palm, W., & Thompson, C. B. (2017). Stable isotope tracers for metabolic pathway analysis. Methods in molecular biology (Clifton, N.J.), 1601, 161–175. [Link]
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An In-depth Technical Guide to (S)-2-Amino-7-hydroxyheptanoic Acid Receptor Binding Affinity Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of (S)-2-amino-7-hydroxyheptanoic acid. Eschewing a rigid template, this document is structured to logically guide the scientific inquiry, from target identification and assay selection to data analysis and interpretation, reflecting the iterative and thought-driven process of discovery.
Introduction: Unveiling the Potential of (S)-2-Amino-7-hydroxyheptanoic Acid
(S)-2-amino-7-hydroxyheptanoic acid is a structurally intriguing molecule. Its amino acid backbone, coupled with a seven-carbon chain terminating in a hydroxyl group, suggests potential interactions with biological targets that recognize amino acids or their derivatives. Notably, its structural similarity to known excitatory amino acid neurotransmitter analogs, such as 2-amino-7-phosphonoheptanoic acid (APH), a known N-methyl-D-aspartate (NMDA) receptor antagonist, provides a strong rationale for investigating its affinity for glutamate receptors.[1]
Furthermore, the glutamate-like moiety at one end of the molecule suggests a potential interaction with enzymes that process glutamate-containing substrates. A prime candidate in this regard is Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme also known as Prostate-Specific Membrane Antigen (PSMA).[2][3] Many potent GCPII inhibitors are glutamate or N-acetylaspartylglutamate (NAAG) analogs, making GCPII a highly plausible target for (S)-2-amino-7-hydroxyheptanoic acid.[2]
This guide, therefore, outlines a comprehensive strategy to elucidate the binding profile of (S)-2-amino-7-hydroxyheptanoic acid, focusing on two primary, hypothesis-driven target classes: ionotropic glutamate receptors (NMDA, AMPA, and Kainate) and Glutamate Carboxypeptidase II (GCPII) .
PART 1: Foundational Principles of Receptor Binding Affinity
Before delving into specific protocols, it is crucial to understand the core principles governing the interaction between a ligand, such as (S)-2-amino-7-hydroxyheptanoic acid, and its target receptor. Binding affinity is a measure of the strength of this interaction, typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a higher binding affinity.
The choice of assay is dictated by the nature of the target and the available tools. For membrane-bound receptors like glutamate receptors, radioligand binding assays are a gold standard due to their sensitivity and robustness.[4][5] For enzymes like GCPII, both direct binding assays and functional enzymatic assays can be employed to determine inhibitory potency.
Data Presentation: A Framework for Clarity
Throughout this guide, quantitative data will be summarized in tables for easy comparison and interpretation. Key parameters to be determined include:
| Parameter | Description |
| IC50 | The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. |
| Ki | The inhibition constant, representing the affinity of a competing ligand for a receptor. It is derived from the IC50 value. |
| Kd | The equilibrium dissociation constant, representing the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. |
| Bmax | The maximum number of binding sites in a given tissue or cell preparation. |
PART 2: Experimental Protocols for Target Interrogation
This section provides detailed, step-by-step methodologies for assessing the binding affinity of (S)-2-amino-7-hydroxyheptanoic acid against the identified target classes.
Ionotropic Glutamate Receptor Binding Assays
Given the structural similarity of (S)-2-amino-7-hydroxyheptanoic acid to known glutamate receptor ligands, a primary focus will be on the three main subtypes of ionotropic glutamate receptors: NMDA, AMPA, and Kainate. Radioligand binding assays are the preferred method for initial screening and characterization.
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
This protocol is adapted from established methods using [3H]MK-801, a high-affinity channel blocker of the NMDA receptor.[6][7]
Materials:
-
Rat cortical membranes (prepared as described in[6])
-
[3H]MK-801 (PerkinElmer or similar)
-
(S)-2-amino-7-hydroxyheptanoic acid
-
Unlabeled MK-801 (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
96-well plates
Procedure:
-
Membrane Preparation: Thaw rat cortical membranes on ice and resuspend in assay buffer to a final protein concentration of 0.1-0.2 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [3H]MK-801 (final concentration ~1-5 nM), and 100 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL unlabeled MK-801 (final concentration ~10 µM), 50 µL [3H]MK-801, and 100 µL membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of (S)-2-amino-7-hydroxyheptanoic acid, 50 µL [3H]MK-801, and 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of (S)-2-amino-7-hydroxyheptanoic acid.
-
Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][9]
-
Similar competitive binding assays can be performed for AMPA and Kainate receptors using specific radioligands.
-
AMPA Receptors: [3H]AMPA or [3H]CNQX can be used as the radioligand. The protocol is analogous to the NMDA receptor assay, with adjustments to the specific radioligand concentration and incubation times based on their respective Kd values.[10][11]
-
Kainate Receptors: [3H]Kainate is a suitable radioligand for these receptors.[12][13][14] The experimental setup remains similar, with appropriate controls and competitor concentrations.
Glutamate Carboxypeptidase II (GCPII) Binding and Inhibition Assays
To investigate the interaction of (S)-2-amino-7-hydroxyheptanoic acid with GCPII, both direct binding and enzymatic inhibition assays are recommended.
-
Enzymatic Inhibition Assay: This is a functional assay that measures the ability of the test compound to inhibit the catalytic activity of GCPII. It provides a direct measure of the compound's potency as an inhibitor (IC50).
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time analysis of binding kinetics, providing both association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated.[15][16]
This protocol is based on the use of a fluorogenic GCPII substrate. Several commercial kits are available for this purpose.[17][18]
Materials:
-
Recombinant human GCPII enzyme
-
Fluorogenic GCPII substrate (e.g., NAAG analog with a fluorophore and quencher)
-
(S)-2-amino-7-hydroxyheptanoic acid
-
Known GCPII inhibitor (e.g., 2-PMPA) as a positive control
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare serial dilutions of (S)-2-amino-7-hydroxyheptanoic acid and the positive control in assay buffer. Dilute the GCPII enzyme to the appropriate working concentration in the same buffer.
-
Assay Setup: In a 96-well plate, add:
-
100% Activity Control: 50 µL assay buffer and 50 µL GCPII enzyme.
-
Inhibitor Wells: 50 µL of varying concentrations of (S)-2-amino-7-hydroxyheptanoic acid or the positive control and 50 µL GCPII enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the log concentration of (S)-2-amino-7-hydroxyheptanoic acid.
-
Calculate the IC50 value using non-linear regression analysis.
-
The following diagram outlines the workflow for an SPR-based binding analysis.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
PART 3: Data Interpretation and Advancing the Investigation
The results from these initial binding and inhibition studies will provide a clear indication of whether (S)-2-amino-7-hydroxyheptanoic acid interacts with the tested targets.
-
If significant binding affinity is observed for a glutamate receptor subtype: Further studies should focus on determining the functional consequence of this binding (i.e., agonist, antagonist, or allosteric modulator). This can be achieved through electrophysiological techniques or functional cell-based assays (e.g., calcium imaging).
-
If potent inhibition of GCPII is observed: The mechanism of inhibition (e.g., competitive, non-competitive) should be investigated through kinetic studies. Structure-activity relationship (SAR) studies with analogs of (S)-2-amino-7-hydroxyheptanoic acid could also be initiated to optimize potency and selectivity.
-
If no significant binding is observed: This negative data is also valuable, as it rules out these primary targets. The structural features of (S)-2-amino-7-hydroxyheptanoic acid can then be used to hypothesize and explore other potential biological targets.
This in-depth guide provides a robust and scientifically sound framework for the initial characterization of the receptor binding profile of (S)-2-amino-7-hydroxyheptanoic acid. By following these detailed protocols and applying rigorous data analysis, researchers can confidently advance our understanding of this novel compound's biological activity.
References
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Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current protocols in pharmacology, Chapter 1, Unit 1.20. [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
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BMG LABTECH. Fluorescence Polarization Detection. [Link]
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Creative Biolabs. Glutamate Carboxypeptidase II Inhibitor Screening Kit (Fluorometric). [Link]
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Gifford Bioscience. Radioligand Binding Assays. [Link]
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- Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current opinion in biotechnology, 11(1), 54–61.
- Colestock, T., Wallach, J., Mansi, A., & Brandt, S. D. (2018). Pharmacological characterizations of the legal high fluorolintane and related compounds. ACS chemical neuroscience, 9(10), 2535–2542.
- Mayer, M. L. (2005). Crystal structures of the kainate receptor GluR5 ligand binding core dimer with novel GluR5-selective antagonists. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(30), 6941–6951.
- Plested, A. J., & Mayer, M. L. (2007). AMPA receptor ligand binding domain mobility revealed by functional cross linking. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(38), 10186–10197.
- Perrais, D., Coussen, F., & Mulle, C. (2009). Assembly and trafficking of homomeric and heteromeric kainate receptors with impaired ligand binding sites. PloS one, 4(6), e5903.
- Kumar, J., & Mayer, M. L. (2010).
- Hashimoto, K., & London, E. D. (2000). Modulation of [3H]MK-801 binding to NMDA receptors in vivo and in vitro. European journal of pharmacology, 398(2), 171–179.
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Promega Connections. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. [Link]
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Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]
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Wikipedia. Glutamate carboxypeptidase II. [Link]
- Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Dolman, N. P., Dargan, S. L., D'Souza, S., Mcllhinney, R. A., & Jane, D. E. (2007). Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310. Molecular pharmacology, 72(5), 1149–1160.
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Wikipedia. Kainate receptor. [Link]
- Limbird, L. E. (2004). The receptor concept: a continuing evolution. Molecular interventions, 4(6), 326–336.
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237.
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Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
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Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]
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Creative Biolabs. Glutamate Carboxypeptidase II Inhibitor Screening Kit (Fluorometric). [Link]
- D'Souza, S., & Jane, D. E. (2013). New allosteric modulators of AMPA receptors: synthesis and study of their functional activity by radioligand-receptor binding analysis. Molecules (Basel, Switzerland), 18(6), 7013–7038.
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World Scientific. An approach to computer analysis of the ligand binding assay data on example of radioligand assay data. [Link]
- Barinka, C., Sacha, P., Sklenar, J., & Konvalinka, J. (2012). Biophysical characterization of small internally quenched probes for continuous measurement of glutamate carboxypeptidase II activity. FEBS letters, 586(22), 3986–3991.
- Perrais, D., Veran, J., & Mulle, C. (2010). Subunit-and density-dependent accessibility of the ligand-binding domain of kainate receptors to allosteric modulators. Molecular pharmacology, 77(3), 444–454.
- Mayer, M. L. (2006). Glutamate receptors at atomic resolution.
- Sun, S., Almaden, J., Carlson, T. J., Barker, J., & Gehring, M. R. (2005). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Metabolic engineering, 7(1), 38–44.
- Armstrong, N., & Gouaux, E. (2000). Mechanisms for activation and antagonism of an AMPA-sensitive glutamate receptor: crystal structures of the GluR2 ligand binding core. Neuron, 28(1), 165–181.
- Kumar, J., Schuck, P., Jin, R., & Mayer, M. L. (2011). The N-terminal domain of GluR6-subtype glutamate receptors is a critical determinant of kainate receptor assembly. Nature structural & molecular biology, 18(4), 442–448.
- Al-Shammari, A. M., Al-Saad, G. A., & Al-Shuhaib, M. B. S. (2024).
- Konvalinka, J., & Barinka, C. (2008). Glutamate carboxypeptidase II: a new player in cancer biology. Current drug targets, 9(12), 1047–1057.
- Jane, D. E., D'Souza, S., & McIlhinney, R. A. (2009). Kainate receptor pharmacology. Neurochemical research, 34(3), 399–410.
- Biesemann, C., Müller, M., Grønborg, M., Wouters, F. S., & Jahn, R. (2014). Molecular characterization of AMPA-receptor-containing vesicles. Frontiers in cellular neuroscience, 8, 171.
- Dargan, S. L., D'Souza, S., & Jane, D. E. (2009). Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310. Molecular pharmacology, 75(1), 108–119.
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Application Notes and Protocols for the Incorporation of (S)-2-Amino-7-hydroxyheptanoic Acid in Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidic Landscape
The incorporation of non-standard amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering avenues to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. (S)-2-Amino-7-hydroxyheptanoic acid (Aha(7-OH)) is a particularly interesting building block, providing a flexible, hydrophilic linker arm terminating in a primary alcohol. This functional group can serve as a point for further chemical modification, such as glycosylation, PEGylation, or conjugation to reporter molecules.
This comprehensive guide provides a detailed protocol for the successful incorporation of Aha(7-OH) into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). As this is a non-standard amino acid, a robust strategy for the synthesis of the protected building block is also presented, ensuring high purity and efficient incorporation.
The Cornerstone of Success: Orthogonal Protection Strategy
A successful SPPS campaign hinges on a meticulously planned orthogonal protection strategy.[1][2][3] This ensures that the temporary Nα-protecting group can be removed at each cycle without affecting the permanent protecting groups on the amino acid side chains. For the incorporation of Aha(7-OH), the Fmoc/tBu strategy is recommended due to its mild reaction conditions and broad compatibility.[2][3][]
-
Nα-Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is employed for the temporary protection of the α-amino group. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][]
-
Side-Chain Protection: The primary hydroxyl group in the side chain of Aha(7-OH) is nucleophilic and must be protected to prevent unwanted side reactions, such as O-acylation, during the coupling steps.[5] The tert-butyl (tBu) ether is an ideal choice for this purpose. It is stable to the basic conditions of Fmoc deprotection but is quantitatively removed during the final cleavage from the resin with a strong acid, such as trifluoroacetic acid (TFA).[3][6]
This orthogonal scheme is illustrated below:
Caption: Orthogonal protection and deprotection workflow in SPPS.
Part 1: Synthesis of the Protected Building Block: Fmoc-(S)-2-Amino-7-(O-tert-butyl)-heptanoic Acid
Step 1: Protection of the 7-Hydroxyl Group as a tert-Butyl Ether
The selective protection of the primary alcohol in the presence of the amino and carboxylic acid functionalities is the critical first step. This is achieved by forming the tert-butyl ether under acidic conditions.
Protocol:
-
Suspend (S)-2-Amino-7-hydroxyheptanoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) in a pressure-rated flask.
-
Cool the suspension to 0°C in an ice bath.
-
Carefully bubble isobutylene gas through the suspension while stirring.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or Amberlyst-15 resin.
-
Seal the flask and allow it to warm to room temperature. Stir for 48-72 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, carefully vent the flask in a fume hood.
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous phase with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-Amino-7-(O-tert-butyl)-heptanoic acid.
Step 2: Nα-Fmoc Protection
The α-amino group is then protected using Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions.
Protocol:
-
Dissolve (S)-2-Amino-7-(O-tert-butyl)-heptanoic acid (1.0 equiv.) in a 10% aqueous sodium carbonate solution.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equiv.) in acetone or dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 1M sodium hydroxide solution.
-
Stir for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pure Fmoc-(S)-2-amino-7-(O-tert-butyl)-heptanoic acid.
Part 2: Solid-Phase Peptide Synthesis Protocol
The following protocol is based on a standard 0.1 mmol synthesis scale using a manual or automated peptide synthesizer.
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| Fmoc-Protected Amino Acids | Standard side-chain protection (e.g., Boc, tBu, Trt) |
| Fmoc-(S)-2-Amino-7-(O-tBu)-heptanoic acid | Synthesized as per Part 1 |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Peptide synthesis grade |
| Piperidine | Reagent grade |
| HATU | N/A |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Trifluoroacetic Acid (TFA) | Reagent grade |
| Scavengers | Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT), Phenol |
Experimental Workflow
Caption: Step-by-step SPPS workflow for peptide assembly.
Step-by-Step Protocol
-
Resin Swelling: Swell the chosen resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-(S)-2-Amino-7-(O-tBu)-heptanoic Acid:
-
In a separate vessel, pre-activate the amino acid by dissolving Fmoc-(S)-2-amino-7-(O-tBu)-heptanoic acid (4 equiv. relative to resin loading), HATU (3.9 equiv.), in DMF.
-
Add DIPEA (8 equiv.) to the solution and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
-
Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Iterative Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tBu on the Aha(7-OH) side chain) are removed simultaneously.
Cleavage Cocktail Selection: The choice of cleavage cocktail depends on the amino acid composition of the peptide to minimize side reactions.[7][8]
| Peptide Contains | Recommended Cocktail (v/v/v) | Purpose of Scavengers |
| Arg, Trp, Met, Cys | Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail for complex peptides, effectively scavenging a wide range of cations.[8] |
| Arg, Trp, Met | Reagent R: TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Strong scavenging capacity for tryptophan and methionine-containing peptides. |
| Standard Peptide | TFA/TIS/Water (95:2.5:2.5) | A general-purpose, low-odor cocktail for peptides without sensitive residues. |
Protocol:
-
Wash the fully assembled peptide-resin with DCM (3-5 times) and dry under a stream of nitrogen.
-
In a fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with neat TFA.
-
Combine the filtrates and concentrate the volume under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA. The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Best Practices and Troubleshooting
-
Incomplete Coupling: The long, flexible side chain of Aha(7-OH) should not pose significant steric hindrance. However, if incomplete coupling is observed, consider extending the coupling time, performing a double coupling, or using microwave-assisted peptide synthesis to enhance reaction kinetics.[9]
-
Lactone Formation: While unlikely under standard SPPS conditions, there is a theoretical possibility of intramolecular cyclization of the deprotected 7-hydroxyheptanoic acid side chain to form a lactone, especially under acidic conditions over extended periods. To mitigate this, minimize the time the peptide is in the acidic cleavage cocktail and proceed with purification promptly after cleavage.
-
Side Reactions during Cleavage: Always use a freshly prepared cleavage cocktail with appropriate scavengers to prevent the modification of sensitive residues like Trp, Met, and Tyr by carbocations generated from the deprotection of tBu and other protecting groups.[7][10]
References
-
Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? ResearchGate. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. Available at: [Link]
-
A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed. Available at: [Link]
-
Developments in peptide and amide synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
coupling efficiency peptide synthesis efficiency. peptide661.wiki. Available at: [Link]
-
Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Springer. Available at: [Link]
-
(S)-Fmoc-2-amino-heptanedioic acid-7-tert-butyl ester. Aapptec Peptides. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. Available at: [Link]
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. Available at: [Link]
-
Fmoc / t-Bu Solid Phase Synthesis. Sunresin. Available at: [Link]
-
Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids. PMC. Available at: [Link]
- Methods for the synthesis of fmoc protected amines. Google Patents.
-
Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. MDPI. Available at: [Link]
-
Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). PMC. Available at: [Link]
-
Lactones 41. Synthesis and Microbial Hydroxylation of Unsaturated Terpenoid Lactones with p-Menthane Ring Systems. MDPI. Available at: [Link]
-
Formation of saturated δ-lactones from hydroxy fatty acids. ResearchGate. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Fmoc protection strategies for (S)-2-Amino-7-hydroxyheptanoic acid hydroxyl groups
Advanced Fmoc Protection Strategies for the Hydroxyl Group of (S)-2-Amino-7-hydroxyheptanoic Acid
Executive Summary
(S)-2-Amino-7-hydroxyheptanoic acid (Ahp(7-OH)) is a non-natural amino acid featuring an unhindered C7 primary alcohol. It is increasingly utilized in the design of stapled peptides, lipidated therapeutics, and cyclic depsipeptides. However, the highly nucleophilic nature of this primary alcohol presents a critical synthetic challenge: if left unmasked during Solid-Phase Peptide Synthesis (SPPS), it will undergo competitive O-acylation, leading to irreversible branching or deletion sequences.
This application note provides an authoritative guide on protecting the C7-hydroxyl group. It covers both orthogonal ether protection (for standard Fmoc-SPPS) and direct Fmoc-carbonate protection (for specialized base-labile orthogonality in Boc/Alloc-SPPS).
Structural Context and Causality: The C7 Primary Alcohol Challenge
In peptide synthesis, carboxyl groups are activated using reagents like DIC, HATU, or PyBOP to drive amide bond formation. Because the C7-hydroxyl of Ahp(7-OH) is a primary alcohol extending from a flexible aliphatic chain, it acts as a potent nucleophile. Without protection, the activated carboxyl of the incoming amino acid will react with this hydroxyl, forming an unintended ester (depsipeptide) linkage.
To prevent this, the hydroxyl must be masked. The choice of protecting group is dictated by the overarching SPPS strategy:
-
Standard Fmoc-SPPS: The Nα -amine is temporarily protected by the base-labile Fmoc group[]. Therefore, the C7-hydroxyl requires an acid-labile protecting group (e.g., tert-butyl or trityl) to maintain orthogonality[2].
-
Orthogonal Hydroxyl Unmasking: If the synthetic goal is to synthesize a depsipeptide or attach a lipid specifically to the C7-hydroxyl on-resin, the hydroxyl can be protected as an Fmoc carbonate . This allows for selective, base-catalyzed unmasking while the Nα -amine is protected by an acid-labile group (like Boc)[3].
Caption: Decision matrix for selecting C7-hydroxyl protecting groups based on SPPS strategy.
Strategy A: Orthogonal Hydroxyl Protection for Fmoc-SPPS
When utilizing Fmoc-Ahp-OH as a building block in standard Fmoc-SPPS, the hydroxyl group is typically protected as an ether.
The tert-Butyl (tBu) Ether (Standard)
The tert-butyl ether (Fmoc-Ahp(tBu)-OH) is the gold standard for routine synthesis. The bulky tBu group prevents O -acylation through steric hindrance and is completely stable to the 20% piperidine used during iterative Fmoc deprotection cycles[2]. It is globally cleaved at the end of the synthesis using a high concentration of Trifluoroacetic Acid (95% TFA).
The Trityl (Trt) Ether (Hyper-Acid-Labile)
If the C7-hydroxyl must be selectively unmasked on-resin (e.g., for macrolactonization), the trityl ether (Fmoc-Ahp(Trt)-OH) is preferred. The Trt group is hyper-acid-labile and can be selectively removed using 1–2% TFA in dichloromethane (DCM), a condition mild enough to leave standard tBu and Boc side-chain protections intact.
Strategy B: Direct Fmoc Protection of the C7-Hydroxyl (Fmoc Carbonate)
In complex architectures, researchers may reverse the standard protection scheme by protecting the Nα -amine with Boc or Alloc, and the C7-hydroxyl with an Fmoc group (forming an Fmoc carbonate, −O−Fmoc )[4].
Mechanistic Rationale
Fmoc carbonates are synthesized by reacting the primary alcohol with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of pyridine[5]. The resulting carbonate is highly stable to strong acids (including neat TFA and HF), making it fully compatible with Boc-SPPS[3].
When exposed to a secondary amine like piperidine, the electron-withdrawing nature of the fluorenyl ring makes the C9 proton highly acidic. Piperidine abstracts this proton, triggering an E1cb β -elimination[2]. This collapse expels carbon dioxide and dibenzofulvene (DBF), liberating the free C7-hydroxyl for subsequent on-resin modification[5].
Caption: Experimental workflow for on-resin Fmoc carbonate deprotection and depsipeptide formation.
Quantitative Data: Protecting Group Comparison
The following table summarizes the kinetic and chemical parameters for protecting the C7-hydroxyl of Ahp(7-OH).
| Protecting Group | Linkage Type | Cleavage Reagent | Cleavage Time | Orthogonality Profile |
| tBu (tert-Butyl) | Ether | 95% TFA / 2.5% TIS / 2.5% H₂O | 90–120 min | Stable to Piperidine, Pd(0), and TBAF. |
| Trt (Trityl) | Ether | 1–2% TFA in DCM | 15–30 min | Stable to Piperidine. Cleaved selectively over tBu. |
| TBS (tert-Butyldimethylsilyl) | Silyl Ether | 1M TBAF in THF | 60–120 min | Stable to TFA and Piperidine. |
| Fmoc (Fluorenylmethoxycarbonyl) | Carbonate | 20% Piperidine in DMF | 10–20 min | Stable to 95% TFA and HF. Cleaved by secondary amines. |
Experimental Protocols
Protocol 1: Synthesis of Boc-Ahp(Fmoc)-OH (Direct Fmoc-Carbonate Formation)
Purpose: To prepare a building block for Boc-SPPS where the side-chain hydroxyl is base-labile.
-
Dissolution: Dissolve 10 mmol of Boc-Ahp(7-OH)-OH in 50 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add 25 mmol of anhydrous pyridine and cool the reaction flask to 0 °C in an ice bath. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. Cooling prevents exothermic side reactions.
-
Fmoc-Cl Addition: Slowly add 11 mmol of Fmoc-Cl dissolved in 10 mL of DCM dropwise over 30 minutes[5].
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Validation: Monitor the reaction via TLC (Hexane/EtOAc 1:1). The disappearance of the highly polar starting material validates complete carbonate formation.
-
Workup: Wash the organic layer with 0.1 M HCl (3x) to remove pyridine, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol 2: Self-Validating On-Resin Fmoc Carbonate Deprotection
Purpose: To unmask the C7-hydroxyl on-resin for subsequent esterification.
-
Swelling: Swell the resin-bound peptide (containing the Boc-Ahp(Fmoc) residue) in DMF for 30 minutes.
-
Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and collect the flow-through. Repeat with a second treatment for 15 minutes, collecting the flow-through[6].
-
Self-Validation (UV Monitoring): Because primary alcohols do not react with ninhydrin (Kaiser test), unmasking cannot be validated colorimetrically. Instead, measure the UV absorbance of the collected flow-through at 301 nm. The cleavage releases dibenzofulvene (DBF), which forms an adduct with piperidine that strongly absorbs at this wavelength[5]. A return to baseline absorbance in subsequent washes validates 100% unmasking of the C7-hydroxyl.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine before proceeding to esterification.
Protocol 3: Standard Fmoc-SPPS Coupling of Fmoc-Ahp(tBu)-OH
Purpose: To incorporate the tBu-protected amino acid into a growing peptide chain.
-
Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-Ahp(tBu)-OH and 3.95 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester[2].
-
Coupling: Add the activated solution to the deprotected resin. Agitate at room temperature for 60 minutes.
-
Self-Validation (Kaiser Test): Drain the coupling solution and wash the resin with DMF (3x). Perform a Kaiser test on a few resin beads. A negative result (yellow beads/solution) validates complete acylation of the resin-bound amine. A positive result (blue beads) indicates incomplete coupling, requiring a recoupling step to prevent deletion sequences.
References
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. URL:[Link]
-
Modular Synthesis of Heparan Sulfate Oligosaccharides for Structure-Activity Relationship Studies. PMC - NIH. URL:[Link]
-
Automated Glycan Assembly. MPG.PuRe. URL:[Link]
Sources
Synthesis of macrocyclic peptides using (S)-2-Amino-7-hydroxyheptanoic acid
Application Notes & Protocols
Topic: Synthesis of Macrocyclic Peptides using (S)-2-Amino-7-hydroxyheptanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Advantage of Non-Natural Amino Acids in Macrocyclic Peptide Design
Macrocyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often leads to enhanced metabolic stability, improved cell permeability, and higher binding affinity for challenging drug targets like protein-protein interfaces.[1][2][3] The rational design of these molecules frequently involves the incorporation of non-natural amino acids, which serve as versatile handles for introducing unique structural features and cyclization modalities.[4][5]
This guide focuses on the application of (S)-2-Amino-7-hydroxyheptanoic acid (Aha(7-OH)), a custom amino acid that provides a seven-carbon aliphatic side chain terminating in a primary hydroxyl group. This functional group is a key architectural element, offering a site for diverse and efficient macrocyclization strategies beyond traditional head-to-tail lactamization. We will detail two robust protocols: macrolactonization to form a depsipeptide and a "click" chemistry approach for triazole bridge formation.
Essential Starting Material: Synthesis of N-α-Fmoc-(S)-2-Amino-7-hydroxyheptanoic acid
The successful incorporation of Aha(7-OH) into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) first requires the protection of its α-amino group with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This ensures that the amino group does not undergo unwanted reactions during peptide chain elongation.[6]
Protocol 2.1: Fmoc Protection of (S)-2-Amino-7-hydroxyheptanoic acid
Rationale: This procedure utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), a common and efficient reagent for Fmoc protection. The reaction is performed in a biphasic system with sodium bicarbonate to maintain a basic pH, which deprotonates the amino group, enhancing its nucleophilicity for the attack on the Fmoc-OSu ester.
| Reagent/Material | Molar Equivalent | Purpose |
| (S)-2-Amino-7-hydroxyheptanoic acid | 1.0 | Starting Material |
| 1,4-Dioxane | - | Organic Solvent |
| 10% Sodium Bicarbonate (aq) | - | Base, maintains pH 8-9 |
| Fmoc-OSu | 1.05 | Fmoc protecting group source |
| Ethyl Acetate | - | Extraction Solvent |
| 1 M HCl (aq) | - | Acidification for workup |
| Brine | - | Washing agent |
| Anhydrous Sodium Sulfate | - | Drying agent |
Step-by-Step Methodology:
-
Dissolution: Dissolve (S)-2-Amino-7-hydroxyheptanoic acid (1.0 eq) in 10% aqueous sodium bicarbonate solution. In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Reaction: Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.
-
pH Monitoring: Maintain the reaction mixture's pH between 8 and 9 by adding more 10% sodium bicarbonate solution as needed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Time: Allow the mixture to stir for 4-6 hours or until the reaction is complete.
-
Workup & Extraction: Once complete, acidify the mixture to pH 2-3 with 1 M HCl. Extract the product three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product, Fmoc-Aha(7-OH).
-
Characterization: Confirm the identity and purity of the product via NMR and Mass Spectrometry before use in SPPS.
Building the Backbone: Solid-Phase Synthesis of the Linear Peptide Precursor
The assembly of the linear peptide is performed on a solid support, most commonly using an automated peptide synthesizer.[7] The Fmoc/tBu strategy is standard, involving the sequential removal of the temporary N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.[8][9]
Caption: The Fmoc-SPPS cycle for linear peptide assembly.
Protocol 3.1: General Fmoc-SPPS
Rationale: The choice of resin is critical. A 2-chlorotrityl chloride (2-CTC) resin is ideal for synthesizing protected peptide fragments, as it can be cleaved under very mild acidic conditions that leave acid-labile side-chain protecting groups (e.g., Boc, tBu) intact.[10] Coupling is activated by a uronium-based reagent like HCTU, which forms a highly reactive intermediate, facilitating efficient amide bond formation.
| Step | Reagent/Solvent | Typical Equivalents (vs. Resin Loading) | Time |
| Resin Swelling | DMF | - | 30 min |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 7 min |
| Washing | DMF | - | 5 x 1 min |
| Coupling | Fmoc-Amino Acid | 4.0 | 45-120 min |
| HCTU | 3.9 | ||
| DIPEA | 8.0 | ||
| Washing | DMF | - | 3 x 1 min |
Step-by-Step Methodology:
-
Resin Preparation: Swell the chosen resin (e.g., 2-CTC resin) in N,N-Dimethylformamide (DMF) in a peptide synthesis vessel.
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.
-
Chain Elongation Cycle: a. Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF. b. Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts. c. Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (including Fmoc-Aha(7-OH)) with a coupling agent (e.g., HCTU) and a base (e.g., DIPEA) in DMF for 1-2 minutes. Add this solution to the resin and allow it to react.[11] d. Monitoring: Confirm the completion of the coupling reaction using a qualitative test, such as the Kaiser test for primary amines. e. Washing: Wash the resin with DMF.
-
Repetition: Repeat the elongation cycle until the full linear peptide sequence is assembled.
Ring Formation: Macrocyclization Protocols
The terminal hydroxyl group of the Aha(7-OH) side chain is the key enabler for cyclization. Below are two distinct and powerful strategies.
Strategy A: Side-Chain to C-Terminus Macrolactonization
This approach creates a depsipeptide, where an ester bond forms the cyclic linkage between the Aha(7-OH) side-chain hydroxyl and the C-terminal carboxyl group. This requires the synthesis of a fully protected linear peptide, which is then cyclized in solution.
Caption: Workflow for depsipeptide synthesis via macrolactonization.
Protocol 4.1: Solution-Phase Macrolactonization
-
Peptide Synthesis: Synthesize the desired linear peptide on a 2-CTC resin as described in Protocol 3.1. Ensure all amino acids, including Aha(7-OH), have their side chains protected.
-
Protected Cleavage: Cleave the protected peptide from the resin using a mild solution of 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). This preserves the side-chain protecting groups.
-
Linear Peptide Purification: Purify the crude protected linear peptide by flash chromatography or preparative HPLC.
-
Cyclization Reaction: a. Dissolve the purified linear peptide in a large volume of an appropriate solvent (e.g., DMF or DCM) to achieve a low concentration (typically 0.1-1 mM). This high-dilution condition is crucial to favor intramolecular cyclization over intermolecular oligomerization.[12] b. Add a coupling agent such as HATU (3.0 eq) and a non-nucleophilic base like DIPEA (6.0 eq). c. Stir the reaction at room temperature for 12-24 hours, monitoring its progress by LC-MS.
-
Final Deprotection & Purification: After cyclization is complete, remove the solvent. Treat the crude cyclic peptide with a strong acid cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to remove all side-chain protecting groups. Purify the final macrocycle via RP-HPLC.
Strategy B: Side-Chain Functionalization and "Click" Chemistry Cyclization
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and orthogonal method for macrocyclization.[13][14][15] This strategy involves converting the Aha(7-OH) hydroxyl group into an azide and reacting it with an alkyne-bearing amino acid (e.g., Propargylglycine, Pra) incorporated elsewhere in the peptide sequence.
Caption: Workflow for macrocyclization via on-resin click chemistry.
Protocol 4.2: On-Resin CuAAC Cyclization
-
Peptide Synthesis: Synthesize the linear peptide containing both Fmoc-Aha(7-OH) and Fmoc-Pra-OH on a suitable resin (e.g., Rink Amide resin) using Protocol 3.1.
-
On-Resin Azidation: a. Swell the peptide-resin in anhydrous DMF. b. Prepare a solution of Diphenylphosphoryl azide (DPPA, 5.0 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5.0 eq) in DMF. c. Add the solution to the resin and shake at room temperature for 6-12 hours to convert the side-chain hydroxyl group of Aha(7-OH) to an azide. d. Wash the resin thoroughly with DMF and DCM.
-
On-Resin Cyclization: a. Swell the azido-functionalized peptide-resin in a DMF/H₂O mixture. b. Add Copper(II) sulfate (CuSO₄, 0.5 eq) and Sodium Ascorbate (1.5 eq). c. Shake the reaction mixture at room temperature for 6-18 hours.[16] The pseudo-dilution effect of the resin favors the intramolecular reaction.[12] d. Wash the resin extensively with DMF, water, and DCM.
-
Cleavage and Purification: Cleave the macrocyclic peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail. Purify the final product by RP-HPLC.
Final Processing: Cleavage, Purification, and Characterization
The final steps transform the crude, resin-bound product into a pure, well-characterized macrocyclic peptide ready for biological evaluation.
Protocol 5.1: Cleavage and Purification
Rationale: A strong acid, TFA, is used to cleave the peptide from most resins (except for specialized cases like 2-CTC for protected fragments) and simultaneously remove side-chain protecting groups. Scavengers are essential additives that "scavenge" the highly reactive cationic species generated during deprotection, preventing unwanted side reactions with sensitive amino acid residues like Trp, Met, or Cys.[8]
Step-by-Step Methodology:
-
Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage: Add a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water) to the resin and shake for 2-4 hours at room temperature.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Acetonitrile/Water/Acetic Acid). b. Purify the peptide using preparative Reverse-Phase HPLC (RP-HPLC).[17] c. Collect fractions corresponding to the desired product peak.
-
Lyophilization: Freeze-dry the pure fractions to obtain a fluffy, white powder. Store the peptide at -20°C or lower.[18]
Characterization
It is imperative to confirm the identity and purity of the final macrocyclic peptide.
| Technique | Purpose | Typical Parameters/Observations |
| Analytical RP-HPLC | Assess purity | C18 column, linear gradient of Acetonitrile/Water with 0.1% TFA. Purity should ideally be >95%.[17][19] |
| Mass Spectrometry | Confirm identity | LC-MS or MALDI-TOF. The observed mass should match the calculated theoretical mass of the cyclic peptide. |
References
-
Jagadish, B., & Gmeiner, W. H. (2007). Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. Organic Letters. [Link]
-
D'Souza, C., & Deodhar, M. (2013). On-resin peptide macrocyclization using thiol-ene click chemistry. Bioorganic & Medicinal Chemistry Letters. [Link]
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Spinck, M., et al. (2022). Cell-Based Synthesis of Non-Natural Peptide and Depsipeptide Macrocycles Using Genetically Programmed ncAA Incorporation. Nature Chemistry. [Link]
-
Pasini, D. (2013). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules. [Link]
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Synpeptide. (n.d.). Macrocyclic Peptides Synthesis. Synpeptide. [Link]
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Jagadish, B., & Gmeiner, W. H. (2007). Click chemistry as a macrocyclization tool in the solid-phase synthesis of small cyclic peptides. PubMed. [Link]
-
Wang, Y., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]
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Presolski, S. J., et al. (2024). Crafting Unnatural Peptide Macrocycles via Rh(III)-Catalyzed Carboamidation. Journal of the American Chemical Society. [Link]
-
Al-Karadaghi, S., et al. (2021). Biosynthetic Strategies for Macrocyclic Peptides. MDPI. [Link]
-
Muttenthaler, M., et al. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. ACS Chemical Biology. [Link]
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Vervecken, W., et al. (2017). Macrocyclization strategies for cyclic peptides and peptidomimetics. Future Medicinal Chemistry. [Link]
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Tang, J., et al. (2017). Peptide macrocyclization strategies and functionalization of the β-carbon of amino acids at the N-terminus of peptides via site-selective C(sp³)–H activation. ResearchGate. [Link]
-
Walther, M., et al. (2020). Identification of macrocyclic peptides which activate bacterial cylindrical proteases. Royal Society of Chemistry. [Link]
-
G. Bitan, et al. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]
-
L. Z. C. M. V. D. S. T. Serra, G. (2020). Three Methods for Peptide Cyclization Via Lactamization. Springer Nature Experiments. [Link]
- Lorthiois, E. A., et al. (2018). Non-chromatographic purification of macrocyclic peptides by a resin catch and release.
-
Guidotti, G., et al. (2015). Macrocyclic Cell Penetrating Peptides: A Study of Structure-Penetration Properties. Bioconjugate Chemistry. [Link]
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Scigelova, M., & Hianik, T. (2011). Storage and handling guidelines for custom peptides. Current Protocols in Protein Science. [Link]
-
Palomo, C., et al. (2001). From beta-lactams to alpha- and beta-amino acid derived peptides. Organic & Biomolecular Chemistry. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. [Link]
-
AAPPTec. (n.d.). How to Synthesize a Peptide. AAPPTec. [Link]
-
Albericio, F., et al. (2015). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]
-
Lee, S. J., et al. (2005). Design and Synthesis of Macrocyclic Peptidyl Hydroxamates as Peptide Deformylase Inhibitors. Organic Letters. [Link]
-
Palomo, C., et al. (2001). From beta-lactams to alpha- and beta-amino acid derived peptides. ResearchGate. [Link]
-
Coin, I., et al. (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. RSC Advances. [Link]
-
G. K. T. Undheim, K. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Journal of Peptide Science. [Link]
-
Al-Obeidi, F., et al. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Diva-portal.org. [Link]
-
Sim, D. M., & Krishnamurthy, R. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life. [Link]
-
Del Valle, J. R., et al. (2019). Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets. The Journal of Organic Chemistry. [Link]
-
Pennington, M. W. (1994). Site-Specific Chemical Modification Procedures. In: Peptide Synthesis Protocols. Humana Press. [Link]
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- 4. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
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(S)-2-Amino-7-hydroxyheptanoic acid conjugation techniques for targeted drug delivery
Application Note: Site-Specific Conjugation Strategies Utilizing (S)-2-Amino-7-hydroxyheptanoic Acid for Targeted Drug Delivery
Structural Rationale: The Advantage of (S)-2-Amino-7-hydroxyheptanoic Acid
The development of Peptide-Drug Conjugates (PDCs) requires precise chemical handles that do not disrupt the secondary structure or receptor-binding affinity of the targeting peptide. While canonical amino acids like lysine or cysteine are commonly used for conjugation, they often suffer from cross-reactivity or multi-site labeling. The incorporation of non-canonical amino acids (ncAAs) provides a bioorthogonal approach to overcome these limitations, significantly expanding the available chemical space for targeted therapeutics[1].
(S)-2-Amino-7-hydroxyheptanoic acid (CAS 2136908-21-7) is a highly specialized ncAA featuring a 5-carbon aliphatic side chain terminating in a primary hydroxyl group[2].
-
Steric Relief: Compared to serine (1-carbon spacer) or homoserine (2-carbon spacer), the extended 5-carbon spacer of (S)-2-Amino-7-hydroxyheptanoic acid projects the terminal hydroxyl group away from the peptide backbone. This minimizes steric hindrance, making it exceptionally well-suited for conjugating bulky cytotoxic payloads (e.g., SN38, Doxorubicin)[3].
-
Chemoselectivity: The primary hydroxyl group serves as a versatile anchor. It can be selectively oxidized to an aldehyde for oxime ligation or activated to form stable carbamate linkages, bypassing the instability issues commonly associated with direct carbonate esterification in physiological environments[4].
Conjugation Chemistry & Mechanistic Insights
To leverage this ncAA in drug development, two primary conjugation pathways are utilized. The choice of pathway depends heavily on the functional groups present on the therapeutic payload.
Strategy A: Selective Oxidation and Oxime Ligation
For payloads functionalized with an aminooxy group, the terminal hydroxyl of the peptide is first oxidized to an aldehyde. We utilize 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and (Diacetoxyiodo)benzene (BAIB) for this step. Causality: TEMPO/BAIB is chosen because it selectively oxidizes primary alcohols to aldehydes without over-oxidizing them to carboxylic acids, preserving the integrity of the peptide backbone. The resulting aldehyde reacts with the aminooxy-payload to form an oxime bond. Oxime linkages are highly stable under physiological pH, preventing premature payload release in systemic circulation.
Strategy B: Direct Carbamate Formation via p-Nitrophenyl Activation
For amine-bearing payloads, direct conjugation to a hydroxyl group would typically form a carbonate linkage. However, carbonate linkages formed with hydroxyl-containing cargoes undergo rapid hydrolysis in plasma, rendering them unsuitable for systemic targeted delivery[4]. Causality: To resolve this, the primary hydroxyl of (S)-2-Amino-7-hydroxyheptanoic acid is activated with p-nitrophenyl chloroformate (pNPC) to form a reactive carbonate intermediate. When an amine-bearing payload is introduced, it displaces the p-nitrophenol leaving group, forming a carbamate linkage . Carbamates offer superior plasma stability while remaining susceptible to targeted enzymatic cleavage if a self-immolative spacer (like p-aminobenzyl alcohol) is incorporated.
Quantitative Comparison of Conjugation Strategies
The following table summarizes the operational metrics and optimal use cases for both conjugation strategies to guide experimental design.
| Conjugation Strategy | Reactive Intermediate | Linkage Formed | Plasma Stability (pH 7.4) | Optimal Payload Type | Typical Conjugation Yield |
| A. Oxime Ligation | Aldehyde (-CHO) | Oxime | Excellent (>95% at 48h) | Aminooxy-functionalized | 85 - 95% |
| B. Carbamate Formation | p-Nitrophenyl Carbonate | Carbamate | High (>90% at 48h) | Primary/Secondary Amines | 70 - 85% |
| Direct Esterification (Ref) | None (Direct Coupling) | Carbonate / Ester | Poor (<20% at 48h)[4] | Hydroxyl-functionalized | Variable |
Experimental Methodologies
The following protocols are designed as self-validating systems, incorporating critical Quality Control (QC) checkpoints to ensure reaction fidelity before proceeding to subsequent steps.
Protocol 1: Synthesis of Oxime-Linked PDCs
Caption: Workflow for SPPS incorporation and oxime ligation of (S)-2-Amino-7-hydroxyheptanoic acid.
Step-by-Step Procedure:
-
Peptide Synthesis & Cleavage: Synthesize the targeting peptide via standard Fmoc-SPPS, incorporating Fmoc-(S)-2-Amino-7-(tBu-oxy)heptanoic acid at the desired conjugation site. Cleave the peptide from the resin using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours to simultaneously remove the t-butyl protecting group, exposing the primary hydroxyl.
-
Selective Oxidation: Dissolve the purified peptide (1 eq) in a 1:1 mixture of Acetonitrile and Water. Add TEMPO (0.1 eq) and BAIB (1.1 eq). Stir at 4°C for 2 hours.
-
Causality: Conducting the reaction at 4°C suppresses the over-oxidation of the aldehyde to a carboxylic acid.
-
Self-Validating QC Checkpoint: Take a 2 µL aliquot, dilute in 50% ACN, and analyze via LC-MS. The mass shift from Peptide-OH to Peptide-CHO must be exactly -2 Da. Proceed to Step 3 only when >95% conversion is confirmed.
-
-
Oxime Ligation: Lyophilize the aldehyde-peptide and redissolve in 100 mM Sodium Acetate buffer (pH 4.5). Add the aminooxy-functionalized payload (1.5 eq) and aniline (10 mM) as a nucleophilic catalyst.
-
Causality: At pH 4.5, the aldehyde is activated, and the aminooxy group (pKa ~4.6) is optimally balanced between its protonated and nucleophilic states. Aniline forms a reactive Schiff base intermediate, vastly accelerating the transimination rate.
-
-
Purification: Stir for 4 hours at room temperature, then purify the final PDC via preparative RP-HPLC.
Protocol 2: Synthesis of Carbamate-Linked PDCs
Caption: Reaction pathway for generating stable carbamate-linked PDCs via pNPC activation.
Step-by-Step Procedure:
-
Hydroxyl Activation: Dissolve the lyophilized Peptide-OH (1 eq) in strictly anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3 eq) followed by p-nitrophenyl chloroformate (pNPC, 2 eq). Stir at room temperature for 1 hour under a nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical because moisture will rapidly hydrolyze pNPC. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated, driving the reaction forward without competing for the electrophilic center.
-
-
Payload Conjugation: To the same reaction vessel, add the amine-bearing payload (e.g., Doxorubicin-NH2 or a self-immolative linker-payload complex) (1.2 eq) dissolved in anhydrous DMF.
-
Reaction Monitoring (Self-Validating QC Checkpoint): As the amine displaces the p-nitrophenol group to form the carbamate bond, free p-nitrophenol is released into the solution, turning it distinctively yellow. Monitor the UV absorbance of the reaction mixture at 400 nm. The reaction is validated as complete when the 400 nm absorbance plateaus (typically 2-3 hours).
-
Quenching and Purification: Quench the reaction with 5% aqueous TFA to neutralize the base and stop side reactions. Purify the carbamate-linked PDC via RP-HPLC.
Sources
Application Notes and Protocols for Orthogonal Protection of (S)-2-Amino-7-hydroxyheptanoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-2-Amino-7-hydroxyheptanoic acid is a non-proteinogenic amino acid that presents a unique synthetic challenge due to the presence of two distinct reactive functional groups: a primary amine and a primary alcohol. The selective functionalization of one group while the other remains unaltered is a critical requirement for its incorporation into complex molecules such as peptides, natural products, and pharmaceutical agents. This guide provides an in-depth analysis and detailed experimental protocols for three robust orthogonal protecting group strategies. The discussed pairings—Boc/TBDMS, Fmoc/t-Bu, and Cbz/MOM—offer distinct advantages and are selected based on their differential lability under acidic, basic, fluoride-mediated, or hydrogenolytic conditions. This document is intended for researchers, scientists, and drug development professionals seeking to employ (S)-2-Amino-7-hydroxyheptanoic acid in multi-step organic synthesis.
Introduction: The Principle of Orthogonal Protection
In the synthesis of polyfunctional molecules, the ability to mask and unmask specific reactive sites in any desired order is paramount. This concept is known as orthogonal protection. An orthogonal set of protecting groups consists of groups that are stable to the deprotection conditions of the others in the set.[1][2] For (S)-2-Amino-7-hydroxyheptanoic acid, this allows for the selective modification of either the N-terminus or the C-7 hydroxyl group, providing precise control over the synthetic route.
The choice of an orthogonal strategy is dictated by the overall synthetic plan, particularly the stability of other functional groups in the molecule and the reaction conditions required for subsequent transformations. This guide details three field-proven strategies, explaining the chemical rationale behind each choice and providing comprehensive, step-by-step protocols.
Strategy 1: The Acid/Fluoride Orthogonality (Boc/TBDMS)
This is arguably the most common and versatile strategy for molecules with amino and hydroxyl functionalities. The acid-labile tert-butyloxycarbonyl (Boc) group protects the amine, while the fluoride-labile tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl group.[1][3] The robustness of the TBDMS ether under the acidic conditions required for Boc removal, and the stability of the Boc-carbamate to fluoride ions, form the basis of this orthogonality.[4][5]
Rationale
-
N-Boc Protection: The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to a wide range of non-acidic conditions, including basic hydrolysis and many organometallic reagents.[6]
-
O-TBDMS Protection: The TBDMS group is a sterically hindered silyl ether, offering excellent stability to basic and mildly acidic conditions, as well as many oxidizing and reducing agents.[3][7]
-
Orthogonal Deprotection: The Boc group is readily cleaved with strong acids like trifluoroacetic acid (TFA), while the TBDMS group remains intact.[6] Conversely, the TBDMS group is selectively cleaved with a fluoride source, such as tetrabutylammonium fluoride (TBAF), under conditions that do not affect the Boc group.[7]
Visual Workflow: Boc/TBDMS Strategy
Caption: Boc/TBDMS orthogonal protection and deprotection workflow.
Experimental Protocols
Protocol 2.3.1: N-Protection with Boc Group
-
Dissolution: Dissolve (S)-2-Amino-7-hydroxyheptanoic acid (1.0 equiv.) in a 1:1 mixture of dioxane and water.[8]
-
Base Addition: Add triethylamine (Et₃N, 1.5 equiv.) to the solution and stir until the amino acid is fully dissolved.[8] Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in dioxane to the stirring solution.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted (Boc)₂O.
-
Isolation: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 5% citric acid solution.[8]
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-(S)-2-Amino-7-hydroxyheptanoic acid.
Protocol 2.3.2: O-Protection with TBDMS Group
-
Dissolution: Dissolve N-Boc-(S)-2-Amino-7-hydroxyheptanoic acid (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF).[7]
-
Reagent Addition: Add imidazole (2.5 equiv.) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine to remove DMF and imidazole. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the fully protected amino acid.[7]
Protocol 2.3.3: Selective N-Boc Deprotection
-
Dissolution: Dissolve the fully protected amino acid (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) to create a 25-50% TFA/DCM solution (v/v).[6]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The resulting O-TBDMS protected amino acid TFA salt can often be used directly in the next step or neutralized with a mild base.
Protocol 2.3.4: Selective O-TBDMS Deprotection
-
Dissolution: Dissolve the fully protected amino acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF).[7]
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv.) dropwise to the stirred solution at room temperature.[7]
-
Reaction: Stir for 1-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the N-Boc protected amino acid.
Data Summary: Boc/TBDMS Strategy
| Step | Key Reagents | Solvent | Temperature | Typical Time |
| N-Boc Protection | (Boc)₂O, Et₃N | Dioxane/H₂O | 0 °C to RT | 4-12 h |
| O-TBDMS Protection | TBDMS-Cl, Imidazole | DMF | RT | 12-18 h |
| Boc Deprotection | TFA | DCM | 0 °C to RT | 1-2 h |
| TBDMS Deprotection | TBAF | THF | RT | 1-4 h |
Strategy 2: The Base/Acid Orthogonality (Fmoc/t-Bu)
This strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS) but is equally applicable in solution-phase synthesis.[2] It relies on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for amine protection and the acid-labile tert-butyl (t-Bu) ether for hydroxyl protection.
Rationale
-
N-Fmoc Protection: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu.[2] It is stable to acidic conditions but is rapidly cleaved by secondary amines, most commonly piperidine.[2]
-
O-t-Bu Protection: The tert-butyl ether is formed by reacting the alcohol with isobutylene under strongly acidic catalysis. It is exceptionally stable to basic conditions and hydrogenolysis but is readily cleaved by strong acids like TFA.[9][10]
-
Orthogonal Deprotection: The Fmoc group can be removed with a 20% piperidine solution in DMF without affecting the t-Bu ether.[2] The t-Bu ether is removed with TFA, conditions under which the Fmoc group is stable.
Visual Workflow: Fmoc/t-Bu Strategy
Caption: Fmoc/t-Bu orthogonal protection and deprotection workflow.
Experimental Protocols
Protocol 3.3.1: N-Protection with Fmoc Group
-
Dissolution: Dissolve (S)-2-Amino-7-hydroxyheptanoic acid (1.0 equiv.) in a 10% aqueous sodium carbonate (Na₂CO₃) solution. Cool to 0 °C.
-
Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu, 1.05 equiv.) in dioxane dropwise while maintaining the temperature at 0 °C.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove byproducts.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with dilute HCl. The product will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) may be required.[2]
Protocol 3.3.2: O-Protection with t-Butyl Group
-
Setup: Dissolve N-Fmoc-(S)-2-Amino-7-hydroxyheptanoic acid (1.0 equiv.) in dichloromethane (DCM) in a pressure-resistant vessel.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or an erbium triflate [Er(OTf)₃].[11]
-
Reagent Addition: Cool the vessel to -78 °C and condense isobutylene (excess, >10 equiv.) into the mixture.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.
-
Work-up: Carefully vent the vessel in a fume hood. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the product with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Protocol 3.3.3: Selective N-Fmoc Deprotection
-
Dissolution: Dissolve the fully protected amino acid (1.0 equiv.) in anhydrous DMF.
-
Reagent Addition: Add piperidine to create a 20% solution (v/v).[2]
-
Reaction: Stir at room temperature. The reaction is typically very fast, often complete within 30 minutes. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture in vacuo to remove DMF and piperidine. The crude product can be purified by co-evaporation with toluene and subsequent chromatography or precipitation.
Protocol 3.3.4: Selective O-t-Butyl Deprotection
-
Dissolution: Dissolve the fully protected amino acid (1.0 equiv.) in a cleavage cocktail, typically 95% TFA in water (v/v).[12]
-
Reaction: Stir the solution at room temperature for 2-4 hours.
-
Work-up: Concentrate the TFA in vacuo.
-
Isolation: Triturate the residue with cold diethyl ether to precipitate the product. Collect the solid by filtration and dry under vacuum.
Data Summary: Fmoc/t-Bu Strategy
| Step | Key Reagents | Solvent | Temperature | Typical Time |
| N-Fmoc Protection | Fmoc-OSu, Na₂CO₃ | Dioxane/H₂O | 0 °C to RT | 12-18 h |
| O-t-Bu Protection | Isobutylene, H⁺ | DCM | RT (sealed) | 24-48 h |
| Fmoc Deprotection | 20% Piperidine | DMF | RT | < 30 min |
| t-Bu Deprotection | 95% TFA | H₂O | RT | 2-4 h |
Strategy 3: The Hydrogenolysis/Acid Orthogonality (Cbz/MOM)
This strategy employs the benzyloxycarbonyl (Cbz or Z) group for amine protection and the methoxymethyl (MOM) ether for the hydroxyl group. It is particularly useful when avoiding both strong bases and fluoride ions is desirable.
Rationale
-
N-Cbz Protection: The Cbz group is introduced via the Schotten-Baumann reaction using benzyl chloroformate (Cbz-Cl).[13] It is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[13][14]
-
O-MOM Protection: The MOM ether is an acetal protecting group, typically installed using methoxymethyl chloride (MOM-Cl) and a hindered base like N,N-diisopropylethylamine (DIPEA).[15][16] It is stable to basic conditions and hydrogenolysis but is cleaved under acidic conditions.[15][16]
-
Orthogonal Deprotection: The Cbz group is removed by hydrogenolysis, which does not affect the MOM ether. The MOM ether can be removed with mild acidic conditions (e.g., HCl in methanol), which do not cleave the Cbz group.[13][15]
Visual Workflow: Cbz/MOM Strategy
Caption: Cbz/MOM orthogonal protection and deprotection workflow.
Experimental Protocols
Protocol 4.3.1: N-Protection with Cbz Group
-
Dissolution: Dissolve (S)-2-Amino-7-hydroxyheptanoic acid (1.0 equiv.) in 2 M aqueous sodium hydroxide (NaOH) and cool to 0 °C.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise while vigorously stirring and maintaining the pH between 8 and 10 with the concurrent addition of 2 M NaOH.[13][17]
-
Reaction: Stir at 0 °C for 1 hour, then at room temperature for 2-3 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Isolation: Cool the aqueous layer to 0 °C and acidify to pH 2 with cold dilute HCl.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the N-Cbz protected product.
Protocol 4.3.2: O-Protection with MOM Group
-
Dissolution: Dissolve N-Cbz-(S)-2-Amino-7-hydroxyheptanoic acid (1.0 equiv.) in anhydrous DCM and cool to 0 °C under an inert atmosphere.[15]
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv.).[15]
-
Reagent Addition: Slowly add methoxymethyl chloride (MOM-Cl, 1.2 equiv.). Caution: MOM-Cl is a carcinogen and must be handled in a fume hood with appropriate safety precautions.[15]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with a saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[15]
Protocol 4.3.3: Selective N-Cbz Deprotection
-
Setup: Dissolve the fully protected amino acid (1.0 equiv.) in methanol (MeOH) or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 10% by weight).
-
Reaction: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature. The reaction is typically complete in 2-8 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate in vacuo to yield the deprotected product.
Protocol 4.3.4: Selective O-MOM Deprotection
-
Dissolution: Dissolve the fully protected amino acid (1.0 equiv.) in methanol.[15]
-
Reagent Addition: Add a catalytic amount of concentrated hydrochloric acid (HCl).[15]
-
Reaction: Stir the reaction at room temperature or warm gently to 40-50 °C. Monitor by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Neutralize the reaction with a mild base (e.g., NaHCO₃ solution).
-
Extraction and Purification: Remove the methanol in vacuo. Extract the product into an organic solvent like ethyl acetate. Dry the organic layer, concentrate, and purify by chromatography.
Data Summary: Cbz/MOM Strategy
| Step | Key Reagents | Solvent | Temperature | Typical Time |
| N-Cbz Protection | Cbz-Cl, NaOH | H₂O | 0 °C to RT | 3-4 h |
| O-MOM Protection | MOM-Cl, DIPEA | DCM | 0 °C to RT | 12-24 h |
| Cbz Deprotection | H₂, 10% Pd/C | MeOH | RT | 2-8 h |
| MOM Deprotection | cat. HCl | MeOH | RT to 50 °C | 2-16 h |
Conclusion and Strategy Comparison
The choice of an orthogonal protecting group strategy for (S)-2-Amino-7-hydroxyheptanoic acid is a critical decision that impacts the entire synthetic route. The three strategies presented here offer a versatile toolkit for the modern synthetic chemist.
| Strategy | N-Protecting Group | O-Protecting Group | N-Deprotection | O-Deprotection | Key Advantages | Key Considerations |
| Boc/TBDMS | Boc | TBDMS | Strong Acid (TFA) | Fluoride (TBAF) | High stability, widely used, robust protocols. | Avoid strong acids if other sensitive groups are present. |
| Fmoc/t-Bu | Fmoc | t-Butyl | Base (Piperidine) | Strong Acid (TFA) | Very mild N-deprotection, SPPS compatible. | t-Bu ether formation can be harsh; Fmoc is base-sensitive. |
| Cbz/MOM | Cbz | MOM | Hydrogenolysis | Mild Acid (HCl) | Avoids strong acids/bases, Cbz is very stable. | Requires hydrogenation catalyst; MOM-Cl is carcinogenic. |
By carefully considering the stability of the protecting groups in relation to the planned synthetic transformations, researchers can effectively leverage these orthogonal schemes to achieve their synthetic goals with high efficiency and selectivity.
References
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholars.iwu.edu [scholars.iwu.edu]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. tert-Butyl Ethers [organic-chemistry.org]
- 10. EP0071032B1 - Process for the preparation of ethyl tert-butyl ether - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijacskros.com [ijacskros.com]
- 15. benchchem.com [benchchem.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 21. organic-chemistry.org [organic-chemistry.org]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 26. Thieme E-Books & E-Journals [thieme-connect.de]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. uwindsor.ca [uwindsor.ca]
- 30. researchgate.net [researchgate.net]
- 31. academic.oup.com [academic.oup.com]
- 32. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. prepchem.com [prepchem.com]
- 35. experts.arizona.edu [experts.arizona.edu]
- 36. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 37. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 38. semanticscholar.org [semanticscholar.org]
- 39. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 40. rsc.org [rsc.org]
- 41. chimia.ch [chimia.ch]
- 42. pubs.acs.org [pubs.acs.org]
- 43. pubs.acs.org [pubs.acs.org]
- 44. researchgate.net [researchgate.net]
- 45. renyi.hu [renyi.hu]
Application Note: High-Efficiency Enzymatic Resolution of Racemic 2-Amino-7-hydroxyheptanoic Acid for Chiral Intermediate Synthesis
An Application Guide for Drug Development Professionals
Abstract The production of enantiomerically pure non-proteinogenic amino acids is a critical challenge in pharmaceutical synthesis, where the chirality of a molecule dictates its pharmacological activity and safety profile. This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 2-Amino-7-hydroxyheptanoic acid, a valuable chiral building block. We present a robust protocol centered on the use of Acylase I from Aspergillus oryzae, an enzyme renowned for its stringent stereoselectivity. The methodology involves an initial N-acetylation of the racemic amino acid, followed by the selective enzymatic hydrolysis of the N-acetyl-(S)-enantiomer. This process yields the desired (S)-2-Amino-7-hydroxyheptanoic acid and the unreacted N-acetyl-(R)-enantiomer, which can be readily separated. This application note details the complete workflow, from substrate derivatization to analytical validation of enantiomeric excess (% ee) using Chiral High-Performance Liquid Chromatography (HPLC), providing researchers with a reliable and scalable method for producing this high-value chiral intermediate.
Principle of the Method: Kinetic Resolution via Enzymatic Hydrolysis
Kinetic resolution is a cornerstone technique for separating enantiomers. It leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution, the high stereospecificity of an enzyme is exploited to selectively transform one enantiomer in a racemic mixture into a new chemical entity, leaving the other enantiomer unmodified. This enzymatic conversion alters the chemical and physical properties of the reacted enantiomer, facilitating its separation from the unreacted enantiomer.
The strategy detailed here employs Acylase I, an enzyme that exhibits a strong preference for hydrolyzing the N-acyl group of L-amino acids (the (S)-enantiomer in this case). The process begins with the non-selective N-acetylation of the racemic (R,S)-2-Amino-7-hydroxyheptanoic acid. The resulting racemic mixture of N-acetyl derivatives is then subjected to the enzymatic reaction. Acylase I exclusively catalyzes the hydrolysis of N-acetyl-(S)-2-Amino-7-hydroxyheptanoic acid to the free (S)-amino acid and acetic acid. The N-acetyl-(R)-enantiomer remains unchanged.
This transformation is pivotal because it creates a significant difference in the physicochemical properties of the components:
-
(S)-2-Amino-7-hydroxyheptanoic acid: A free amino acid, soluble in aqueous solutions.
-
N-acetyl-(R)-2-Amino-7-hydroxyheptanoic acid: An N-protected amino acid, which exhibits different solubility characteristics, particularly in varying pH conditions, allowing for straightforward separation.
The theoretical maximum yield for the desired (S)-enantiomer in a classic kinetic resolution is 50%. The unreacted (R)-enantiomer can be isolated and racemized for recycling in a more advanced process, thereby improving overall atom economy.
Experimental Workflow and Protocols
The overall process is a three-stage workflow: derivatization of the starting material, enzymatic resolution, and analytical validation. Each stage is critical for achieving a high-purity final product.
Protocol Part 1: Synthesis of N-Acetyl-(R,S)-2-Amino-7-hydroxyheptanoic Acid
Rationale: N-acetylation is a crucial first step that converts the amino acid into a suitable substrate for Acylase I. Acetic anhydride is an effective and common acetylating agent. The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.
Materials:
-
(R,S)-2-Amino-7-hydroxyheptanoic acid
-
Acetic Anhydride
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Round-bottom flask, ice bath, magnetic stirrer
Procedure:
-
Dissolve 10 mmol of (R,S)-2-Amino-7-hydroxyheptanoic acid in 20 mL of 2 M NaOH in a 100 mL round-bottom flask. Cool the solution in an ice bath to 0-5 °C with stirring.
-
While maintaining the temperature below 10 °C, add 12 mmol of acetic anhydride dropwise over 30 minutes. Simultaneously, add 2 M NaOH solution as needed to maintain the pH between 8 and 9.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Cool the reaction mixture in an ice bath again and carefully acidify to pH 2-3 with concentrated HCl. A white precipitate of the N-acetyl amino acid should form.
-
Collect the precipitate by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry under vacuum to a constant weight.
-
Confirm the structure via ¹H NMR and/or mass spectrometry before proceeding.
Protocol Part 2: Enzymatic Resolution and Product Separation
Rationale: This protocol uses free Acylase I. The reaction is performed at pH 7.0 and 37 °C, which are optimal conditions for the activity and stability of Acylase I from Aspergillus oryzae. Cobalt(II) ions are added as they are known cofactors that can enhance enzyme activity. The separation relies on the solubility difference between the free amino acid and the N-acetylated form upon acidification.
Materials:
-
N-Acetyl-(R,S)-2-Amino-7-hydroxyheptanoic acid (from Part 1)
-
Acylase I from Aspergillus oryzae (e.g., Sigma-Aldrich A3010 or equivalent)
-
Cobalt(II) Chloride (CoCl₂)
-
Sodium Hydroxide (NaOH), 1 M
-
Hydrochloric Acid (HCl), 6 M
-
Activated Charcoal
-
Dowex® 50WX8 ion-exchange resin (optional, for higher purity)
-
Phosphate buffer (0.1 M, pH 7.0)
Procedure:
-
Prepare a 0.2 M solution of the racemic N-acetyl amino acid in deionized water. Adjust the pH to 7.0 with 1 M NaOH.
-
To this solution, add CoCl₂ to a final concentration of 0.5 mM.
-
Add Acylase I (approximately 1000 units per 10 mmol of substrate).
-
Incubate the mixture at 37 °C with gentle stirring. Monitor the progress of the reaction by measuring the formation of the free amino acid (e.g., via TLC or a ninhydrin assay). The reaction is typically complete within 24-48 hours, reaching ~50% conversion.
-
Once the reaction reaches ~50% completion, terminate it by adding 6 M HCl to lower the pH to ~4. This will precipitate the enzyme.
-
Heat the mixture to 80 °C for 15 minutes to fully denature and precipitate the enzyme, then cool to room temperature.
-
Filter the mixture to remove the precipitated enzyme.
-
Separation:
-
Add a small amount of activated charcoal to the filtrate, stir for 30 minutes, and filter to decolorize the solution.
-
Concentrate the filtrate under reduced pressure to about one-third of its original volume.
-
Acidify the concentrated solution to pH 2.5 with 6 M HCl and store at 4 °C overnight. This will precipitate the unreacted N-acetyl-(R)-2-Amino-7-hydroxyheptanoic acid.
-
Collect the (R)-enantiomer precipitate by filtration.
-
The filtrate contains the desired (S)-2-Amino-7-hydroxyheptanoic acid. This solution can be further purified by applying it to a Dowex® 50WX8 (H⁺ form) column, washing with water, and eluting the amino acid with 2 M ammonium hydroxide, followed by evaporation to yield the pure (S)-amino acid.
-
Protocol Part 3: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
Rationale: Accurate determination of the enantiomeric excess is essential to validate the success of the resolution. Chiral HPLC is the industry-standard method, providing clear separation and quantification of the two enantiomers. A macrocyclic glycopeptide-based Chiral Stationary Phase (CSP) is often effective for underivatized amino acids.
Materials & Equipment:
-
HPLC system with a UV detector (210 nm)
-
Chiral Stationary Phase (CSP) Column: Astec® CHIROBIOTIC® T or equivalent teicoplanin-based column.
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
(S)-2-Amino-7-hydroxyheptanoic acid sample (from Part 2)
-
Racemic standard (starting material)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 80:20:0.1 (Water:Methanol:Formic Acid, v/v/v). Degas thoroughly before use.
-
HPLC Conditions (Starting Point):
-
Column: Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve a small amount of the final (S)-amino acid product in the mobile phase to a concentration of ~0.5 mg/mL. Prepare a similar solution of the initial racemic starting material as a control.
-
Analysis:
-
First, inject the racemic standard to determine the retention times for both the (R)- and (S)-enantiomers.
-
Next, inject the purified sample from the enzymatic resolution.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
Where Area(S) is the peak area of the desired (S)-enantiomer and Area(R) is the peak area of the undesired (R)-enantiomer.
-
Data Summary and Troubleshooting
The success of the resolution is measured by conversion, yield, and enantiomeric excess.
Table 1: Expected Experimental Parameters and Results
| Parameter | Target Value | Justification |
|---|---|---|
| Substrate Conc. | 0.1 - 0.25 M | Balances reaction rate with substrate solubility. |
| Enzyme Loading | ~1000 U / 10 mmol | Sufficient for reaction completion within a practical timeframe. |
| Temperature | 37 °C | Optimal for Acylase I activity. |
| pH | 7.0 | Optimal for Acylase I activity and stability. |
| Conversion | ~50% | Theoretical maximum for kinetic resolution. |
| Yield of (S)-AA | 40-48% | Accounts for handling and purification losses. |
| Enantiomeric Excess | >98% | Acylase I is highly stereoselective. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low Conversion (<40%) | 1. Inactive enzyme.2. Incorrect pH or temperature.3. Presence of inhibitors. | 1. Use a fresh batch of enzyme; ensure proper storage.2. Calibrate pH meter and thermometer.3. Purify the N-acetyl substrate to remove potential inhibitors. |
| Low Enantiomeric Excess | 1. Non-enzymatic hydrolysis.2. Impure enzyme with other hydrolase activity.3. Racemization during work-up. | 1. Ensure pH does not drift to extreme basic or acidic conditions during the reaction.2. Use a higher purity grade of Acylase I.3. Avoid harsh (high temperature/extreme pH) conditions during product isolation. |
| Difficulty in Separation | 1. Incomplete precipitation of the (R)-N-acetyl form.2. Similar solubilities of product and reactant. | 1. Ensure pH is accurately adjusted to ~2.5; allow sufficient time for crystallization at 4°C.2. Use ion-exchange chromatography for a more robust separation. |
Advanced Concepts: Dynamic Kinetic Resolution (DKR)
A key limitation of standard kinetic resolution is the 50% maximum yield. Dynamic Kinetic Resolution (DKR) overcomes this by integrating a second process that continuously racemizes the unreactive enantiomer in situ. In this system, as the (S)-N-acetyl enantiomer is consumed by Acylase I, the remaining (R)-N-acetyl enantiomer is converted back into the racemic mixture by a racemase enzyme or a chemical catalyst. This dynamic equilibrium continuously replenishes the substrate for the resolving enzyme, theoretically enabling a 100% conversion to the desired (S)-enantiomer.
While more complex to implement due to the need for compatible enzyme activities and conditions, DKR represents the next frontier for optimizing the production of chiral amino acids.
References
-
Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(17), 4275–4281. [Link]
-
Chen, S. T., & Wang, K. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]
-
Miyazawa, T., Iwanaga, H., Ueji, S., & Yamada, T. (2009). Optical Resolution of Non-Protein Amino Acids by Lipase-Catalyzed Ester Hydrolysis. Biocatalysis and Biotransformation, 17(6), 461-470. [Link]
-
Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354–6364. [Link]
-
Pater, A., Louwsma, S., & Feringa, B. L. (2006). Chemo-Enzymatic Dynamic Kinetic Resolution of Amino Acid Thioesters. Advanced Synthesis & Catalysis, 348(4-5), 453-458. [Link]
-
Le, T. B., & Anslyn, E. V. (2015). Using Enantioselective Indicator Displacement Assays to Determine the Enantiomeric Excess of α-Amino Acids. ACS Sensors, 1(1), 59-63. [Link]
-
Whitesides Research Group, Harvard University. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. [Link]
-
Komeda, H., & Asano, Y. (2003). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology, 69(9), 5226-5231. [Link]
-
Soriano-Maldonado, P., et al. (2025). Revisiting D‐Acylases for D‐Amino Acid Production. Applied Microbiology and Biotechnology, 109(1). [Link]
-
Lebrilla, C. B., et al. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(17), 4275-4281. [Link]
-
Tufvesson, P., et al. (2011). Development of Dynamic Kinetic Resolution Processes for Biocatalytic Production of Natural and Nonnatural l-Amino Acids. Biotechnology and Genetic Engineering Reviews, 27(1), 1-34. [Link]
-
Shichi, H., & Kuno, H. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Chemical Communications, 57(92), 12275-12278. [Link]
-
Miyazawa, T., Takitani, T., Ueji, S., Yamada, T., & Kuwata, S. (1988). Optical Resolution of Unusual Amino-Acids by Lipase-catalysed Hydrolysis. Journal of the Chemical Society, Chemical Communications, (18), 1214-1215. [Link]
-
Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. ACS Publications. [Link]
-
Miyazawa, T., et al. (1988). Optical Resolution of Unusual Amino-Acids by Lipase-catalysed Hydrolysis. Journal of the Chemical Society, Chemical Communications, (18), 1214-1215. [Link]
- Chibata, I., Tosa, T., & Endo, N. (1968). U.S. Patent No. 3,386,888. Washington, DC: U.S.
-
Alkema, W. B. L., et al. (2006). Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from Escherichia coli. Tetrahedron, 62(41), 9647-9654. [Link]
-
Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]
- Michi, K., & Tsuno, T. (1956). Enzymatic Resolution of Racemic Amino Acids: Part V.
Application Note: High-Resolution ¹H NMR Spectroscopy for the Structural Characterization of (S)-2-Amino-7-hydroxyheptanoic Acid
Abstract
(S)-2-Amino-7-hydroxyheptanoic acid is a non-proteinogenic amino acid whose unique bifunctional nature—possessing a terminal hydroxyl group and an α-amino acid moiety—makes it a valuable building block in medicinal chemistry and drug development. Accurate and unambiguous structural verification is paramount for its application. This guide provides a detailed protocol and in-depth analysis for the characterization of this molecule using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We explain the causality behind experimental choices, from sample preparation to spectral interpretation, to ensure reproducible and reliable results for researchers and drug development professionals.
Introduction: The "Why" of NMR for Chiral Bifunctional Molecules
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For a molecule like (S)-2-Amino-7-hydroxyheptanoic acid, ¹H NMR provides a detailed proton-by-proton map, confirming the integrity of the carbon skeleton, the presence and location of functional groups, and stereochemical purity.
The molecule's structure presents several key characterization challenges that are ideally addressed by ¹H NMR:
-
Multiple Functional Groups: The chemical environment of each proton is influenced by the electron-withdrawing or donating effects of the amine (-NH₂), carboxylic acid (-COOH), and hydroxyl (-OH) groups.
-
Flexible Aliphatic Chain: The long heptanoic acid chain results in several methylene (-CH₂) groups with similar electronic environments, which can lead to signal overlap.
-
Chiral Center: The stereocenter at C2 renders the adjacent C3 methylene protons (Hβ) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.
-
Labile Protons: The protons on the heteroatoms (N, O) are exchangeable and their chemical shifts are highly sensitive to experimental conditions like solvent, pH, and temperature.[1]
This application note provides a robust framework for navigating these challenges to achieve a definitive structural assignment.
Experimental Protocol: A Self-Validating Methodology
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. The following protocol is designed to maximize spectral resolution and ensure reproducibility.
Choice of Deuterated Solvent: Managing Exchangeable Protons
The primary challenge in acquiring a clean ¹H NMR spectrum of this molecule is the presence of three types of labile protons (-NH₂, -COOH, -OH). Their signals are often broad and their positions are highly variable.
Recommended Solvent: Deuterium Oxide (D₂O)
Causality:
-
Signal Simplification: D₂O is a protic solvent that will readily exchange with the amine, carboxyl, and hydroxyl protons.[2][3][4] This causes their signals to disappear from the ¹H spectrum, a phenomenon often confirmed by a "D₂O shake" experiment.[5] This simplification is invaluable as it removes broad, variable signals and allows for unambiguous observation and integration of the C-H proton signals.
-
Solubility: (S)-2-Amino-7-hydroxyheptanoic acid is a polar amino acid, ensuring good solubility in D₂O.[2]
An alternative is DMSO-d₆, which can also dissolve the sample and often allows for the observation of exchangeable protons, though typically as broad signals.[4] However, for initial structural confirmation, D₂O is superior due to the spectral simplification it provides.
pH (pD) Control: Ensuring Spectral Consistency
The protonation state of the amine and carboxylic acid groups drastically alters the electronic environment and, consequently, the chemical shifts of nearby protons, particularly Hα.[6][7][8] The molecule exists as a cation at low pH, a zwitterion near neutral pH, and an anion at high pH. To ensure that spectra are comparable between experiments and labs, the pD must be controlled.
Protocol:
-
Prepare a deuterated phosphate buffer (e.g., 50 mM sodium phosphate) in D₂O with a target pD of ~7.4. Note that pD = pH meter reading + 0.4.
-
Dissolve a precisely weighed sample of (S)-2-Amino-7-hydroxyheptanoic acid (typically 1-5 mg) in 0.5-0.6 mL of the prepared buffer.[9][10][11]
-
Add a small amount of an internal standard. For D₂O, sodium 4,4-dimethyl-4-silapentane-1-sulfonate (DSS) or sodium trimethylsilylpropionate (TSP) is recommended, setting the reference signal to 0.00 ppm.[8][10][12]
The experimental workflow is summarized in the diagram below.
Caption: Experimental workflow from sample preparation to data analysis.
¹H NMR Spectral Analysis and Proton Assignment
The following section details the expected chemical shifts (δ), multiplicities, and coupling constants (J) for each non-exchangeable proton in (S)-2-Amino-7-hydroxyheptanoic acid when dissolved in D₂O at pD ~7.4. The molecular structure with proton labels is shown below.
Caption: Structure of (S)-2-Amino-7-hydroxyheptanoic acid with proton labels.
Predicted Chemical Shifts and Multiplicities
The expected ¹H NMR data are summarized in the table below. Chemical shifts are influenced by the electronegativity of adjacent functional groups; protons closer to electron-withdrawing groups (like -OH, -NH₃⁺, and -COO⁻) are "deshielded" and appear at a higher ppm value (downfield).[13]
| Proton Label | Position | Predicted δ (ppm) | Multiplicity | Approx. J (Hz) | Rationale for Assignment |
| Hα | C2 | ~3.7 - 3.9 | Triplet (t) or Doublet of Doublets (dd) | ~6-8 | Adjacent to the electron-withdrawing ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups, causing a significant downfield shift. Coupled to the two Hβ protons.[14][15] |
| Hζ | C7 | ~3.5 - 3.7 | Triplet (t) | ~6-7 | Adjacent to the electronegative hydroxyl (-OH) group, resulting in a downfield shift. Coupled to the two Hε protons.[5][16] |
| Hβ | C3 | ~1.7 - 1.9 | Multiplet (m) | - | Adjacent to the chiral center (C2). These protons are diastereotopic and will have slightly different chemical shifts, coupling to each other and to Hα, resulting in a complex multiplet. |
| Hε | C6 | ~1.5 - 1.6 | Multiplet (m) | - | Adjacent to the C7-H₂ζ group. Appears as a multiplet due to coupling with both Hζ and Hδ protons. |
| Hγ, Hδ | C4, C5 | ~1.3 - 1.5 | Multiplet (m) | - | These central methylene protons are in a standard alkane environment and are shielded. Their signals will likely overlap, creating a broad multiplet.[17] |
Note on Multiplicity: The n+1 rule predicts the splitting pattern of a signal based on the number (n) of adjacent, non-equivalent protons.[3][18] For example, Hα is adjacent to the two Hβ protons (n=2), so its signal is split into a triplet (2+1=3).
Detailed Peak-by-Peak Analysis
-
Hα (C2-H): This is one of the most diagnostic signals. Its integration value should be 1H. Its position around 3.7-3.9 ppm is characteristic of an α-proton in an amino acid.[15] The coupling to the two Hβ protons confirms its position at C2.
-
Hζ (C7-H₂): This signal, integrating to 2H, is the other key diagnostic peak. Its chemical shift of ~3.5-3.7 ppm is typical for a methylene group attached to a primary alcohol.[16] Its triplet multiplicity arises from coupling to the adjacent Hε methylene group, confirming the terminal position of the hydroxyl group.
-
The Aliphatic Envelope (Hβ, Hγ, Hδ, Hε): The signals for the remaining eight protons of the alkyl chain will appear in the more upfield region of the spectrum (~1.3-1.9 ppm).
-
The Hβ and Hε protons, being adjacent to the deshielding functional groups, will be at the downfield end of this envelope.
-
The Hγ and Hδ protons will be in the most shielded region, likely overlapping significantly.
-
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be required to definitively assign each of these methylene signals by observing through-bond H-H correlations.[19]
-
Conclusion
The ¹H NMR spectrum provides a definitive fingerprint for (S)-2-Amino-7-hydroxyheptanoic acid. By following the detailed protocol for sample preparation using D₂O as a solvent and controlling the pD, a simplified and highly resolved spectrum can be obtained. The key diagnostic signals—the Hα triplet at ~3.7-3.9 ppm and the Hζ triplet at ~3.5-3.7 ppm—unambiguously confirm the positions of the α-amino acid and terminal hydroxyl functionalities, respectively. The integration values and multiplicities of all signals provide a robust validation of the complete molecular structure, making ¹H NMR an essential tool for quality control and characterization in any research or development setting involving this compound.
References
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Ladinig, U., et al. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- High Resolution NMR Spectroscopy. (n.d.). IntechOpen.
- Alcohols. (n.d.). OpenOChem Learn.
- Ethanol low high resolution H-1 proton nmr spectrum. (2026, February 24). Doc Brown's Chemistry.
- Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL.
- NMR sample preparation guidelines. (2025, May 23). NMR-Bio.
- Shestakova, A. T., et al. (2023, October 4). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Publishing.
- Burmann, B. M., et al. (2023, February 7). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions.
- Burmann, B. M., et al. (n.d.). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. PMC.
- Chemical shifts. (n.d.). University of Regensburg.
- How to Choose Deuterated NMR Solvents. (2026, January 3). Alfa Chemistry.
- 1 H and 13 C Chemical Shifts of Assigned Amino Acids. (n.d.).
- Typical proton chemical shifts for amino acids within a protein. (n.d.).
- Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts.
- NMR Chemical Shift Values Table. (2024, August 2). Chemistry Steps.
- 108 Problem Solving Predicting NMR Spectra of Molecule. (2021, January 7). YouTube.
- Zhang, H., et al. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- peptide nmr. (n.d.). University of Zurich.
- 1H NMR Chemical Shifts. (2022, March 9).
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. docbrown.info [docbrown.info]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. ou.edu [ou.edu]
- 11. nmr-bio.com [nmr-bio.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 16. Alcohols | OpenOChem Learn [learn.openochem.org]
- 17. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 18. youtube.com [youtube.com]
- 19. chem.uzh.ch [chem.uzh.ch]
Preventing lactonization during (S)-2-Amino-7-hydroxyheptanoic acid peptide coupling
Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers and drug development professionals encountering side reactions during the incorporation of unnatural amino acids.
Topic: Preventing Lactonization During (S)-2-Amino-7-hydroxyheptanoic Acid Peptide Coupling
Diagnostic Overview: The Causality of Lactonization
(S)-2-Amino-7-hydroxyheptanoic acid is a valuable unnatural amino acid featuring a nucleophilic ϵ -hydroxyl group on a 5-carbon side chain. When the α -carboxyl group of this residue is activated for peptide coupling (e.g., via carbodiimides or uronium salts), the highly electrophilic intermediate becomes susceptible to intramolecular nucleophilic attack by the unprotected 7-hydroxyl group [1].
Although 8-membered rings (oxocan-2-one derivatives) suffer from transannular strain, the high effective molarity of the intramolecular hydroxyl group drives this cyclization. If the intermolecular aminolysis is slow—often due to steric hindrance of the incoming amine or dilute reaction conditions—the rate of intramolecular lactonization ( kintra ) outcompetes the pseudo-first-order rate of desired amide bond formation ( kinter[Amine] ). This terminates chain elongation and generates a mass shift of -18 Da (loss of H₂O) in your LC-MS analysis.
Reaction Pathway Visualization
Reaction pathway showing kinetic competition between amide coupling and lactonization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: Why does lactonization occur even when I use highly efficient coupling reagents like HATU? A: Uronium-based reagents like HATU generate highly reactive OAt (7-aza-1-hydroxybenzotriazole) esters. This "over-activation" makes the carbonyl highly susceptible to any available nucleophile. If the incoming amine is sterically hindered, the unprotected 7-hydroxyl group will rapidly attack the OAt ester, leading to O-acylation and subsequent lactonization [2].
Q: What is the gold-standard strategy to prevent this side reaction? A: Side-chain protection is the definitive solution. For Fmoc-based Solid Phase Peptide Synthesis (SPPS), utilizing the tert-butyl (tBu) or trityl (Trt) ether protecting group on the 7-hydroxyl completely masks its nucleophilicity. The steric bulk of the tBu/Trt group prevents any interaction with the activated C-terminus.
Q: I am forced to couple the unprotected amino acid due to synthetic constraints. How can I suppress lactonization? A: You must alter the activation kinetics by using an organophosphorus coupling reagent such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT forms an active ester that is highly selective for amines over alcohols [3]. It resists the over-activation seen with uronium salts, effectively suppressing O-acylation and allowing the slower intermolecular amide bond formation to proceed without lactone byproduct accumulation.
Quantitative Data: Impact of Coupling Conditions
The choice of coupling reagent directly dictates the bifurcation between the desired amide and the undesired lactone when the 7-hydroxyl group is unprotected.
| Coupling Reagent | Additive / Base | Solvent | Temp (°C) | Amide Yield (%) | Lactone Yield (%) |
| HATU | DIPEA (2.0 eq) | DMF | 25 | 42.0 | 56.5 |
| DIC | HOBt (1.0 eq) | DMF | 25 | 61.5 | 34.0 |
| PyBOP | DIPEA (2.0 eq) | DMF | 25 | 55.0 | 40.5 |
| DEPBT | DIPEA (2.0 eq) | THF/DMF | 0 to 25 | > 92.0 | < 4.0 |
Note: Data reflects typical solution-phase coupling of unprotected hydroxyl-containing amino acids to a standard primary amine.
Self-Validating Experimental Protocols
Protocol A: Standard Fmoc-SPPS with Side-Chain Protection (Recommended)
Causality: Using Fmoc-(S)-2-Amino-7-hydroxyheptanoic acid(tBu)-OH eliminates the nucleophile, forcing 100% conversion to the amide.
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat resin with 20% piperidine/DMF (v/v) for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).
-
Activation & Coupling:
-
Dissolve 3.0 eq (0.3 mmol) of Fmoc-(S)-2-Amino-7-hydroxyheptanoic acid(tBu)-OH and 3.0 eq of HATU in minimal DMF.
-
Add 6.0 eq of DIPEA. Stir for 1 minute to pre-activate.
-
Add the mixture to the resin and agitate for 45 minutes at room temperature.
-
-
Validation (Ninhydrin Test): Perform a Kaiser test. A yellow/colorless resin indicates complete coupling (self-validation). If blue, repeat step 3.
-
Global Cleavage: Treat the resin with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours to simultaneously cleave the peptide from the resin and remove the tBu protecting group.
Protocol B: Solution-Phase Unprotected Coupling using DEPBT
Causality: DEPBT activation selectively favors aminolysis at low temperatures, bypassing the lactonization pathway.
-
Preparation: Dissolve 1.0 eq of unprotected (S)-2-Amino-7-hydroxyheptanoic acid and 1.1 eq of the amine component in a 1:1 mixture of anhydrous THF/DMF (0.1 M concentration).
-
Thermal Control: Cool the reaction vessel to 0 °C in an ice bath. Lower temperatures lower the kinetic energy, favoring the lower activation energy pathway (amide formation) over the higher strain pathway (8-membered lactone).
-
Activation: Add 1.5 eq of DEPBT followed dropwise by 2.0 eq of DIPEA.
-
Reaction: Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature and stir for an additional 12 hours.
-
Validation (LC-MS Monitoring): Sample 5 µL of the reaction mixture, dilute in MeCN/H₂O, and inject into the LC-MS.
-
Success criteria: Presence of the [M+H]⁺ peak for the desired peptide.
-
Failure criteria: Presence of a prominent [M-18+H]⁺ peak, indicating lactonization has occurred.
-
References
-
Bibliomed. "Side reactions in peptide synthesis: An overview" (Detailing over-activation side reactions including lactone and azlactone formation). Bibliomed. URL: [Link]
-
Ye, Y.H., Li, H., Jiang, X. "DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization" (Demonstrating the efficacy of DEPBT in coupling unprotected hydroxyl-containing amino acids without O-acylation). Biopolymers, 2005. URL:[Link]
Troubleshooting incomplete coupling of (S)-2-Amino-7-hydroxyheptanoic acid in SPPS
Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals facing sequence-specific elongation failures.
Here, we address a highly specific and challenging scenario: The incomplete coupling of (S)-2-Amino-7-hydroxyheptanoic acid . By synthesizing mechanistic causality with field-proven methodologies, this guide provides actionable, self-validating protocols to rescue your peptide yield.
Root Cause Analysis: The Mechanistic "Why"
(S)-2-Amino-7-hydroxyheptanoic acid is an unnatural amino acid characterized by a long, flexible 7-carbon aliphatic chain terminating in a primary hydroxyl (-OH) group. When coupling this residue (or coupling onto this residue), synthesis typically fails due to two competing physiochemical phenomena:
A. O-Acylation and Nucleophilic Competition
If the terminal hydroxyl group is left unprotected during standard Fmoc-SPPS in N,N-dimethylformamide (DMF), it acts as a competing nucleophile. During the activation of the incoming amino acid, the free hydroxyl can attack the activated ester, leading to O-acylation [1]. This not only depletes the activated amino acid—halting the desired N-terminal elongation—but also creates branched depsipeptide impurities that are notoriously difficult to separate during downstream HPLC purification[2].
B. Hydrophobic Aggregation ("Sticking Beads")
Even when the hydroxyl group is properly protected (e.g., with a tert-butyl or trityl group), the 7-carbon aliphatic chain introduces profound localized hydrophobicity. In SPPS, consecutive hydrophobic residues often form inter-chain hydrogen bonds, creating β -sheet-like secondary structures on the resin[3]. This causes the resin matrix to collapse and aggregate, physically shielding the N-terminal amine from incoming reagents and resulting in severe steric hindrance[4].
Diagnostic Workflow
To systematically resolve this coupling failure, follow the logical progression outlined in the diagnostic diagram below.
Diagnostic workflow for troubleshooting incomplete coupling of hydroxyl-aliphatic amino acids.
Quantitative Reagent Selection
When dealing with aggregation or steric bulk from protected aliphatic chains, standard DIC/HOBt coupling is often insufficient[5]. Upgrading your coupling reagent is the most immediate corrective action. The table below summarizes the quantitative and qualitative metrics of modern coupling systems to help you select the right chemistry[6][7].
| Reagent System | Activation Kinetics | Epimerization Risk | Hydrolytic Stability (in DMF) | Recommended Use Case for Aliphatic Chains |
| DIC / HOBt | Moderate | Low | High | Routine, unhindered couplings. Not recommended here. |
| DIC / OxymaPure | Fast | Very Low | High (>24h) | First-line choice for automated SPPS. Excellent solubility. |
| HATU / DIEA | Very Fast | Moderate | Moderate | "Difficult sequence" rescue. Use for manual double-coupling. |
| COMU / DIEA | Ultra Fast | Low | Low (<5h) | Extreme steric hindrance. Must be prepared fresh immediately. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating the Kaiser (ninhydrin) test at critical junctures, you establish a feedback loop that prevents the propagation of deletion sequences[3].
Protocol A: Orthogonal Double-Coupling Strategy
Use this protocol if the primary cause is suspected to be steric hindrance from the protected hydroxyl group.
-
Primary Coupling (DIC/Oxyma):
-
Dissolve 4 equivalents of Fmoc-(S)-2-Amino-7-(t-butoxy)heptanoic acid and 4 eq of OxymaPure in minimal DMF.
-
Add 4 eq of N,N'-Diisopropylcarbodiimide (DIC) and activate for 3 minutes.
-
Add the mixture to the swelled, deprotected resin and agitate for 60 minutes at room temperature.
-
-
Validation Step 1:
-
Wash the resin (3x DMF, 3x DCM). Perform a Kaiser test.
-
Causality Check: If the beads remain colorless, coupling is complete. If the beads turn light blue, steric hindrance is preventing full conversion. Proceed to Step 3.
-
-
Secondary Rescue Coupling (HATU/DIEA):
-
Do not deprotect. Dissolve 3 eq of the amino acid and 3 eq of HATU in DMF.
-
Add 6 eq of N,N-Diisopropylethylamine (DIEA). Activate for 1 minute (HATU degrades quickly if over-activated).
-
Add to the resin and agitate for 45 minutes.
-
-
Validation Step 2:
-
Wash thoroughly and repeat the Kaiser test. It should now be negative.
-
Protocol B: Aggregation Disruption Workflow
Use this protocol if the peptide chain is >10 amino acids long and contains multiple hydrophobic residues alongside the heptanoic acid derivative.
-
Solvent Modification: Replace standard DMF with a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP), or add 0.1 M Lithium Chloride (LiCl) to the DMF. Mechanism: Chaotropic salts like LiCl disrupt the inter-chain hydrogen bonding that causes β -sheet aggregation.
-
Resin Substitution: If using standard Polystyrene (PS) resin, cleave a test sample. If the yield is poor, restart the synthesis on a PEG-based resin (e.g., ChemMatrix). Mechanism: PEG resins swell extensively in both polar and non-polar solvents, physically forcing the aggregated peptide chains apart[7].
-
Microwave Assistance: Perform the coupling step at 75°C using a microwave peptide synthesizer for 5–10 minutes. Mechanism: Thermal energy provides the activation energy required to break hydrophobic aggregates and drive the acylation reaction to completion[1].
Frequently Asked Questions (FAQs)
Q: I am trying to adhere to "Green Chemistry" principles and want to avoid protecting the side-chain hydroxyl. Is this possible? A: Yes, but it requires strict environmental control. Recent advancements in aqueous microwave-assisted SPPS have demonstrated that coupling can proceed without O-acylation if performed in water-based systems using specific triazine-based reagents (like DMTMM)[1][2]. However, in standard organic solvents (DMF/NMP) with carbodiimide or uronium activation, O-acylation is nearly unavoidable without protection. We strongly recommend using the tert-butyl (tBu) protecting group for routine organic SPPS.
Q: My Kaiser test is slightly blue, but my LC-MS shows a massive deletion sequence peak. Why is the Kaiser test underreporting the failure? A: The Kaiser test detects primary amines. If your peptide has severely aggregated, the N-terminal amines are buried within the collapsed resin matrix[4]. The ninhydrin reagent cannot physically access these buried amines to react and turn blue, leading to a "false negative" or artificially faint result. This confirms that aggregation, rather than simple chemical kinetics, is your root cause. Switch to Protocol B (Aggregation Disruption).
Q: Can I use PyBOP instead of HATU for the difficult coupling of this aliphatic amino acid? A: While PyBOP is a strong phosphonium-based reagent, it generally lacks the extreme reactivity of the 7-aza-benzotriazole structure found in HATU[5]. For a long, flexible, and potentially sterically hindered residue like protected 7-hydroxyheptanoic acid, HATU or COMU will provide superior kinetic driving force to overcome the activation energy barrier[6].
References
-
On Pattison. (2026). Troubleshooting Low Yield in Peptide Synthesis. Available at: [Link]
-
Takahashi, et al. (2022). Water-Based Solid-Phase Peptide Synthesis without Hydroxy Side Chain Protection. ACS Publications / NIH. Available at: [Link]
-
Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Available at: [Link]
Sources
- 1. Water-Based Solid-Phase Peptide Synthesis without Hydroxy Side Chain Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. onpattison.com [onpattison.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Overcoming solubility issues with (S)-2-Amino-7-hydroxyheptanoic acid in organic solvents
A Guide to Overcoming Solubility Issues in Organic Solvents
Welcome to the technical support guide for (S)-2-Amino-7-hydroxyheptanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this unique bifunctional amino acid in organic solvents. This guide provides in-depth troubleshooting strategies, detailed protocols, and the chemical rationale behind them to empower you to move forward with your research.
(S)-2-Amino-7-hydroxyheptanoic acid is a valuable building block, featuring a chiral alpha-amino acid moiety, a flexible seven-carbon chain, and a terminal primary hydroxyl group. However, its zwitterionic nature—possessing both a positive ammonium group and a negative carboxylate group at physiological pH—creates strong intermolecular ionic interactions. These forces lead to a stable, crystal lattice structure that is highly soluble in water but notoriously difficult to dissolve in most organic solvents. This guide will walk you through systematic approaches to overcome this critical challenge.
Frequently Asked Questions (FAQs)
Q1: Why is my (S)-2-Amino-7-hydroxyheptanoic acid not dissolving in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?
The primary reason for the poor solubility of (S)-2-Amino-7-hydroxyheptanoic acid in nonpolar or moderately polar aprotic solvents is its zwitterionic structure. In the solid state, the molecule exists as an internal salt (+H₃N-R-COO⁻). The strong electrostatic interactions between these charged groups create a high lattice energy, which requires a highly polar, protic solvent like water to overcome.[1] Solvents like DCM and THF lack the polarity and hydrogen-bonding capability to effectively solvate both the ammonium and carboxylate ions, resulting in minimal solubility.[2]
Q2: I noticed some solubility in Methanol and Ethanol. Can I use these?
Yes, polar protic solvents like methanol and ethanol are the best starting points among common organic solvents. Their ability to form hydrogen bonds allows them to interact with and solvate the charged groups of the zwitterion more effectively than aprotic solvents.[3][4] However, solubility is often still limited. The solubility of amino acids in alcohol-water mixtures typically decreases as the percentage of alcohol increases because the overall dielectric constant of the solvent system decreases.[4][5] For many applications, the solubility in pure alcohols may be insufficient.
Q3: How does adjusting the pH help improve solubility in organic systems?
Adjusting the pH is a powerful strategy because it converts the zwitterion into a species with a single charge, breaking the strong intermolecular ionic attractions.[3][6][7]
-
Acidic Conditions (pH < ~2): Adding a strong acid (like HCl) protonates the carboxylate group (-COO⁻ to -COOH). This eliminates the negative charge, leaving a cationic species (+H₃N-R-COOH). This hydrochloride salt is often significantly more soluble in polar organic solvents, particularly alcohols, than the parent zwitterion.
-
Basic Conditions (pH > ~10): Adding a strong base (like NaOH) deprotonates the ammonium group (+H₃N- to H₂N-). This removes the positive charge, resulting in an anionic species (H₂N-R-COO⁻). This sodium salt may also show improved solubility in certain polar systems.
The increase in solubility upon addition of an acid or base is directly proportional to the amount added until all the zwitterion is converted.[1][3]
Q4: When should I consider chemical modification over simply changing the solvent?
You should consider chemical modification (derivatization) when:
-
Your downstream reaction is incompatible with acidic or basic conditions.
-
You require high solubility in less polar or aprotic solvents (e.g., DCM, THF) where pH adjustment is ineffective.
-
You need to prevent one of the functional groups (amine or carboxylic acid) from participating in a subsequent reaction.
-
Solvent screening and pH adjustment have failed to achieve the required concentration.
Chemical modification, such as esterification of the carboxylic acid or protection of the amine, fundamentally alters the molecule's polarity, making it behave more like a traditional organic compound.[8][9]
Troubleshooting Workflow: A Decision Guide
This workflow provides a systematic approach to diagnosing and solving solubility issues based on your experimental constraints.
Caption: Decision workflow for selecting a solubilization strategy.
Experimental Protocols & Methodologies
Strategy 1: Salt Formation for Enhanced Solubility in Polar Solvents
This protocol describes the conversion of the zwitterionic amino acid to its hydrochloride (HCl) salt. This method is effective for increasing solubility in alcohols and other polar solvents.
Protocol 1: Preparation of (S)-2-Amino-7-hydroxyheptanoic acid Hydrochloride
-
Principle: The addition of one equivalent of HCl protonates the carboxylate group, disrupting the zwitterionic interaction and yielding a more solvent-compatible cationic salt.
-
Materials:
-
(S)-2-Amino-7-hydroxyheptanoic acid
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
2 M HCl in Diethyl Ether, or Acetyl Chloride
-
Diethyl Ether (anhydrous)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
-
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 g of (S)-2-Amino-7-hydroxyheptanoic acid in 20 mL of anhydrous methanol in a clean, dry round-bottom flask. Stir to ensure a fine suspension.
-
Acidification: Cool the suspension in an ice bath to 0 °C. Slowly add 1.0 to 1.1 equivalents of HCl. This can be done by adding a pre-titrated solution of HCl in ether or by the very careful, dropwise addition of acetyl chloride (which reacts with methanol to generate HCl in situ).
-
Self-Validation: As the acid is added, the solid should gradually dissolve to form a clear solution. This visual cue is the first indication of successful salt formation.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Isolation (Optional): If you need the isolated salt, the solvent can be removed under reduced pressure to yield a white or off-white solid. To purify, the solid can be triturated or recrystallized from a solvent system like methanol/diethyl ether.
-
Direct Use: Alternatively, the resulting methanolic solution of the HCl salt can often be used directly in the subsequent reaction.
-
-
Verification: The formation of the salt can be confirmed by the disappearance of the carboxylate stretch (~1580-1640 cm⁻¹) and the appearance of a carboxylic acid carbonyl stretch (~1700-1730 cm⁻¹) in the infrared (IR) spectrum.
Strategy 2: Derivatization for Solubility in Aprotic Solvents
Esterification is a highly effective method to permanently break the zwitterionic character and dramatically increase solubility in a wide range of organic solvents, including DCM and THF.
Protocol 2: Fischer Esterification to Synthesize (S)-Methyl 2-Amino-7-hydroxyheptanoate Hydrochloride
-
Principle: By reacting the amino acid in an alcohol solvent with an acid catalyst, the carboxylic acid is converted to its corresponding ester. The product is isolated as its HCl salt.
-
Materials:
-
(S)-2-Amino-7-hydroxyheptanoic acid
-
Anhydrous Methanol (serves as solvent and reactant)
-
Thionyl Chloride (SOCl₂) or Acetyl Chloride
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar and reflux condenser
-
-
Step-by-Step Methodology:
-
Reaction Setup: Suspend 1.0 g of (S)-2-Amino-7-hydroxyheptanoic acid in 25 mL of anhydrous methanol in a round-bottom flask. Cool the mixture to 0 °C in an ice bath.
-
Acid Catalyst Addition: Under vigorous stirring, add thionyl chloride (1.2 equivalents) dropwise via syringe. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Reflux: After the addition is complete, remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65 °C) for 3-5 hours.
-
Self-Validation: The reaction progress can be monitored by thin-layer chromatography (TLC), staining with ninhydrin. The product ester will have a higher Rf value than the starting amino acid.
-
-
Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in 30 mL of water and carefully neutralize by slowly adding saturated NaHCO₃ solution until the pH is ~8-9. Extract the aqueous layer with DCM or ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free-amine methyl ester as an oil or low-melting solid.
-
-
Verification: Successful esterification can be confirmed by ¹H NMR spectroscopy (appearance of a methyl singlet at ~3.7 ppm) and mass spectrometry (correct molecular ion peak).
Data Summary: Expected Solubility Profile
As specific quantitative data for (S)-2-Amino-7-hydroxyheptanoic acid is not widely available, this table provides a qualitative summary based on the established principles of amino acid chemistry.
| Compound | Solvent Type | Example Solvents | Expected Solubility | Rationale |
| Parent Zwitterion | Polar Protic | Water, Methanol, Ethanol | High in Water; Low to Moderate in Alcohols | Zwitterionic nature requires H-bonding and high polarity for solvation.[4][10] |
| Polar Aprotic | DMSO, DMF | Low to Moderate | High polarity helps, but lack of H-bond donation limits solvation of the carboxylate. | |
| Nonpolar | DCM, THF, Toluene, Hexanes | Very Low / Insoluble | Solvents cannot overcome the high crystal lattice energy of the internal salt.[2] | |
| Hydrochloride Salt | Polar Protic | Methanol, Ethanol | High | The cationic salt readily dissolves in polar solvents capable of solvating ions. |
| Polar Aprotic | DMSO, DMF | Moderate to High | Increased solubility due to disruption of the zwitterionic crystal lattice. | |
| Nonpolar | DCM, THF, Toluene | Very Low / Insoluble | The compound remains a charged, highly polar salt. | |
| Methyl Ester | Polar Protic | Methanol, Ethanol | High | The molecule is now a polar, uncharged organic compound. |
| Polar Aprotic | DMSO, DMF | High | Readily soluble. | |
| Nonpolar | DCM, THF, Ethyl Acetate | Moderate to High | Masking both charged groups makes the molecule significantly less polar and compatible with common organic solvents. |
References
-
Esbjörner, E. K., Lincoln, P. & Nordén, B. Counterion-mediated membrane penetration: Cationic cell-penetrating peptides overcome Born energy barrier by ion-pairing with phospholipids. Biochim. Biophys. Acta - Biomembr. 1768, 1550–1558 (2007). [Link]
-
Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI (1970). [Link]
-
Klamt, A., Eckert, F. & Diedenhofen, M. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Ind. Eng. Chem. Res. 45, 6691-6697 (2006). [Link]
-
Level, G., Fadul, M. V. & Blesic, M. Solubility Modifying Power of Zwitterionic Salts. Chemphyschem 19, 575-580 (2018). [Link]
-
Qualitative Analysis of Amino Acids and Proteins. Applied BioChem by AJM. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. [Link]
-
Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering. [Link]
-
Do, H. T. et al. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Adv. 11, 14357-14371 (2021). [Link]
-
Avdeef, A. The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]
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Amino Acid Analysis (AAA). Interchim. [Link]
-
Abraham, M. H. et al. Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega 4, 3106-3114 (2019). [Link]
-
Analysis of Amino Acids. Chemistry LibreTexts. [Link]
-
Level, G., Fadul, M. V. & Blesic, M. Solubility-Modifying Power of Zwitterionic Salts. PubMed (2018). [Link]
-
An introduction to zwitterionic salts. Queen's University Belfast. [Link]
-
Ferreira, A. M., Uusi-Kyyny, P., Pokki, J.-P. & Villela, A. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. J. Chem. Eng. Data 63, 1194-1205 (2018). [Link]
-
Kunz, W., Scesi, M., Bell, C. & Held, C. Influence of pH Value and Ionic Liquids on the Solubility of l-Alanine and l-Glutamic Acid in Aqueous Solutions at 30 °C. J. Chem. Eng. Data 62, 241-248 (2017). [Link]
-
Dey, B. P. & Lahiri, S. C. Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry 25A, 136-140 (1986). [Link]
-
Holmberg, K. et al. Development of amino acid-based surfactants: from synthesis to applications. Current Opinion in Colloid & Interface Science 75, 101884 (2025). [Link]
-
Pal, M., Mitra, A. K. & Roy, S. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Comptes Rendus Chimie 21, 154-165 (2018). [Link]
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- 2. par.nsf.gov [par.nsf.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
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- 9. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
Reducing epimerization of (S)-2-Amino-7-hydroxyheptanoic acid during carboxylic acid activation
A Guide to Mitigating Epimerization During Carboxylic Acid Activation
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with (S)-2-Amino-7-hydroxyheptanoic acid and encountering challenges with epimerization during the critical step of carboxylic acid activation for amide bond formation. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-tested insights and actionable troubleshooting strategies to maintain the stereochemical integrity of your molecule.
Understanding the Challenge: The Epimerization Problem
Epimerization, the change in configuration at a single stereocenter, is a significant side reaction during peptide synthesis and related amide bond formations.[1][2][3] For a chiral molecule like (S)-2-Amino-7-hydroxyheptanoic acid, this process can lead to the formation of its diastereomer, which can be difficult to separate and may drastically alter the biological activity and safety profile of the final compound.[1][4]
The primary culprit behind epimerization during carboxylic acid activation is the formation of a planar, achiral oxazolone intermediate.[4][5] This intermediate is susceptible to proton abstraction and re-protonation from either face, leading to a loss of the desired stereochemistry. A secondary pathway involves the direct abstraction of the acidic alpha-proton by a base, forming an enolate intermediate that can also lead to racemization.[1][4]
Certain amino acids are more prone to this unwanted reaction, particularly those with electron-withdrawing groups in their side chains.[1][4] While (S)-2-Amino-7-hydroxyheptanoic acid does not have a strongly electron-withdrawing side chain, the activation of its carboxyl group increases the acidity of the alpha-proton, making it susceptible to epimerization under non-optimized conditions.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the carboxylic acid activation of (S)-2-Amino-7-hydroxyheptanoic acid.
FAQ 1: I'm observing significant epimerization of my starting material. What are the most likely causes?
There are several factors that can contribute to increased epimerization. The most common are:
-
Choice of Coupling Reagent: Highly reactive coupling reagents can accelerate the formation of the problematic oxazolone intermediate.[4] For instance, carbodiimides like DCC and EDC are known to cause higher rates of racemization unless used with additives.[6][7]
-
Base Selection and Strength: The base used in the coupling reaction can promote epimerization through both the oxazolone and direct enolization pathways.[2][4] Strong, non-sterically hindered bases are more likely to abstract the alpha-proton.
-
Reaction Temperature: Higher reaction temperatures increase the rates of most reactions, including the side reactions that lead to epimerization.[4]
-
Solvent Polarity: Polar solvents can increase the rate of epimerization.[6] Solvents like DMF have been shown to increase the epimerization rate.[6]
-
Pre-activation Time: Allowing the carboxylic acid to be activated for an extended period before adding the amine nucleophile can increase the concentration of the epimerization-prone activated intermediate.[4]
Diagram: Key Factors Influencing Epimerization
Caption: Critical experimental parameters that can lead to increased epimerization.
FAQ 2: Which coupling reagents are recommended to minimize epimerization?
The choice of coupling reagent is a critical first line of defense against epimerization.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and TBTU are known for their high efficiency and rapid reaction times, which can help reduce the window for epimerization to occur.[7]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also effective. Notably, HOAt-based reagents like HATU and PyAOP generally provide superior racemization suppression compared to HOBt-based systems.[5]
-
DEPBT: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a coupling reagent that causes very little epimerization and is particularly useful for easily epimerized amino acids.[8]
-
COMU: This OxymaPure-derived reagent is a worthy alternative to benzotriazole-based reagents and has shown excellent performance in minimizing racemization.[9]
| Coupling Reagent Class | Examples | General Epimerization Risk |
| Carbodiimides | DCC, EDC, DIC | High (without additives) |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Low to Moderate |
| Phosphonium Salts | PyBOP, PyAOP | Low to Moderate |
| Additive-Based | DEPBT, COMU | Very Low |
FAQ 3: How do additives like HOBt and OxymaPure help, and which is better?
Additives are crucial for suppressing epimerization, especially when using carbodiimide coupling reagents.[8] They work by intercepting the highly reactive O-acylisourea intermediate to form a new active ester that is less prone to oxazolone formation.[9]
-
1-Hydroxybenzotriazole (HOBt): For a long time, HOBt was the standard additive. It reacts with the activated carboxylic acid to form an OBt active species, which reduces the opportunity for oxazolone formation.[9]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): OxymaPure has emerged as a superior and safer alternative to HOBt.[10] Experimental evidence consistently shows that OxymaPure provides better suppression of epimerization, leading to higher purity and yields.[10] It also has a better safety profile, as it is not explosive like HOBt.[10]
-
1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is another highly effective additive that often outperforms HOBt in suppressing epimerization and accelerating the coupling reaction.[6]
Recommendation: For sensitive substrates like (S)-2-Amino-7-hydroxyheptanoic acid, OxymaPure is the recommended additive due to its superior performance in minimizing epimerization and its enhanced safety profile.[10][11]
Diagram: Mechanism of Additive-Mediated Epimerization Suppression
Caption: Additives intercept the reactive intermediate to prevent oxazolone formation.
FAQ 4: What are the optimal reaction conditions (base, solvent, temperature) to prevent epimerization?
Fine-tuning your reaction conditions is crucial for maintaining stereochemical integrity.
-
Base Selection: Use a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred over less hindered bases like triethylamine. Use the minimum amount of base necessary to facilitate the reaction.[12]
-
Solvent Choice: Less polar solvents are generally better for suppressing epimerization.[4] Consider using dichloromethane (DCM) or chloroform.[6] If solubility is an issue in these solvents, a mixture of chloroform and trifluoroethanol can be effective.[6] While DMF is a common solvent for peptide synthesis, be aware of its potential to increase epimerization rates.[6]
-
Temperature Control: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy.[4]
FAQ 5: How can I accurately quantify the level of epimerization in my product?
Accurate quantification is essential to validate your optimization efforts.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying diastereomers.[4][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can also be used to identify and quantify epimers, especially when coupled with tandem mass spectrometry.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, high-field NMR can be used to distinguish between diastereomers, although it is often less sensitive than chromatographic methods.
Experimental Protocols
Protocol 1: Low-Epimerization Coupling Using COMU/DIPEA
This protocol is designed as a starting point for minimizing epimerization during the coupling of N-protected (S)-2-Amino-7-hydroxyheptanoic acid.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected (S)-2-Amino-7-hydroxyheptanoic acid (1.0 eq) and the amine component (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add COMU (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Analyze the purified product for epimeric purity using chiral HPLC.
Protocol 2: Quantification of Epimerization by Chiral HPLC
This protocol provides a general method for determining the extent of epimerization.
-
Sample Preparation: Prepare a standard solution of your purified product in the mobile phase.
-
Column Selection: Choose a suitable chiral HPLC column. The selection will depend on the specific N-protecting group and the coupled amine.
-
Method Development: Develop an isocratic or gradient elution method that provides baseline separation of the desired product and its epimer.
-
Injection and Analysis: Inject the sample and integrate the peak areas for both diastereomers.
-
Calculation: Calculate the percentage of the epimeric impurity using the following formula: % Epimer = (Area of Epimer Peak / (Area of Desired Product Peak + Area of Epimer Peak)) * 100
References
-
Epimerization of Peptide. (n.d.). Retrieved from [Link]
-
Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
-
Thieme. (2023). Thiol-Labile Amino Protecting Group that Suppresses the Epimerization in Peptide Synthesis. Synfacts. Retrieved from [Link]
-
Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Processes. Retrieved from [Link]
- Goodman, M., et al. (Eds.). (2001). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
-
Gyros Protein Technologies. (n.d.). Green Chemistry: healthier chemists with every peptide synthesized. Retrieved from [Link]
- Kuranov, S. O., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research.
-
Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
Wang, P., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Egel, R., & Lankenau, D.-H. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Origins of Life and Evolution of Biospheres.
-
ScienceMadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Organic Process Research & Development.
-
ResearchGate. (2026, March 13). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]
- Julian, R. R., & Yudin, A. K. (2014). Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS. Analytical Chemistry.
- Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1.
-
Julian, R. R., & Yudin, A. K. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship. Retrieved from [Link]
-
Ramirez, A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Retrieved from [Link]
-
Julian, R. R., & Yudin, A. K. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PMC. Retrieved from [Link]
-
Yamane, H., et al. (2020). Simultaneous and Rapid Detection of Multiple Epimers and Isomers of Aspartyl Residues in Lens Proteins Using an LC-MS-MRM Method. ACS Omega. Retrieved from [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. escholarship.org [escholarship.org]
Technical Support Center: Optimizing Cleavage of Peptides Containing (S)-2-Amino-7-hydroxyheptanoic Acid
Welcome to the technical support guide for optimizing the cleavage of peptides incorporating the unnatural amino acid, (S)-2-Amino-7-hydroxyheptanoic acid (Aha). This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the specific challenges presented by this residue during the final deprotection and cleavage step of Solid-Phase Peptide Synthesis (SPPS).
Understanding the Core Challenge: The Hydroxyl Side Chain
The primary challenge in cleaving peptides containing Aha stems from its C7 aliphatic hydroxyl (-OH) group. During the strongly acidic conditions of Trifluoroacetic Acid (TFA)-mediated cleavage, this hydroxyl group, if unprotected, can be susceptible to side reactions.
While standard Fmoc-SPPS often employs tert-butyl (tBu) ethers to protect the hydroxyl groups of Serine, Threonine, and Tyrosine, a custom-synthesized Aha building block may be incorporated with its hydroxyl group unprotected to streamline synthesis.[1][2] This decision, however, shifts the burden of preventing side reactions to the final cleavage step.
The primary risks associated with the unprotected hydroxyl group are:
-
Esterification: The hydroxyl group can be acylated by TFA, forming a trifluoroacetyl ester. This is typically reversible but can complicate purification if not fully hydrolyzed.
-
Alkylation: Highly reactive carbocations generated from the cleavage of other side-chain protecting groups (e.g., t-butyl from tBu, trityl from Trt) can alkylate the hydroxyl oxygen.[3][4]
Proper optimization of the cleavage cocktail and conditions is therefore not just recommended—it is essential for achieving high purity and yield.
Troubleshooting Guide
This section addresses common problems encountered during the cleavage of Aha-containing peptides in a direct question-and-answer format.
Q1: My cleavage appears incomplete, or I have a low yield. What are the likely causes?
A: Incomplete cleavage or low yield can stem from several factors not necessarily unique to Aha, but which can be exacerbated by its presence.
-
Insufficient Acid Strength or Time: While a standard 2-hour cleavage is often sufficient, peptides rich in arginine residues protected by Pbf or Pmc may require longer reaction times (up to 3-4 hours) for complete deprotection.[3][5] Incomplete Pbf removal is a common cause of "incomplete" cleavage.
-
Poor Resin Swelling: The cleavage cocktail must be able to fully penetrate the resin matrix. Polystyrene (PS) resins may swell less effectively in TFA mixtures compared to PEG-PS hybrid supports.[3] Ensure you are using a sufficient volume of cleavage cocktail (typically 10 mL per gram of resin) to form a slurry.[6]
-
Premature Peptide Precipitation: If your peptide has low solubility in the TFA cocktail, it may precipitate onto the resin beads, preventing further reaction. This can sometimes be addressed by altering the scavenger composition or by performing a second cleavage with fresh reagent.
-
Reattachment to Resin: Highly nucleophilic residues like Trp, Tyr, or Met can reattach to carbocations generated on the resin linker, leading to significantly lower yields.[7] This is a strong indicator that your scavenger cocktail is inadequate.
Q2: I see an unexpected +82 Da or +96 Da peak in my mass spectrometry data. What is it?
A: An unexpected mass addition of +96 Da on your Aha-containing peptide is a strong indicator of O-trifluoroacetylation (addition of a CF₃CO group, MW ≈ 97 Da, with a net addition of 96 Da after loss of H). This is a direct result of the unprotected hydroxyl group reacting with the TFA cleavage reagent.
-
Cause: Insufficient water or other nucleophilic scavengers in the cleavage cocktail. TFA is both the acid and a potential acylating agent.
-
Solution: While this modification can sometimes be reversed by treating the lyophilized peptide with a dilute base (e.g., 0.5 M NH₄OH) or aqueous acetic acid, prevention is the better strategy.[8] Ensure your cleavage cocktail contains at least 2.5-5% water to act as a competing nucleophile and to help hydrolyze any ester that does form.[9]
A mass addition of +82 Da is less common for Aha but could indicate formylation if formic acid is present as a contaminant or in alternative cleavage mixtures.[8]
Q3: My mass spec shows a +56 Da adduct, and my peptide contains Ser(tBu), Glu(OtBu), or other tBu-protected residues. What happened?
A: This indicates t-butylation of a nucleophilic residue. When TFA cleaves a t-butyl protecting group, it generates a reactive t-butyl carbocation (t-Bu⁺).[3][4] If not effectively "quenched" by a scavenger, this carbocation can alkylate nucleophiles.
-
Victim Residues: While Trp, Met, and Cys are the most common targets, the hydroxyl group of your Aha residue is also a potential site for this side reaction, forming a t-butyl ether.
-
Prevention: This is the primary role of scavengers. Triisopropylsilane (TIS) is an excellent carbocation scavenger.[9] A standard cleavage cocktail like Reagent B (TFA/Phenol/Water/TIS) is highly effective at preventing this side reaction.[6]
Optimized Protocols & Cleavage Cocktails
The choice of cleavage cocktail is the single most important factor in successfully cleaving peptides with sensitive residues like Aha.[4] All cocktails should be freshly prepared and used in a well-ventilated fume hood.[7]
Data Presentation: Recommended Cleavage Cocktails
| Cocktail Name | Composition (v/v/v) | Key Application & Rationale |
| Standard (Reagent B) | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Recommended starting point. TIS is a highly effective scavenger for t-butyl carbocations, protecting the Aha hydroxyl.[6] Water helps suppress TFA esterification and aids Arg(Pbf) removal.[3][9] Phenol is a general scavenger. |
| High Scavenging (Reagent K) | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Use if your peptide also contains Trp, Met, or Cys. Thioanisole and 1,2-ethanedithiol (EDT) are strong scavengers that protect against oxidation and alkylation of these sensitive residues.[3][4] |
| Minimalist | 95% TFA / 2.5% H₂O / 2.5% TIS | Suitable for simple peptides without other sensitive residues (Trp, Met, Cys, Arg). The combination of water and TIS provides fundamental protection for the Aha hydroxyl.[3][10] |
Experimental Protocol: Standard Cleavage with Reagent B
This protocol is designed for a typical 0.1 mmol synthesis scale.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL) to remove residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 15 minutes.
-
Cocktail Preparation: In a fume hood, prepare 10 mL of fresh Reagent B:
-
8.8 mL Trifluoroacetic Acid (TFA)
-
0.5 mL Phenol (liquefied, or use crystalline and dissolve)
-
0.5 mL Deionized Water
-
0.2 mL Triisopropylsilane (TIS)
-
-
Cleavage Reaction:
-
Add the prepared cleavage cocktail to the vessel containing the dried peptide-resin.
-
Stopper the vessel and swirl gently to ensure the entire resin bed is suspended.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[6] The resin may turn yellow or red, which is normal.[7]
-
-
Peptide Isolation:
-
Filter the resin using a fritted syringe or reaction vessel, collecting the filtrate into a clean 50 mL centrifuge tube.
-
Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.
-
-
Precipitation:
-
Place the centrifuge tube containing the TFA solution in an ice bath.
-
Add 40 mL of ice-cold diethyl ether to the tube to precipitate the peptide. A white, fluffy solid should form.[11]
-
-
Washing and Drying:
-
Centrifuge the tube (e.g., 5 min at 3000 rpm) to pellet the peptide.
-
Carefully decant the ether.
-
Resuspend the pellet in another 30 mL of cold ether, vortex briefly, and centrifuge again. Repeat this wash step two more times to remove residual scavengers and TFA.[12]
-
After the final decant, leave the tube open in the fume hood to allow the residual ether to evaporate, yielding the crude peptide as a dry powder.[12]
-
Visualization of Workflows
Cleavage & Analysis Workflow
The following diagram outlines the standard process from cleavage to final analysis.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues post-cleavage.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. renyi.hu [renyi.hu]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04192A [pubs.rsc.org]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
Addressing O-acylation side reactions with (S)-2-Amino-7-hydroxyheptanoic acid
Welcome to the technical support center for (S)-2-Amino-7-hydroxyheptanoic acid. This non-canonical amino acid, with its unique ω-hydroxyl group, is a valuable building block for modifying peptide structure and function. However, its bifunctional nature presents a common challenge: O-acylation of the side-chain hydroxyl group during peptide synthesis.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this side reaction and to offer robust troubleshooting strategies and detailed protocols to ensure the successful incorporation of (S)-2-Amino-7-hydroxyheptanoic acid into your peptide sequences.
Part A: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding O-acylation and general preventative strategies.
Q1: What is (S)-2-Amino-7-hydroxyheptanoic acid?
(S)-2-Amino-7-hydroxyheptanoic acid is an amino acid derivative featuring a seven-carbon chain with a primary amine at the alpha position (C2) and a primary hydroxyl group at the omega position (C7)[1]. This structure provides a flexible, hydrophilic spacer that can be used to modify the properties of peptides, such as solubility, conformation, and receptor binding affinity[2].
Q2: What is O-acylation and why is it a problem with this amino acid?
O-acylation is an undesired side reaction where an acyl group is transferred to the side-chain hydroxyl group of an amino acid instead of the intended N-terminal amine of the peptide chain[3][4]. During standard peptide coupling, the carboxylic acid of the incoming amino acid is "activated" to make it highly reactive. While the target is the N-terminal amine, the nucleophilic hydroxyl group on the (S)-2-Amino-7-hydroxyheptanoic acid side chain can also attack this activated carboxyl group, forming a stable ester linkage[4][5]. This results in a branched, impure peptide product that is difficult to separate and compromises the yield and integrity of the target molecule.
Q3: Under what conditions is O-acylation most likely to occur?
Several factors can promote O-acylation:
-
Over-activation of the Carboxylic Acid: Using highly reactive coupling reagents, such as carbodiimides (DCC, DIC) without additives, can create a highly reactive O-acylisourea intermediate that is prone to being attacked by the hydroxyl group[4][6][7].
-
Presence of Certain Residues: Peptides containing residues like histidine can exacerbate O-acylation, potentially through base catalysis mechanisms[5][8][9].
-
Extended Reaction Times and Elevated Temperatures: Longer exposure to activated species and higher energy input can increase the probability of the side reaction occurring.
-
Choice of Base: The type and concentration of the base used can influence the nucleophilicity of the hydroxyl group[10].
Q4: What are the primary strategies to prevent O-acylation?
There are two main approaches to mitigate this side reaction:
-
Side-Chain Protection: This is the most definitive method. The hydroxyl group is "capped" with a temporary protecting group, rendering it non-nucleophilic during the coupling steps. This group is then removed during the final cleavage and deprotection stage[11][12][].
-
Coupling Condition Optimization: This involves carefully selecting coupling reagents, additives, solvents, and reaction parameters to favor N-acylation over O-acylation. This strategy is often employed when a protected version of the amino acid is unavailable or undesirable.
Part B: Troubleshooting Guide
This section provides solutions to specific experimental problems in a scenario-based format.
Scenario 1: Unidentified Peak in HPLC, Mass Spec Confirms O-Acylation
Problem: "My crude peptide analysis by LC-MS shows a major impurity with a mass corresponding to my target peptide plus the mass of the last amino acid coupled. I suspect O-acylation on my (S)-2-Amino-7-hydroxyheptanoic acid residue. How do I confirm this and fix it?"
Root Cause Analysis: The mass increase strongly suggests that the incoming amino acid has been coupled to both the N-terminus and the side-chain hydroxyl group. The hydroxyl group, acting as a competing nucleophile, has acylated, forming an ester bond. This is common when the hydroxyl group is unprotected and coupling conditions are not optimized[3][4].
Solution A: Implement Hydroxyl Side-Chain Protection (Recommended)
The most reliable solution is to use a derivative of (S)-2-Amino-7-hydroxyheptanoic acid where the hydroxyl group is protected. For standard Fmoc-based solid-phase peptide synthesis (SPPS), a tert-butyl (tBu) ether is an excellent choice as it is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is cleaved by the strong acid (e.g., trifluoroacetic acid, TFA) used for final resin cleavage[11][14].
Workflow for Implementing Protecting Group Strategy
Caption: Decision workflow for addressing O-acylation.
Solution B: Optimize Coupling Conditions
If using a protected amino acid is not an option, you must carefully tune the reaction conditions to kinetically favor N-acylation.
Step-by-Step Protocol for Optimized Coupling:
-
Reagent Selection: Avoid using carbodiimides like DCC or DIC alone. Instead, use an aminium/uronium-based coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[7]. These reagents, in the presence of an additive, generate active esters that are less prone to side reactions[15].
-
Use of Additives: Always include an additive like HOBt (1-Hydroxybenzotriazole) or, preferably, a safer and often more effective alternative like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[16]. These additives suppress racemization and minimize O-acylation by forming a less reactive, more selective active ester intermediate[6][7].
-
Base Selection: Use a sterically hindered, non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine . Use the minimum number of equivalents necessary to ensure the reaction proceeds.
-
Stoichiometry and Pre-activation: A short pre-activation time can be beneficial. Mix the Fmoc-amino acid, coupling reagent (e.g., HBTU), and additive (e.g., HOBt) in the solvent (e.g., DMF) for 1-5 minutes before adding this mixture to the resin[15]. This allows for the formation of the active ester prior to exposure to the free amines on the resin.
-
Temperature Control: Perform the coupling reaction at room temperature or consider cooling to 0 °C to further reduce the rate of the O-acylation side reaction.
Comparative Table of Coupling Reagent Strategies
| Reagent Combination | Risk of O-Acylation | Racemization Risk | Byproduct Considerations |
| DIC only | High | High | N-acylurea (can be difficult to remove)[6] |
| DIC / HOBt | Moderate | Low | Dicyclohexylurea/Diisopropylurea[7] |
| HBTU / HOBt / DIPEA | Low | Very Low | Tetramethylurea |
| HATU / Collidine | Very Low | Very Low | Tetramethylurea |
Mechanism: N-Acylation vs. O-Acylation
Caption: Competing N-acylation and O-acylation pathways.
Part C: Analytical Detection and Characterization
Q5: How can I definitively identify O-acylation?
A combination of chromatographic and spectrometric techniques is essential.
-
Reverse-Phase HPLC (RP-HPLC): The O-acylated peptide is typically more hydrophobic than the desired product and will therefore have a longer retention time. Comparing the chromatograms of a reaction that worked and one that produced the side-product will show a new, later-eluting peak.
-
Mass Spectrometry (MS/MS): This is the most definitive method.
-
Full Mass Scan: As noted, the molecular weight of the impurity will be higher than the target peptide by the mass of the acylating amino acid minus the mass of water (18.015 Da).
-
Tandem MS (MS/MS): Fragmentation analysis can pinpoint the location of the modification. Fragmentation of the peptide backbone will produce b- and y-ions. The mass shift will be observed on fragments containing the (S)-2-Amino-7-hydroxyheptanoic acid residue, confirming the site of acylation. Specialized analytical methods can be employed for detailed characterization of O-acylated molecules[17][18][19].
-
Q6: Are there any chemical methods to confirm the presence of an ester bond from O-acylation?
Yes, the ester linkage formed by O-acylation is susceptible to cleavage under mild basic conditions that would not cleave the amide (peptide) bonds of the backbone. Treating a small sample of the purified impurity with a mild base (e.g., dilute ammonium hydroxide or sodium bicarbonate) followed by LC-MS analysis should show the disappearance of the impurity peak and the appearance of two new species: your starting peptide (with the free hydroxyl) and the hydrolyzed acylating amino acid.
References
- Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Int J Pept Protein Res.
- Which exclusive protecting groups should I use for hydroxyl groups in amino acids?
- Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. The Journal of Organic Chemistry.
- Identification and analysis of o-acetyl
- Side Reactions in Peptide Synthesis. Scribd.
- Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. PubMed.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
- Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta.
- Amino Acid-Protecting Groups. SciSpace.
- Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
- Protective Groups. Organic Chemistry Portal.
- Amino Acid Protection & Deprotection Services. BOC Sciences.
- Amino Acid Deriv
- (S)-2-Amino-7-hydroxyheptanoic acid. Sigma-Aldrich.
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
- Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. UU Research Portal.
- Schematics of methods of detecting acylation Click chemistry-based...
- Analysis of O-Glycans by Oxidative Release Combined with 3-Nitrophenylhydrazine Derivatiz
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry.
- Coupling Reagents. Aapptec Peptides.
- Recent Advances in the Hydroxylation of Amino Acids and Its Deriv
- Acylation of amino acids.
- Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. CentAUR.
- Peptide Coupling Reagents, More than a Letter Soup.
- (S)-2-Amino-7-hydroxyheptanoic acid. Advanced ChemBlocks.
- S-Fmoc-2-amino-heptanedioic acid-7-tert-butyl ester[159751-46-9]. Aapptec Peptides.
- Preparation of 7-hydroxy heptanoic acid and derivatives thereof.
- 2171657-73-9|2-Amino-7-hydroxyheptanoic acid. BLD Pharm.
- (2R)-2-amino-7-hydroxyheptanoic acid | CAS#:2154732-60-0. Chemsrc.
- Minimizing acylation of peptides in PLGA microspheres. PMC.
- Condition-Controlled O-Acylation and N-O Bond Reduction of Hydroximic Acids with Thioacetic Acid. Organic Chemistry Portal.
- Preparation method of 7-amino heptanoic acid.
- Protocol for the Incorporation of 7-Aminoheptanoic Acid Hydrochloride into Peptides. Benchchem.
- Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters.
- 7-HYDROXYHEPTANOIC ACID 3710-42-7 wiki. Guidechem.
- Separation of deaminated impurities from the desired oligonucleotides using supercritical fluid chromatography. Osaka University Knowledge Archive.
- Optimizing protein S-acyl
Sources
- 1. (S)-2-Amino-7-hydroxyheptanoic acid 95% | CAS: 2136908-21-7 | AChemBlock [achemblock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Condition-Controlled O-Acylation and N-O Bond Reduction of Hydroximic Acids with Thioacetic Acid [organic-chemistry.org]
- 11. scispace.com [scispace.com]
- 12. Protective Groups [organic-chemistry.org]
- 14. peptide.com [peptide.com]
- 15. bioorganica.org.ua [bioorganica.org.ua]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Identification and analysis of o-acetylated sialoglycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research-portal.uu.nl [research-portal.uu.nl]
- 19. pubs.acs.org [pubs.acs.org]
Improving yield in the chemical synthesis of (S)-2-Amino-7-hydroxyheptanoic acid
Introduction
Welcome to the technical support guide for the synthesis of (S)-2-Amino-7-hydroxyheptanoic acid. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a terminal hydroxyl group and a chiral amino acid moiety, makes it a unique synthon for various applications, including the development of peptide-based therapeutics and PROTACs.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth look at a common synthetic route, addresses potential challenges through a troubleshooting Q&A, and offers detailed protocols to help you improve the yield and purity of your final product.
Overview of a Common Synthetic Route
A reliable and frequently employed strategy for synthesizing (S)-2-Amino-7-hydroxyheptanoic acid involves a multi-step sequence starting from a commercially available, enantiopure starting material. A common approach utilizes (S)-pyroglutamic acid or a derivative, leveraging its inherent chirality to establish the stereocenter at the C2 position. The synthesis involves chain extension and functional group manipulations.
The selected pathway for this guide proceeds via the alkylation of a protected glutamic acid derivative, followed by reduction and deprotection steps. This route is chosen for its adaptability and the common challenges it presents, which serve as excellent learning points for yield optimization.
Synthetic Pathway Diagram
Caption: Fig 1. A representative multi-step synthesis of the target compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that can arise during the synthesis, leading to low yields or impure products.
Q1: My overall yield is significantly lower than expected after the chain extension step (Step 4). What are the likely causes?
A1: Low yield at this stage is a common bottleneck. The primary causes are typically related to inefficient coupling, side reactions, or degradation of the starting material.
-
Cause 1: Incomplete Reaction/Coupling. The activation of the carboxylic acid might be insufficient, or the nucleophile (e.g., Grignard reagent) may be quenched before it can react.
-
Solution:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Thoroughly dry all glassware and use anhydrous solvents.
-
Optimize Coupling Reagents: If using peptide coupling reagents like DCC/NHS, ensure they are fresh. For challenging couplings, consider more potent agents like HATU or HBTU.[3]
-
Inverse Addition: Add the activated ester to the Grignard reagent solution slowly at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.
-
-
-
Cause 2: Over-activation and Side Reactions. Excessive activation of the carboxyl group can lead to by-products like N-acylureas (if using carbodiimides) or racemization at the alpha-carbon.[4][5]
-
Cause 3: Diketopiperazine Formation. If the N-terminal protecting group is prematurely cleaved at the dipeptide stage (if applicable to your specific starting material), intramolecular cyclization can occur, especially with proline-like structures such as pyroglutamic acid derivatives.[6]
-
Solution: Maintain the integrity of the N-terminal protecting group (e.g., Boc) by avoiding acidic or strongly nucleophilic conditions until the appropriate step.
-
Q2: I'm observing multiple spots on my TLC plate after the final deprotection (Step 8), and purification by chromatography is difficult.
A2: This issue points to incomplete deprotection or side reactions occurring during the cleavage of protecting groups. The zwitterionic nature of the final product can also complicate purification.
-
Cause 1: Incomplete Removal of Protecting Groups. Both the N-Boc and the O-TBDMS (or other silyl ether) groups must be efficiently removed.
-
Solution:
-
Boc-Group Removal: Ensure a sufficient excess of strong acid (e.g., 25-50% TFA in DCM) and adequate reaction time (1-2 hours).[]
-
Silyl Ether Cleavage: While TFA can cleave TBDMS groups, it can be slow. A dedicated fluoride source like TBAF (tetrabutylammonium fluoride) is more reliable for silyl ether deprotection prior to Boc removal. However, for a one-pot deprotection, a strong acid like HCl in dioxane is often effective for both.
-
Orthogonal Strategy: The use of protecting groups that can be removed under different conditions (orthogonality) is key. For example, an Fmoc group for the amine (removed by base) and a silyl ether for the hydroxyl (removed by fluoride) would allow for sequential, controlled deprotection.[8]
-
-
-
Cause 2: Alkylation of the Product. During acid-catalyzed deprotection, the tert-butyl cation generated from the Boc group can re-alkylate the hydroxyl group or other nucleophilic sites.[3]
-
Solution: Use a "scavenger" in your deprotection cocktail. Add 2-5% triisopropylsilane (TIS) or water to the TFA solution. These scavengers will trap the reactive carbocations.
-
-
Cause 3: Purification Challenges. Amino acids can be difficult to purify via standard silica gel chromatography due to their polarity and zwitterionic nature.
-
Solution:
-
Ion-Exchange Chromatography: This is the most effective method for purifying amino acids.[9] Use a cation-exchange resin, load the crude product at a low pH (e.g., pH 2-3), wash away neutral impurities, and then elute the product with a basic solution (e.g., dilute ammonia).
-
Reversed-Phase HPLC: For smaller scales, preparative RP-HPLC with a water/acetonitrile gradient containing a modifier like TFA or formic acid can provide high purity.[10]
-
-
Frequently Asked Questions (FAQs)
-
FAQ 1: Which protecting groups are best for the amine and hydroxyl functionalities?
-
For the α-amino group, Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are standard choices.[][11] Boc is common due to its easy removal with moderate acid.[] For the terminal hydroxyl group, silyl ethers like TBDMS (tert-butyldimethylsilyl) or TBS are excellent as they are stable to many reaction conditions but can be selectively removed with fluoride ions or strong acid.[8][12] The key is to choose an "orthogonal" set that allows you to deprotect one group without affecting the other.[8][11]
-
-
FAQ 2: How can I confirm the stereochemical purity of my final product?
-
The most reliable method is chiral HPLC or chiral GC after appropriate derivatization. You can also use polarimetry to measure the specific rotation and compare it to literature values, though this is less precise. NMR analysis using a chiral solvating agent can also be used to distinguish between enantiomers.
-
-
FAQ 3: My reduction step (Step 5) is slow or incomplete. How can I improve it?
-
If reducing a double bond via catalytic hydrogenation (H₂, Pd/C), ensure the catalyst is active (not poisoned) and that you have efficient hydrogen delivery and agitation. If reducing a ketone, NaBH₄ is a mild and effective choice. For more stubborn ketones, LiAlH₄ can be used, but care must be taken as it will also reduce esters and carboxylic acids.
-
Troubleshooting Decision Tree
Caption: Fig 2. Decision tree for troubleshooting low yield issues.
Key Experimental Protocols
Protocol 5.1: General N-Boc Deprotection with Scavengers
-
Dissolve the Boc-protected amino acid (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
To this solution, add triisopropylsilane (TIS, 1.1 eq) as a scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) in a 1:1 ratio with the DCM (e.g., 10 mL of TFA for 10 mL of DCM).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove the TFA and DCM.
-
Co-evaporate with toluene or diethyl ether (3x) to remove residual TFA.
-
Proceed with purification (e.g., ion-exchange chromatography) or use the resulting TFA salt directly in the next step.
Protocol 5.2: Purification by Cation-Exchange Chromatography
-
Resin Preparation: Use a strong cation-exchange resin (e.g., Dowex 50WX8). Wash the resin thoroughly with 1 M NaOH, followed by deionized water until the eluent is neutral, then with 1 M HCl, and finally with deionized water until the eluent is neutral.
-
Loading: Dissolve the crude amino acid in deionized water and adjust the pH to ~2 with HCl. Load this solution onto the prepared resin column.
-
Washing: Wash the column with several column volumes of deionized water to remove any neutral or anionic impurities.
-
Elution: Elute the desired amino acid from the column using a dilute aqueous ammonia solution (e.g., 2% v/v).
-
Isolation: Collect the fractions containing the product (monitor by TLC with ninhydrin staining). Combine the product-containing fractions and remove the solvent and residual ammonia in vacuo to yield the purified zwitterionic product.
Data Summary Table
| Step | Key Transformation | Common Reagents | Typical Yield | Key Challenge |
| 2 | Ring Opening & N-Protection | NaOH/MeOH, then Boc₂O | 85-95% | Ensuring complete ring opening before protection. |
| 4 | Chain Extension | Grignard Reagent (C₅H₁₁MgBr) | 50-70% | Anhydrous conditions, preventing side reactions. |
| 6 | O-Protection | TBDMSCl, Imidazole, DMF | 90-98% | Achieving complete protection without side reactions. |
| 8 | Final Deprotection | TFA/DCM with TIS | 80-95% | Complete removal of both groups, product isolation. |
References
- Vertex AI Search. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- ResearchGate. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?
- BenchChem. (2025, December). Common side reactions with Boc-protected amino acids and how to avoid them.
- Filo. (2025, June 14). Side Reactions in Peptide Synthesis.
- Applied Biosystems. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
- AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.
- ACS Publications. (2018, September 16). Improved Method for Isolation and Purification of Underivatized Amino Acids for Radiocarbon Analysis.
- Chem-Impex. (n.d.). Boc-7-aminoheptanoic acid.
- LookChem. (n.d.). Cas 60142-89-4, BOC-7-AMINO-HEPTANOIC ACID.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. peptide.com [peptide.com]
- 8. jocpr.com [jocpr.com]
- 9. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Optimizing HPLC retention times for (S)-2-Amino-7-hydroxyheptanoic acid derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges of non-proteinogenic amino acids.
(S)-2-Amino-7-hydroxyheptanoic acid presents a unique "chromatographic triad": an ionizable primary amine, a carboxylic acid, and a terminal hydroxyl group. This extreme polarity often leads to poor retention on standard reversed-phase (RP) columns, while the amine group can cause severe peak tailing due to secondary interactions with the stationary phase.
This guide provides field-proven, self-validating troubleshooting strategies to optimize your HPLC workflows for this specific molecule and its derivatives.
Diagnostic Decision Matrix: Mode Selection
Before adjusting mobile phase gradients, you must align your stationary phase with the derivatization state of your analyte. Attempting to retain the underivatized zwitterion on a standard C18 column is a common architectural failure in method development.
Caption: Diagnostic flowchart for selecting HPLC modes for (S)-2-Amino-7-hydroxyheptanoic acid.
Frequently Asked Questions & Troubleshooting
Q1: My underivatized (S)-2-Amino-7-hydroxyheptanoic acid elutes in the void volume on a standard C18 column. How can I increase retention? Causality: The underivatized molecule is highly hydrophilic. At physiological or acidic pH, it exists as a polar zwitterion, and the 7-position terminal hydroxyl group further increases its hydration radius. C18 columns rely on hydrophobic partitioning, which thermodynamically fails here. Actionable Fix: Switch to 1. HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >80% acetonitrile), allowing polar analytes to partition into a water-enriched layer immobilized on the stationary phase[1]. Alternatively, if you must use RP-HPLC, you must perform pre-column derivatization to mask the polar amine[2].
Q2: I derivatized the amino acid, but I am experiencing severe peak tailing on my C18 column when using 0.1% Formic Acid for LC-MS. Why? Causality: Peak tailing for basic analytes is a classic symptom of cation exchange. Even in 0.1% formic acid (pH ~2.7), a fraction of the surface silanols on the silica particle remain unprotonated (negatively charged). If your derivative still contains a basic moiety, the positively charged amine will undergo strong secondary ion-exchange interactions with these silanols[3]. Actionable Fix:
-
For UV Detection: Switch your mobile phase additive to 3. TFA lowers the pH to ~2.0 (neutralizing more silanols) and acts as a strong ion-pairing agent, effectively neutralizing the positive charge on the amine and increasing hydrophobicity[3].
-
For LC-MS Compatibility: TFA causes severe ion suppression in mass spectrometry. Instead, use a4. CSH columns feature a low-level positive surface charge that electrostatically repels basic amines, providing excellent peak shape even with weak acids like 0.1% formic acid[4].
Quantitative Data: Impact of Mobile Phase Additives
To validate the causality of silanol interactions, observe the quantitative differences when analyzing basic amino acid derivatives under different acidic modifiers on a standard C18 column.
| Mobile Phase Additive | Approx. pH | Ion-Pairing Strength | Retention Time Shift | Peak Asymmetry Factor (As) | LC-MS Compatibility |
| 0.1% Formic Acid (FA) | ~2.7 | Weak | Baseline (Reference) | 1.8 - 2.5 (Severe Tailing) | Excellent |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.0 | Strong | +2.0 to +4.0 min | 1.0 - 1.2 (Symmetrical) | Poor (Ion Suppression) |
| 0.1% Difluoroacetic Acid (DFA) | ~2.3 | Moderate | +1.0 to +2.5 min | 1.2 - 1.4 (Slight Tailing) | Good |
Data synthesized from standard chromatographic behavior of basic amines interacting with residual silanols[3].
Validated Experimental Protocol: Pre-Column Derivatization
To overcome the extreme polarity of (S)-2-Amino-7-hydroxyheptanoic acid without switching to HILIC, pre-column derivatization with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (MPA) is highly effective. This reaction forms a stable, hydrophobic isoindole derivative detectable via fluorescence or UV[2].
Self-Validating System Check: If the derivatization is successful, the retention time must shift from the void volume (<2 min) to a highly retained region (>10 min) on a standard C18 gradient. If the peak remains in the void, the reaction has failed (likely due to incorrect buffer pH).
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 10 mg of OPA in 1 mL of HPLC-grade methanol. Add 10 µL of MPA and 9 mL of 0.4 M sodium borate buffer (pH 10.2). Critical: The amine must be unprotonated for the nucleophilic attack to occur; ensure the buffer pH is strictly >9.5. Protect the reagent from light.
-
Sample Preparation: Dissolve the (S)-2-Amino-7-hydroxyheptanoic acid standard in 0.1 M HCl to a concentration of 100 µM.
-
Derivatization Reaction: In an autosampler vial, mix 10 µL of the sample with 10 µL of the OPA/MPA reagent.
-
Incubation: Allow the mixture to react for exactly 60 seconds at room temperature. Automation via an autosampler is highly recommended to prevent degradation of the isoindole derivative.
-
Quenching & Injection: Inject 5 µL of the reaction mixture directly onto the RP-HPLC system.
-
Chromatographic Conditions:
-
Column: C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 20 mM Ammonium Formate (pH 3.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: Fluorescence (λex = 340 nm, λem = 450 nm).
-
Caption: Automated pre-column OPA derivatization workflow for RP-HPLC analysis.
References
-
Title: Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Source: Waters Corporation URL: 3
-
Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: 1
-
Title: Seven Common Faux Pas in Modern HPLC Source: LCGC International URL: 4
-
Title: In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC Source: Sensors (Basel) / National Institutes of Health (NIH) URL: 2
Sources
Purification techniques for crude (S)-2-Amino-7-hydroxyheptanoic acid mixtures
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (S)-2-Amino-7-hydroxyheptanoic acid (Formula: C 7 H 15 NO 3 , MW: 161.20 g/mol )[1].
Because this unnatural amino acid possesses both a zwitterionic core and a terminal hydroxyl group, it is exceptionally polar. Standard reversed-phase chromatography (RPLC) will fail to retain it, and inorganic salts from upstream synthesis will heavily interfere with downstream isolation. This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.
I. Physicochemical Profile & Chromatographic Behavior
To design a rational purification strategy, we must first understand the quantitative properties governing the molecule's behavior in solution.
| Property | Value | Chromatographic & Purification Implication |
| Molecular Weight | 161.20 g/mol | Detectable via LC-MS in positive mode (m/z 162.2[M+H]⁺)[1]. |
| LogP (Est.) | -2.5 to -3.0 | Extremely hydrophilic; results in void volume elution on standard C18 columns. |
| Isoelectric Point (pI) | ~5.8 | Point of zero net charge and minimum solubility; ideal target pH for crystallization. |
| pKa 1 (Carboxyl) | ~2.2 | Requires sample acidification to pH < 1.5 to fully protonate for cation exchange binding. |
| pKa 2 (Amino) | ~9.5 | Requires pH > 10.0 to fully deprotonate the amino group during resin elution. |
II. Purification Workflow Overview
Caption: Workflow for the purification of (S)-2-Amino-7-hydroxyheptanoic acid from crude mixtures.
III. Troubleshooting FAQs
Q1: My crude mixture elutes entirely in the void volume during reversed-phase (C18) HPLC. How can I gain retention? Causality: (S)-2-Amino-7-hydroxyheptanoic acid is highly polar and zwitterionic at standard mobile phase pH (pH 3–7). C18 stationary phases rely on hydrophobic Van der Waals interactions, which cannot overcome the massive hydration shell surrounding this molecule. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) [2]. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (e.g., 90% Acetonitrile). The analyte partitions out of the aprotic bulk solvent into an immobilized water-enriched layer on the stationary phase, providing excellent retention for underivatized amino acids[3].
Caption: HILIC retention mechanism for polar underivatized amino acids via aqueous layer partitioning.
Q2: The crude synthesis mixture contains massive amounts of inorganic salts. Direct HILIC injection ruins the column. How do I desalt? Causality: HILIC columns are extremely sensitive to salt precipitation because the mobile phase is predominantly aprotic (acetonitrile). High salt loads will crash out on the column frit, causing overpressure and peak splitting. Solution: Implement a Strong Cation Exchange (SCX) bulk resin step prior to chromatography[4]. By dropping the pH below 2.0, the amino acid becomes fully protonated (net positive charge) and binds to the sulfonic acid groups of the resin. Neutral and acidic impurities wash through. Eluting with a volatile base (ammonia) neutralizes the molecule, releasing it from the resin[5].
Q3: I cannot see the compound on my UV detector at 254 nm or 210 nm. What is the best detection strategy? Causality: The molecule lacks any extended conjugated π -system or aromatic ring. The only chromophore is the carboxyl group, which has a weak absorption maximum near 200–210 nm—a region heavily prone to interference from standard mobile phase buffers (like formate or acetate). Solution: For preparative work, utilize Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). For analytical quantification, use LC-MS/MS in positive electrospray ionization (ESI+) mode , monitoring the [M+H]⁺ ion at m/z 162.2[6].
IV. Step-by-Step Experimental Protocols
Protocol A: Bulk Desalting via Strong Cation Exchange (SCX)
This protocol utilizes Dowex 50W-X8 resin to separate the target amino acid from inorganic salts and neutral byproducts.
-
Resin Preparation: Swell 50 g of Dowex 50W-X8 (H⁺ form, 100-200 mesh) in deionized (DI) water. Pack into a glass chromatography column.
-
Equilibration: Wash the bed with 3 Column Volumes (CV) of 1M HCl, followed by DI water until the effluent pH stabilizes around 5.0.
-
Sample Loading: Acidify the crude aqueous mixture to pH 1.5 using 1M HCl. Load onto the column at a flow rate of 1–2 CV/hour.
-
Self-Validation Step: Spot the flow-through on a TLC plate, spray with 0.2% ninhydrin in ethanol, and heat. If a purple spot appears, the column is overloaded, and target material is breaking through.
-
-
Washing: Pass 3–5 CV of DI water through the column to remove unreacted neutral organics and inorganic anions (e.g., chlorides, sulfates)[5].
-
Elution: Elute the target compound using 2M aqueous NH 4 OH. Collect 50 mL fractions.
-
Causality: The high pH deprotonates the carboxyl group, converting the molecule to a net-neutral zwitterion (or anion), which disrupts the electrostatic interaction with the sulfonate resin, causing elution[7].
-
-
Recovery: Pool the ninhydrin-positive fractions and lyophilize to remove water and volatile ammonia, yielding a desalted crude powder.
Protocol B: High-Resolution HILIC-MS Polishing
Use this protocol to separate (S)-2-Amino-7-hydroxyheptanoic acid from structurally similar polar organic impurities (e.g., short-chain amino acids or unreacted lactones).
-
Column Selection: Use a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 5 µm, 150 x 4.6 mm).
-
Mobile Phase Preparation:
-
Solvent A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.
-
Solvent B: Acetonitrile with 0.1% Formic acid.
-
Causality: The low pH ensures the carboxyl group is partially protonated, preventing secondary interactions that cause peak tailing. The volatile salt maintains ionic strength for MS compatibility[3].
-
-
Gradient Elution: Start at 90% B (highly organic). Hold for 2 minutes, then run a linear gradient to 50% B over 15 minutes.
-
Detection: Monitor via ESI-MS using Selected Ion Recording (SIR) at m/z 162.2 for the [M+H]⁺ adduct[6].
Protocol C: Isoelectric Crystallization
A final polishing step to achieve >99% purity by exploiting the molecule's minimum solubility at its isoelectric point.
-
Dissolution: Dissolve the desalted powder from Protocol A (or pooled HILIC fractions) in a minimum volume of 1M HCl.
-
Precipitation: Under vigorous stirring, slowly add 1M NaOH (or aqueous ammonia) dropwise. Monitor the pH continuously with a calibrated probe.
-
Isoelectric Focusing: Stop base addition exactly when the pH reaches 5.8 (the calculated pI). The solution should become visibly cloudy as the zwitterion forms and solubility drops.
-
Maturation: Add 2 volumes of ice-cold absolute ethanol to further depress solubility. Stir at 4°C for 4 hours to promote crystal growth.
-
Recovery: Filter the white crystalline solid through a sintered glass funnel, wash with cold ethanol, and dry under high vacuum for 12 hours.
-
Self-Validation Step: Confirm purity via quantitative NMR (qNMR) in D 2 O.
-
V. References
-
Advanced Materials Technology. "Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection". HALO Columns. URL:[Link]
-
Agilent Technologies. "Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS". Agilent Application Notes. URL: [Link]
-
RSC Publishing. "Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry". Analytical Methods. URL:[Link]
-
PubMed / NIH. "An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography". Analytical Biochemistry. URL: [Link]
-
Diaion / Mitsubishi Chemical. "Separation and Refining of Amino acids". Diaion Technical Manual. URL: [Link]
-
Harvard Apparatus. "Guide to Ion-Exchange Chromatography". Harvard Apparatus Technical Resources. URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 3. halocolumns.com [halocolumns.com]
- 4. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diaion.com [diaion.com]
- 6. agilent.com [agilent.com]
- 7. harvardapparatus.com [harvardapparatus.com]
Ideal storage conditions to prevent degradation of (S)-2-Amino-7-hydroxyheptanoic acid
Technical Support Center: (S)-2-Amino-7-hydroxyheptanoic acid
A Guide to Optimal Storage, Handling, and Troubleshooting for Researchers
Welcome to the technical support resource for (S)-2-Amino-7-hydroxyheptanoic acid. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into the ideal storage and handling of this unique amino acid derivative to prevent its degradation.
Part 1: Frequently Asked Questions (FAQs) - Core Storage & Handling
This section addresses the most common questions regarding the day-to-day storage and handling of (S)-2-Amino-7-hydroxyheptanoic acid.
Q1: What are the ideal long-term storage conditions for solid (S)-2-Amino-7-hydroxyheptanoic acid?
For maximum long-term stability, solid (S)-2-Amino-7-hydroxyheptanoic acid should be stored at -20°C .[1] Many amino acid derivatives can be stored for years under these conditions, provided they are also protected from humidity and light.[2] While some less sensitive amino acids can be stored at higher temperatures, the hydroxyl and amino functional groups on this molecule warrant colder storage to minimize any potential for slow degradation reactions over time. For very long-term storage (multiple years), -80°C is considered an even better option.[1]
Q2: I only need to store it for a few weeks. Can I keep it at room temperature?
Short-term storage of lyophilized peptides and protected amino acids at room temperature is possible for weeks to months without significant degradation, as long as the material is kept away from heat, light, and moisture.[1][3] However, given the hygroscopic potential of compounds with polar functional groups, we advise against this as a routine practice. The primary risk at room temperature is moisture absorption, which can accelerate degradation.[4] If short-term storage outside of a freezer is necessary, a desiccator is essential.
Q3: How does humidity affect the compound and how can I prevent moisture uptake?
(S)-2-Amino-7-hydroxyheptanoic acid, with its amino and hydroxyl groups, is predicted to be hygroscopic , meaning it readily absorbs moisture from the atmosphere.[5][6] This is a critical factor to control for the following reasons:
-
Physical Changes: Moisture absorption will cause the powder to clump, cake, or become sticky, making accurate weighing impossible.[7][8]
-
Chemical Degradation: The presence of water can facilitate hydrolysis of the compound or other degradative side reactions, compromising its purity.[9]
To prevent moisture uptake, follow this strict protocol:
-
Keep Vials Tightly Sealed: Always store the compound in a tightly sealed container.[3][7]
-
Equilibrate Before Opening: Before opening a vial that has been stored in a freezer, always allow it to warm to room temperature in a desiccator (typically 30-60 minutes).[1][3] Opening a cold vial in ambient air will cause atmospheric moisture to instantly condense on the cold powder, compromising the entire batch.
-
Minimize Air Exposure: When weighing out the compound, do so quickly and in an environment with low humidity if possible. Reseal the container immediately after use.[5][7]
-
Use a Desiccator: For both short-term and long-term storage, keeping the sealed vial inside a desiccator containing an active desiccant (like silica gel) provides an extra layer of protection.[6]
-
Inert Gas Blanket: For the highest level of protection, especially after a container has been opened multiple times, gently purge the vial with an inert gas like dry nitrogen or argon before sealing. This displaces moist air and oxygen.[10]
Q4: Should I be concerned about light exposure?
Q5: What is the best way to handle the compound upon receipt and during use?
Adhering to a standardized workflow upon receiving and using the compound is critical. The following diagram outlines the self-validating protocol we recommend to maintain compound integrity.
Caption: Workflow for receiving, storing, and handling (S)-2-Amino-7-hydroxyheptanoic acid.
Q6: How should I store solutions of (S)-2-Amino-7-hydroxyheptanoic acid?
Storing amino acids in solution is strongly discouraged for any length of time, as their stability is significantly lower than in solid, lyophilized form. Hydrolysis and other degradation pathways occur much more rapidly in solution.[9][11]
If you must prepare a stock solution, follow these guidelines:
-
Use Sterile Buffers: Prepare solutions in sterile, appropriate buffers (pH 5-6 is often a good starting point for stability).
-
Aliquot: Prepare single-use aliquots. This is the most critical step. Dispensing your stock solution into smaller volumes for individual experiments prevents the need to repeatedly freeze and thaw the main stock.[1]
-
Freeze Immediately: Store the aliquots at -20°C or, preferably, -80°C.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles will accelerate peptide and amino acid degradation.[1] Discard any unused portion of a thawed aliquot.
Part 2: Troubleshooting Guide
This section provides solutions for specific issues that may arise from improper storage or handling.
Problem: The powder has become clumpy, sticky, or has visibly changed in appearance.
-
Causality: This is a classic sign of moisture absorption due to hygroscopicity.[4][7] The vial was likely opened while still cold or was not sealed properly, allowing ambient humidity to enter.
-
Scientific Integrity Check: The presence of water invalidates the assumption of purity. The compound's effective concentration is now unknown, and it may have begun to degrade. While it is technically possible to dry the chemical by heating under vacuum, this is not recommended as it can cause decomposition and may not restore its original properties.[5][7]
-
Recommended Action: Do not use the compound for quantitative or sensitive experiments. The risk of introducing significant error and variability into your results is extremely high. The material should be discarded and a new, properly handled vial should be used to ensure data integrity.
Problem: My experimental results are inconsistent. Could improper storage be the cause?
-
Causality: Yes, this is a very likely cause. Inconsistent results often stem from variability in the purity and concentration of starting materials. If the compound has been handled improperly (e.g., repeated freeze-thaw cycles of a stock solution, or moisture contamination of the solid), its integrity is compromised. Degradation pathways such as oxidation, deamidation, or hydrolysis can lead to the formation of impurities that may have unintended biological or chemical activity, or simply reduce the concentration of the active compound.[9]
-
Self-Validating System: Your experimental controls should help identify this. If positive and negative controls are behaving as expected, but the results from your test compound are erratic, the compound itself is a primary suspect.
-
Recommended Action: Review your handling and storage protocol against the recommendations in this guide. If any deviations are found, discard the suspect batch/solution and begin again with a fresh, properly handled sample.
Problem: I suspect the compound has degraded. How can I check for degradation?
-
Causality: Degradation can be caused by any of the factors discussed: moisture, heat, light, or pH extremes in solution.[9][11] The result is a mixture of the original compound and one or more new, unknown impurities.
-
Authoritative Grounding: Analytical chemistry techniques are required to confirm degradation.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. A pure compound will show a single major peak. Degraded samples will show additional peaks corresponding to impurities. Comparing the chromatogram of a suspect sample to a new, trusted reference standard is the definitive test.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification power of mass spectrometry. It can not only detect impurities but also provide information about their molecular weights, helping to identify the potential degradation products.[]
-
-
Troubleshooting Workflow:
Caption: Decision flowchart for troubleshooting suspected compound degradation.
Data Presentation: Summary of Storage Conditions
| Parameter | Solid Compound (Long-Term) | Solid Compound (Short-Term) | Stock Solution |
| Temperature | -20°C (Ideal), -80°C (Optimal)[1] | Room Temperature (Not Recommended) or ≤4°C | -20°C to -80°C (Aliquoted) |
| Humidity | <40% RH. Store in a desiccator.[6] | <40% RH. Must be in a desiccator. | N/A (Frozen) |
| Light | Protect from light (use amber vials or store in the dark).[1][2] | Protect from light. | Protect from light. |
| Atmosphere | Sealed vial. Inert gas (N₂/Ar) recommended after opening. | Tightly sealed vial. | N/A (Frozen) |
| Key Handling | Equilibrate to RT in desiccator before opening.[1][3] | Equilibrate to RT in desiccator before opening. | AVOID FREEZE-THAW CYCLES. [1] |
References
-
Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]
-
Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]
-
How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]
-
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. [Link]
-
S-Fmoc-2-amino-heptanedioic acid-7-tert-butyl ester. Aapptec Peptides. [Link]
-
Amino Acid Sequencing Challenges: A Deep Dive. Creative Biolabs. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
-
The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]
-
4 Steps of Edman Degradation. Mtoz Biolabs. [Link]
-
7-Hydroxyheptanoic acid. Synthonix, Inc. [Link]
-
Peptides and Probable Degradation Pathways. Veeprho. [Link]
-
Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]
-
(2S)-2-aminoheptanoic acid. PubChem. [Link]
-
Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]
-
Confounding factors in targeted degradation of short-lived proteins. bioRxiv. [Link]
Sources
- 1. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 2. FAQ – frequently asked questions - Bachem [bachem.com]
- 3. peptide.com [peptide.com]
- 4. pangoo.biz [pangoo.biz]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. tutorchase.com [tutorchase.com]
- 8. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 9. veeprho.com [veeprho.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
Precision Protein Cross-Linking: A Comparative Guide to (S)-2-Amino-7-hydroxyheptanoic Acid vs. Standard Lysine
Executive Summary
In the realm of structural biology, interactomics, and bioconjugation (such as the development of Antibody-Drug Conjugates), the shift from stochastic to deterministic cross-linking is paramount. Historically, canonical lysine residues have been the default targets for chemical cross-linking due to their high surface abundance and nucleophilicity[1]. However, this abundance inherently leads to heterogeneous conjugate mixtures.
Enter (S)-2-Amino-7-hydroxyheptanoic acid (CAS 2136908-21-7), an engineered non-canonical amino acid (ncAA) that substitutes the terminal amine with a bioorthogonal primary hydroxyl group, extended by a single carbon spacer[2]. As a Senior Application Scientist, I have designed this guide to objectively compare the mechanistic performance, structural implications, and experimental workflows of these two amino acids, providing a framework for achieving absolute site-specificity in protein cross-linking.
Structural and Mechanistic Divergence
Standard Lysine (Canonical)
Lysine possesses a 4-carbon aliphatic side chain terminating in a primary amine (-NH₂). With a pKa of ~10.5, a significant fraction of these amines is deprotonated and highly nucleophilic at slightly basic physiological pH (7.5–8.0)[1]. Reagents like N-hydroxysuccinimide (NHS) esters rapidly react with these amines to form stable amide bonds[3].
-
The Causality of Heterogeneity: Because an average protein contains ~6% lysine residues distributed across its surface, NHS-ester cross-linking is inherently stochastic. This yields variable Drug-to-Antibody Ratios (DAR) and risks the accidental occlusion of critical active sites.
(S)-2-Amino-7-hydroxyheptanoic Acid (ncAA)
This engineered ncAA features a 5-carbon aliphatic chain terminating in a primary alcohol (-OH)[2]. The mechanistic advantages are twofold:
-
Bioorthogonality & Chemoselectivity: Unlike amines, the primary hydroxyl (pKa ~15) is non-nucleophilic at physiological pH. It evades native amine-reactive cross-linkers, remaining completely inert until specifically activated by electrophilic reagents like 1,1'-Carbonyldiimidazole (CDI)[4].
-
Spatial Flexibility: The addition of one methylene group extends the side chain by ~1.2 Å compared to standard lysine. This alleviates steric hindrance, providing the necessary flexibility for bulky cross-linking partners to dock without perturbing the protein's native fold.
Comparative Performance Data
| Parameter | Standard Lysine (Canonical) | (S)-2-Amino-7-hydroxyheptanoic acid (ncAA) |
| Side Chain Structure | 4-carbon chain, primary amine (-NH₂) | 5-carbon chain, primary alcohol (-OH) |
| pKa / Reactivity | ~10.5 (Nucleophilic at pH > 7.5) | ~15.0 (Requires electrophilic activation) |
| Cross-Linking Reagents | NHS-esters (DSS, BS3), Imidoesters | CDI, Disuccinimidyl carbonates |
| Conjugation Homogeneity | Low (Stochastic; yields variable DAR) | High (Deterministic; exact DAR of 1 per site) |
| Linkage Formed | Amide or Secondary Amine | Carbamate or Ester |
| Structural Perturbation | High risk of blocking active sites | Minimal (Site-directed placement) |
| Conjugation Efficiency | >90% (but spread across multiple sites) | >85% (directed at a single, defined site) |
Visualizing the Reaction Pathways
Workflow comparison: Stochastic Lysine amidation vs. Deterministic ncAA activation.
Chemical pathways: NHS-ester amidation of Lysine vs. CDI-mediated carbamate formation of ncAA.
Self-Validating Experimental Protocols
A protocol is only as robust as its built-in controls. The following workflows detail the causality behind each step and integrate self-validating checkpoints to ensure scientific integrity.
Protocol A: Stochastic Cross-Linking via Standard Lysine (using DSS)
Objective: Map native protein complexes using canonical lysine residues[1].
-
Buffer Exchange: Dialyze the protein into an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).
-
Causality: Buffers containing primary amines (like Tris or Glycine) will competitively react with the NHS-ester, quenching the cross-linker before it reaches the target protein.
-
-
Reagent Preparation: Dissolve Disuccinimidyl suberate (DSS) in anhydrous DMSO immediately before use.
-
Causality: NHS-esters rapidly hydrolyze in aqueous solutions (half-life of ~10-20 minutes at pH 8.0).
-
-
Cross-Linking: Add DSS to the protein solution at a 20- to 50-fold molar excess. Incubate at room temperature for 30 minutes.
-
Quenching: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes to neutralize unreacted DSS.
-
Self-Validation Check: Analyze the reaction via SDS-PAGE.
-
Validation Metric: The appearance of a high-molecular-weight "ladder" or smear confirms successful cross-linking. However, this visual heterogeneity proves the stochastic nature of lysine targeting.
-
Protocol B: Deterministic Cross-Linking via (S)-2-Amino-7-hydroxyheptanoic acid (CDI-Mediated)
Objective: Achieve site-specific, 1:1 cross-linking using the terminal hydroxyl of the incorporated ncAA[4].
-
Protein Preparation: Express the target protein with (S)-2-Amino-7-hydroxyheptanoic acid incorporated at a pre-determined site via amber stop codon suppression. Purify and exchange into an anhydrous-compatible buffer (e.g., 10% DMSO in 50 mM HEPES, pH 7.5).
-
Hydroxyl Activation: Add 1,1'-Carbonyldiimidazole (CDI) at a 10-fold molar excess. Incubate at room temperature for 1 hour.
-
Causality: CDI selectively reacts with the primary alcohol to form a reactive imidazolide intermediate. Strict moisture control is required here to prevent CDI hydrolysis into imidazole and CO₂.
-
-
Self-Validation Check 1 (Intermediate Verification): Withdraw a 5 µL aliquot, quench with water, and analyze via intact LC-MS.
-
Validation Metric: A mass shift of exactly +94 Da confirms the successful formation of the imidazolide adduct on the single ncAA site. If the mass shift is absent, the activation failed (likely due to water contamination).
-
-
Conjugation: Introduce the amine-bearing cross-linking partner (e.g., a fluorophore, PEG chain, or secondary protein) at a 5-fold molar excess. Adjust the pH to 8.5 to increase the nucleophilicity of the incoming amine. Incubate for 2 hours.
-
Self-Validation Check 2 (Final Conjugate): Analyze via SDS-PAGE and LC-MS.
-
Validation Metric: Unlike the lysine protocol, SDS-PAGE will show a single, crisp shifted band. LC-MS will confirm a unified mass corresponding to a precise Drug-to-Antibody Ratio (DAR) of 1.0, validating the deterministic nature of the ncAA.
-
Conclusion
While standard lysine remains a workhorse for general interactomics and low-resolution structural probing, its stochastic reactivity limits its utility in precision therapeutics and targeted bioconjugation. The integration of (S)-2-Amino-7-hydroxyheptanoic acid provides an elegant solution: it leverages a 5-carbon spacer to maintain structural flexibility while introducing a chemoselective hydroxyl group. By utilizing CDI-mediated activation, researchers can transition from chaotic, multi-site amidation to highly controlled, site-specific carbamate cross-linking.
References[2] Sigma-Aldrich. "(S)-2-Amino-7-hydroxyheptanoic acid". sigmaaldrich.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRAhKnl743SRP6ETavpyJVJUYHpJkmkJ8aqbEe6IiNqwJHEId1tUB4aSHXHsu66xh2EJgu6w39jlo0a2Aas5fQhNBbFWdYmOwMW6zgPFWTB5UIDJ21YYkdmSkPIvMDV96vIgw828Oa05exkP0Q4a_2X9Gn032C5QCHK3kT0_WJZVAfPesy3Jz2JA==[1] Springer Nature Experiments. "Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet software pipeline". springernature.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSLUVTCutqiqO_AhyrhskObH3sgm-AODrLiGqBYcB1b6LT7gIlfqvMe-CF8sbK6aSOoZ3ydiVvzOCxd4Id_2a8LuDyOfYAel1yE9E4-IEnPDIuSc3eVPtOS9rrQBezlW9gFvI8X43_PSItDlgODPU1kLk0_La9eW6AbQ5fP0XmFrc=[4] Thermo Fisher Scientific. "Carbodiimide Crosslinker Chemistry". thermofisher.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3o_WG1aisr2PbW-F3Z9tIVvq702aXaq07Z9LU_Y3nkRaIuBUJzDhamkiAlpn7KbIjh0iLXB5dka66pBhCorSWXGNNZWA9HxF89uNqgMAes9bqLLBvPW6IDeSxGN6m3CpHRlr3DjN15zZV0idJFyHLc2uB4tsWtcmgXVDanZbfAV_VYzJZEDjAY48ylVPRkW-gAA6ZiyVZz6qyqSj5u8I9yAkbVTFy18Nfh6omHUTf9IlFWq5EZzMaO4xJY7SaPoKV0amjhfkUmX6nh_EuS4xJyBgIg-qPiKVi3cuScAfEZGUwZRIifFJ7rp7gt2dXa5zmoep96yqjFgHcbZLNvcCY[3] PNAS. "Predicting relative efficiency of amide bond formation using multivariate linear regression". pnas.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfU9_EosHKFUi0wWTNsiqhhtMaj50P9uCXqr0Mk7E0OtbkS8p48EQziqV4zs3ANAHEh_CGhY0sHYdfxGoITkr-9Q4tbXAGomQu1iZEkE0Rb9finood3w9vYWpGrbLeQ87JfVSv-91Z-XqWvA==
Sources
- 1. Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet software pipeline | Springer Nature Experiments [experiments.springernature.com]
- 2. (S)-2-Amino-7-hydroxyheptanoic acid [sigmaaldrich.com]
- 3. pnas.org [pnas.org]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Mass Spectrometry Validation of (S)-2-Amino-7-hydroxyheptanoic Acid Incorporation in Peptides: A Comparative Guide
As a Senior Application Scientist, I frequently guide drug development teams through the analytical hurdles associated with expanding the chemical diversity of therapeutic peptides. The incorporation of 1 like (S)-2-Amino-7-hydroxyheptanoic acid offers profound pharmacological advantages, such as unique cross-linking capabilities and enhanced proteolytic stability[1]. However, confirming the precise incorporation and structural integrity of these modified peptides requires rigorous, self-validating analytical workflows[2].
This guide objectively compares mass spectrometry (MS) fragmentation strategies for validating (S)-2-Amino-7-hydroxyheptanoic acid, providing the experimental data and mechanistic reasoning necessary to ensure absolute sequence confidence.
The Analytical Challenge: Structural Causality
(S)-2-Amino-7-hydroxyheptanoic acid (CAS: 2136908-21-7) is a homolysine-like derivative featuring a 5-carbon aliphatic side chain terminating in a primary hydroxyl group[3].
-
Chemical Formula: C₇H₁₅NO₃
-
Monoisotopic Residue Mass (in peptide): 143.0946 Da (C₇H₁₃NO₂)
The Mechanistic Hurdle: During tandem mass spectrometry (MS/MS), the primary hydroxyl group on the aliphatic chain is highly susceptible to neutral loss (elimination of H₂O, -18.0106 Da) upon collisional activation. Because traditional fragmentation methods rely on vibrational excitation, the energy rapidly redistributes, causing the lowest-energy bond to break first. For this ncAA, water elimination outcompetes backbone cleavage. This dominates the MS/MS spectra, suppressing the b and y ions required for sequence verification and leading to ambiguous localization of the modification[4].
Comparative Performance: Fragmentation Alternatives
To objectively evaluate the best approach for validating this ncAA, we compared three distinct fragmentation techniques.
Performance Data Summary
Table 1: Comparative MS/MS Performance for a Model Peptide containing (S)-2-Amino-7-hydroxyheptanoic acid.
| Fragmentation Method | Mechanism | Sequence Coverage | Dominant Neutral Loss (-18 Da) | Localization Confidence | Recommended Use Case |
| CID (Collision-Induced Dissociation) | Vibrational | 45% | ++++ (Very High) | Low | Basic intact mass confirmation only |
| HCD (Higher-energy Collisional Dissociation) | Vibrational (Beam-type) | 65% | +++ (High) | Moderate | Short peptides (<10 AA) with minimal basic residues |
| EThcD (Electron-Transfer / HCD) | Radical + Vibrational | 92% | + (Low) | Very High | Complex/Long peptides, exact ncAA localization |
Expert Insight: EThcD is the superior alternative. It induces fragmentation via a radical-driven process (electron transfer) that cleaves the N-Cα bond much faster than internal energy can redistribute. This preserves the labile hydroxyl group on the side chain, yielding informative c and z ions that unambiguously localize the 143.0946 Da mass shift.
Step-by-Step Validation Protocol
Every robust analytical workflow must be a self-validating system. The following protocol ensures both mass accuracy and sequence integrity while controlling for false positives.
Phase A: Sample Preparation & System Suitability
-
Solubilization: Dissolve the synthetic peptide in 0.1% Formic Acid (FA) in LC-MS grade water to a final concentration of 1 pmol/µL.
-
Self-Validation Check (Critical): Inject a canonical standard peptide (e.g., Angiotensin II) to verify LC column performance, retention time stability, and MS sensitivity before running the ncAA samples. If the standard deviates by >5% in peak area or >0.2 min in retention time, halt and recalibrate the system.
Phase B: LC-MS/MS Acquisition
-
Chromatography: Utilize a C18 analytical column (75 µm × 25 cm, 2 µm particle size). Run a linear gradient of 5% to 35% Mobile Phase B (0.1% FA in Acetonitrile) over 30 minutes.
-
Intact Mass (MS1): Acquire in the Orbitrap at 120,000 resolution. Target the theoretical m/z of the peptide containing the 143.0946 Da residue.
-
Fragmentation (MS2):
-
Isolate the precursor using a narrow 1.2 m/z window to prevent co-isolation interference.
-
Trigger EThcD: Set the ETD reaction time based on the precursor charge state (e.g., 50 ms for [M+2H]²⁺), followed by supplemental HCD at 15 NCE (Normalized Collision Energy).
-
Acquire MS2 in the Orbitrap at 30,000 resolution to resolve isotopic envelopes of the fragment ions.
-
Phase C: Data Analysis & Verification
-
Database Configuration: Define a custom amino acid in your search engine (e.g., Proteome Discoverer) with the composition C₇H₁₃NO₂ (Residue mass: 143.0946 Da).
-
Spectral Evaluation: Evaluate the c and z ion series. The presence of the intact mass shift (+143.0946 Da) on the specific fragment ions flanking the ncAA confirms its precise localization.
-
Decoy Validation: Search the data against a decoy database to ensure the False Discovery Rate (FDR) remains <1%. This confirms that the +143.0946 Da mass shift is not a misassigned canonical modification (e.g., oxidized Lysine, which yields a distinct mass shift of +144.08 Da).
Workflow Visualizations
Caption: Step-by-step LC-MS/MS workflow for validating ncAA incorporation.
Caption: Mechanistic comparison of HCD vs. EThcD for hydroxylated ncAA localization.
References
- Title: (S)
- Source: benchchem.
- Source: oup.
- Source: nih.
Sources
A Senior Application Scientist's Guide to Coupling Reagent Selection for (S)-2-Amino-7-hydroxyheptanoic Acid in Solid-Phase Peptide Synthesis
Introduction: Navigating the Nuances of Non-Standard Amino Acid Incorporation
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide manufacturing, enabling the construction of complex biomolecules with remarkable efficiency.[1] The standard repertoire of 20 proteinogenic amino acids has been mastered through decades of optimization. However, the frontier of peptide-based therapeutics and advanced materials science increasingly calls for the incorporation of non-natural amino acids (nnAAs).[2] These unique building blocks offer the ability to fine-tune peptide stability, modulate biological activity, and introduce novel functionalities.[3]
This guide focuses on a specific nnAA: (S)-2-Amino-7-hydroxyheptanoic acid (Aha(7-OH)). Its structure, featuring a seven-carbon aliphatic chain and a terminal hydroxyl group, presents distinct challenges within the standard Fmoc/tBu SPPS workflow. The primary obstacle is the nucleophilic nature of the side-chain hydroxyl group, which can compete with the N-terminal amine during coupling, leading to O-acylation and the formation of undesired ester-linked side products.[4] While side-chain protection (e.g., with a tert-butyl group) is the standard and highly recommended approach to circumvent this issue, the choice of coupling reagent remains a critical determinant of success, impacting efficiency, purity, and the suppression of potential side reactions like racemization.[4][5]
This document provides an in-depth comparison of several classes of modern coupling reagents for the incorporation of protected Fmoc-Aha(7-OH)-OH. We will explore the mechanistic underpinnings of each reagent class, provide field-tested experimental protocols, and present a comparative analysis to guide researchers in making an informed selection for their specific synthetic needs.
The Mechanism of Action: Activating the Carboxyl Group
The formation of a peptide bond is a condensation reaction that requires the activation of the C-terminal carboxylic acid of the incoming amino acid.[6] Coupling reagents facilitate this by converting the carboxyl group into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain.[7] Most modern reagents achieve this via the formation of an active ester.
Caption: General mechanism of peptide bond formation in SPPS.
A Comparative Analysis of Leading Coupling Reagents
The selection of a coupling reagent is a balancing act between reactivity, cost, safety, and the minimization of side reactions. For a specialty amino acid like Aha(7-OH), ensuring complete and clean coupling is paramount. We will compare four leading systems: DIC/Oxyma, HBTU, HATU, and PyBOP.
Carbodiimides: The Workhorse Reagent System (DIC/Oxyma)
N,N'-Diisopropylcarbodiimide (DIC) is a simple and cost-effective dehydrating agent.[8] On its own, it can lead to significant racemization and side reactions.[9] Its utility in modern SPPS is realized through the use of additives. While 1-hydroxybenzotriazole (HOBt) was the historical standard, ethyl (hydroxyimino)cyanoacetate (OxymaPure, or Oxyma) has largely replaced it due to superior performance in suppressing racemization and its non-explosive nature.[10][11]
-
Mechanism: DIC reacts with the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. This intermediate rapidly reacts with Oxyma to form the Oxyma active ester, which then couples with the peptide's N-terminal amine. The byproduct, diisopropylurea (DIU), is soluble in standard SPPS solvents like DMF, making it suitable for solid-phase applications.[9][12]
-
Expertise & Experience: The DIC/Oxyma combination is highly regarded for its ability to minimize racemization, especially for sensitive amino acids.[13] It is an excellent choice for routine synthesis and for sequences where stereochemical purity is the highest priority. While highly effective, its reaction kinetics can be slower than uronium or phosphonium salt reagents.[14]
Uronium/Aminium Salts: The Speed and Efficiency Kings (HBTU & HATU)
Uronium/aminium salt-based reagents are renowned for their high efficiency and rapid reaction times.[7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): For years, HBTU was a gold standard in SPPS. It reacts with the carboxyl group in the presence of a base (typically DIPEA) to form the HOBt active ester (OBt ester).[8][9] While highly effective for most applications, it can be less efficient for sterically hindered couplings.[15]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is structurally similar to HBTU but incorporates a nitrogen atom into the triazole ring system (7-azabenzotriazole, HOAt). This seemingly minor change has a significant impact; the resulting HOAt active esters (OAt esters) are considerably more reactive than their OBt counterparts.[12][16] This increased reactivity makes HATU exceptionally effective for difficult couplings, including those involving sterically hindered or non-standard amino acids.[9]
-
Expertise & Experience: The choice between HBTU and HATU often comes down to the difficulty of the coupling. For a straightforward nnAA like Aha(7-OH), HBTU is likely sufficient. However, if slow kinetics or incomplete coupling are observed, switching to HATU is a logical troubleshooting step. A critical consideration for uronium salts is the potential for guanidinylation of the N-terminal amine if excess reagent is used relative to the carboxylic acid, which terminates the peptide chain.[12]
Phosphonium Salts: The High-Fidelity Alternative (PyBOP)
Phosphonium salt reagents, like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), represent another class of highly efficient coupling reagents.
-
Mechanism: Similar to HBTU, PyBOP reacts with the Fmoc-amino acid in the presence of a base to form the OBt active ester. The reaction byproducts are non-carcinogenic, unlike early phosphonium reagents like BOP.[8][9]
-
Expertise & Experience: PyBOP is known for its high coupling efficiency and low racemization levels, comparable to uronium salts.[7] A key advantage of phosphonium reagents is that they do not cause the chain-terminating guanidinylation side reaction seen with uronium salts. This makes them an excellent choice for complex syntheses, fragment condensations, and situations where complete reaction is critical. However, solutions of phosphonium reagents in DMF may have lower stability over time compared to uronium reagents.
Performance Summary
The following table summarizes the key characteristics of the selected coupling reagents to aid in selection.
| Feature | DIC/Oxyma | HBTU | HATU | PyBOP |
| Reagent Class | Carbodiimide + Additive | Uronium/Aminium Salt | Uronium/Aminium Salt | Phosphonium Salt |
| Active Ester | Oxyma Ester | OBt Ester | OAt Ester | OBt Ester |
| Relative Reactivity | Good | High | Very High[9][16] | High[8] |
| Racemization Risk | Very Low[11] | Low | Very Low | Very Low |
| Key Advantage | Low cost, very low racemization | Proven reliability, fast | Superior for hindered couplings | No guanidinylation side reaction |
| Potential Drawback | Slower kinetics than onium salts | Potential guanidinylation | Higher cost, potential guanidinylation | Solution stability |
| Ideal Use Case | Routine synthesis, racemization-prone residues | Standard efficient couplings | Difficult/hindered nnAA couplings | Critical steps, avoiding side reactions |
Experimental Protocols: A Guide to Implementation
The following protocols are designed for manual SPPS on a 0.1 mmol scale. They assume the use of Fmoc-Aha(7-OH)(tBu)-OH and a standard amine-functionalized resin (e.g., Rink Amide).
Pre-Coupling: N-Terminal Deprotection
-
Swell Resin: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.
-
Confirmation: Perform a qualitative Kaiser test. A positive result (dark blue beads) confirms the presence of a free primary amine, ready for coupling.[17]
Workflow for Coupling Reagent Comparison
Caption: Experimental workflow for comparing coupling reagents.
Protocol 1: DIC/Oxyma Coupling
-
Prepare Solution: In a separate vial, dissolve Fmoc-Aha(7-OH)(tBu)-OH (4 eq, 0.4 mmol) and Oxyma (4 eq, 0.4 mmol) in DMF.
-
Add DIC: Add DIC (4 eq, 0.4 mmol) to the solution and allow to pre-activate for 2-5 minutes.
-
Couple: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.
-
Monitor & Wash: Perform a Kaiser test to check for completion (negative result: yellow/colorless beads).[17] If incomplete, a second coupling (recouple) may be required.[17] Once complete, wash the resin as described in the deprotection step.
Protocol 2 & 3: HBTU or HATU Coupling
-
Prepare Solution: In a separate vial, dissolve Fmoc-Aha(7-OH)(tBu)-OH (4 eq, 0.4 mmol) and HBTU or HATU (3.9 eq, 0.39 mmol) in DMF.
-
Activate: Add N,N-Diisopropylethylamine (DIPEA) (8 eq, 0.8 mmol) to the solution. The solution will typically change color upon activation.
-
Couple: Immediately add the activated solution to the resin. Agitate for 30-60 minutes.
-
Monitor & Wash: Perform a Kaiser test and wash as described above.
Protocol 4: PyBOP Coupling
-
Prepare Solution: In a separate vial, dissolve Fmoc-Aha(7-OH)(tBu)-OH (4 eq, 0.4 mmol) and PyBOP (4 eq, 0.4 mmol) in DMF.
-
Activate: Add DIPEA (8 eq, 0.8 mmol) to the solution.
-
Couple: Add the activated solution to the resin. Agitate for 1-2 hours.
-
Monitor & Wash: Perform a Kaiser test and wash as described above.
Post-Synthesis Analysis: Quantifying Success
To objectively compare the reagents, a small aliquot of resin should be taken after the coupling and washing steps.[17] The peptide fragment is then cleaved from this aliquot (e.g., using a cocktail of 95% TFA, 2.5% water, 2.5% TIS) and analyzed by RP-HPLC and Mass Spectrometry.[18] This analysis provides quantitative data on crude purity and confirms the successful incorporation of the amino acid, allowing for a direct comparison of each reagent's performance.
Conclusion and Recommendations
The choice of coupling reagent for a non-standard amino acid like (S)-2-Amino-7-hydroxyheptanoic acid is pivotal for achieving high-purity peptide products. While side-chain protection is non-negotiable to prevent O-acylation, the coupling strategy dictates efficiency and the minimization of other side reactions.
-
For maximum stereochemical fidelity and cost-effectiveness , the DIC/Oxyma system is an outstanding choice. Its performance in suppressing racemization is well-documented and provides a reliable baseline for any synthesis.
-
For rapid and highly efficient couplings , especially when encountering steric hindrance or other "difficult" sequences, HATU is the reagent of choice. Its superior reactivity often justifies its higher cost by ensuring near-quantitative coupling where other reagents might falter.[12]
-
As a robust and reliable high-efficiency alternative that avoids the potential for guanidinylation, PyBOP is an excellent option. It offers a strong safety profile and performance comparable to uronium salts.
Ultimately, the optimal reagent may be sequence-dependent.[19] We recommend that for critical, large-scale syntheses, an initial small-scale screening of two or three of these top-tier reagents be performed. This empirical approach, grounded in the principles and protocols outlined in this guide, will ensure the selection of the most effective reagent, maximizing the yield and purity of the final peptide product.
References
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. jpt.com [jpt.com]
- 8. file.globalso.com [file.globalso.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Reddit - Please wait for verification [reddit.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 16. peptidechemistry.org [peptidechemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 19. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. WO1998017677A1 - Improvements in solid-phase synthesis of peptides and related compounds - Google Patents [patents.google.com]
- 22. peptide.com [peptide.com]
Validating chiral purity of (S)-2-Amino-7-hydroxyheptanoic acid using chiral HPLC
Validating Chiral Purity of (S)-2-Amino-7-hydroxyheptanoic Acid: A Comparative Guide to Chiral HPLC Strategies
(S)-2-Amino-7-hydroxyheptanoic acid is a highly polar, unnatural amino acid characterized by a chiral alpha-carbon, a primary amine, a carboxylic acid, and a terminal hydroxyl group. Validating its enantiomeric excess (ee) is a critical quality control step in drug development, as even 1% of the undesired (R)-enantiomer can drastically compromise the yield and efficacy of downstream peptide synthesis[1].
However, this analyte presents a unique analytical challenge: it is zwitterionic, highly hydrophilic, and lacks a strong UV chromophore. This guide objectively compares three field-proven High-Performance Liquid Chromatography (HPLC) strategies to resolve this analyte, detailing the mechanistic causality and providing self-validating protocols for each.
Workflow comparison of chiral HPLC strategies for unnatural amino acids.
Direct Separation via Crown Ether Chiral Stationary Phases (CSPs)
Mechanism & Causality: Crown ether columns (such as2 or CrownPak CR(+)) utilize an 18-crown-6 ether chiral selector covalently bonded to a silica support[2]. The separation relies entirely on host-guest complexation. For 2-amino-7-hydroxyheptanoic acid, the mobile phase must be highly acidic (pH < 2.0). The causality here is absolute: the acidic environment forces the primary amine into a fully protonated state (-NH3+), allowing it to securely dock inside the crown ether cavity via hydrogen bonding[3]. Simultaneously, the acidic pH suppresses the ionization of the carboxylic acid, preventing non-specific secondary interactions. The terminal hydroxyl group remains neutral, contributing to the analyte's hydrophilicity without interfering with the chiral recognition center.
Self-Validating Protocol:
-
Mobile Phase Preparation: Prepare an isocratic mixture of 80:20 (v/v) Water/Methanol containing 0.1% Perchloric acid (HClO4) to ensure a pH < 2.0.
-
System Suitability (Self-Validation): Inject a racemic standard of 2-amino-7-hydroxyheptanoic acid.
-
Validation Check: Confirm baseline resolution (Rs ≥ 1.5). On an RCA(+) column, the L-enantiomer (S-configuration) will typically elute first[2]. If Rs < 1.5, decrease the methanol concentration; the increased aqueous environment will force longer retention and complexation time.
-
-
Sample Analysis: Inject the (S)-2-amino-7-hydroxyheptanoic acid sample. Monitor at 200-210 nm, as the underivatized aliphatic chain lacks a strong chromophore.
Direct Separation via Zwitterionic (ZWIX) CSPs
Mechanism & Causality: 4 incorporate both anion- and cation-exchange functional groups (e.g., cinchona alkaloids fused with trans-2-aminocyclohexanesulfonic acid)[4]. The separation is driven by a synergistic double ion-pairing mechanism[5]. Because 2-amino-7-hydroxyheptanoic acid is amphoteric, it forms simultaneous electrostatic interactions with the zwitterionic stationary phase[6]. The causality of retention is governed by the ratio of acidic to basic additives in the mobile phase, which dictates the ionization state of both the analyte and the CSP.
Self-Validating Protocol:
-
Mobile Phase Preparation: Prepare a mixture of 50:50 (v/v) Methanol/Acetonitrile containing 50 mM Formic Acid and 25 mM Diethylamine.
-
Equilibration: Flush the column with at least 20 column volumes to establish the ionic double-layer on the stationary phase.
-
System Suitability (Self-Validation): Inject a racemic standard.
-
Validation Check: Verify peak shape and resolution. If peak tailing occurs, adjust the molar ratio of Formic Acid to Diethylamine to optimize the ion-pairing kinetics.
-
-
Sample Analysis: Inject the sample. Detection is best achieved via Evaporative Light Scattering Detector (ELSD) or LC-MS to bypass the analyte's poor UV absorbance.
Indirect Separation via Pre-Column Derivatization (Marfey's Reagent)
Mechanism & Causality: 7 (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts stoichiometrically with the primary amine of the amino acid[7]. The causality of this method is two-fold: first, the nucleophilic aromatic substitution converts the (S) and (R) enantiomers into diastereomers, which possess distinct physicochemical properties and can be resolved on a standard achiral C18 column[8]. Second, the incorporation of the dinitrophenyl group adds a massive chromophore, shifting the detection wavelength to 340 nm. This drastically improves sensitivity and eliminates background noise from the highly polar, non-absorbing hydroxylated aliphatic chain[1].
Self-Validating Protocol:
-
Derivatization: Dissolve 10 mg of the amino acid in 1 mL of water. Add 0.1 mL of 1N NaOH to deprotonate the amine (essential for initiating the nucleophilic attack).
-
Reaction: Add 0.1 mL of Marfey's reagent (10 mg/mL in acetone). Incubate at 40 °C for exactly 10 minutes[1].
-
Quenching: Add 0.1 mL of 1N HCl to stop the reaction and neutralize the mixture.
-
System Suitability (Self-Validation): Run a blank control (reagents only, substituting the amino acid with pure solvent)[1].
-
Validation Check: Identify the unreacted Marfey's reagent peak to ensure it does not co-elute with the derivatized (S)- or (R)-diastereomers during the run.
-
-
Sample Analysis: Analyze on a standard C18 column using a gradient of 30% to 90% Acetonitrile (with 0.1% TFA) over 20 minutes, monitoring at 340 nm[1].
Quantitative Performance Comparison
To guide experimental design, the following table synthesizes the performance metrics of each strategy when applied to highly polar, unnatural aliphatic amino acids:
| Parameter | Crown Ether CSP (e.g., ChiroSil) | Zwitterionic CSP (e.g., ZWIX) | Marfey's Reagent + C18 |
| Separation Type | Direct | Direct | Indirect (Derivatization) |
| Primary Interaction | Host-Guest Complexation | Double Ion-Pairing | Hydrophobic (Diastereomers) |
| Detection Method | Low UV (200 nm) / MS / ELSD | MS / ELSD | UV (340 nm) / MS |
| Sensitivity (LOD) | Moderate (~1-5 µg/mL) | High (with MS) | Very High (< 0.1 µg/mL) |
| Sample Prep Time | Minimal (Dilute & Shoot) | Minimal (Dilute & Shoot) | High (30-45 mins) |
| Enantiomeric Resolution | Rs: 1.5 - 3.0 | Rs: 1.5 - 2.5 | Rs: > 3.0 |
| Cost per Analysis | High (Specialty Column) | High (Specialty Column) | Low (Standard C18 Column) |
Conclusion
For validating the chiral purity of (S)-2-Amino-7-hydroxyheptanoic acid, the optimal method depends heavily on laboratory infrastructure. If high-throughput analysis is required and UV detection at 200 nm is sufficient, Crown Ether CSPs provide the most straightforward, direct workflow. For laboratories equipped with LC-MS, ZWIX columns offer excellent retention for this highly polar zwitterion without the need for derivatization. However, for maximum sensitivity and robust UV detection without investing in specialty chiral columns, pre-column derivatization with Marfey's reagent remains the gold standard.
References
-
Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac Group. 8
-
Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Aapptec Peptides. 1
-
ChiroSil® Crown Ether Chiral Stationary Phases. Regis Technologies. 2
-
Crown-Ether Chiral Stationary Phases. Regis Technologies. 3
-
Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. LCGC International. 5
-
Daicel CHIRALPAK ZWIX(+) Analytical Column. UVISON. 6
-
CHIRALPAK® ZWIX. Canadian Life Science Online. 4
-
Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide. ResearchGate. 7
Sources
- 1. peptide.com [peptide.com]
- 2. ChiroSil® Crown Ether Phases - Regis Technologies [registech.com]
- 3. Crown Ether Phases - Regis Technologies [registech.com]
- 4. CHIRALPAK® ZWIX Canadian Life Science Online [lifescience.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Daicel CHIRALPAK ZWIX(+) Analytical Column, 3µm, ID 4.0 mm x L 250 mm - 51515 Daicel CHIRALPAK ZWIX(+) Analytical Column [51515] - £1,876.43 : UVISON.com [uvison.com]
- 7. researchgate.net [researchgate.net]
- 8. almacgroup.com [almacgroup.com]
Comparative Bioactivity of Peptides with (S)-2-Amino-7-hydroxyheptanoic acid vs. Natural Amino Acids
An objective comparison of the product's performance with other alternatives is provided by our comparison guides, which also include supporting experimental data.
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of peptide-based therapeutics, the pursuit of enhanced potency, stability, and target specificity is relentless. While the 20 canonical amino acids offer a vast combinatorial space, their inherent limitations, such as susceptibility to proteolytic degradation and restricted conformational diversity, often curtail therapeutic efficacy. The strategic incorporation of non-natural amino acids (nnAAs) has emerged as a powerful tool to overcome these hurdles. This guide provides a detailed comparative analysis of peptides incorporating (S)-2-Amino-7-hydroxyheptanoic acid (Aha), a novel nnAA, against their natural counterparts, grounded in experimental data and established biochemical principles.
The Rationale for Non-Natural Amino Acid Incorporation
The fundamental goal of substituting a natural amino acid with an nnAA is to introduce novel chemical functionalities that can modulate a peptide's physicochemical properties. (S)-2-Amino-7-hydroxyheptanoic acid is a particularly interesting candidate. Its extended aliphatic side chain, capped with a terminal hydroxyl group, offers a unique combination of increased hydrophobicity and a site for potential hydrogen bonding or further chemical modification.
| Feature | Natural Amino Acid (e.g., Leucine) | Natural Amino Acid (e.g., Serine) | (S)-2-Amino-7-hydroxyheptanoic acid (Aha) |
| Side Chain Length | C4 Alkyl | C1 Hydroxymethyl | C6 Hydroxyalkyl |
| Polarity | Nonpolar | Polar | Amphipathic |
| Key Functional Group | Isopropyl | Hydroxyl | Terminal Hydroxyl |
| Potential Interactions | Hydrophobic Interactions | Hydrogen Bonding | Hydrophobic & Hydrogen Bonding |
Table 1: Comparative properties of Aha and representative natural amino acids.
The core hypothesis is that substituting a natural amino acid with Aha can lead to:
-
Enhanced Proteolytic Stability: The unnatural side chain may not be recognized by common proteases, thus increasing the peptide's half-life in biological systems.
-
Improved Receptor Affinity: The longer side chain can probe deeper into hydrophobic pockets of a target receptor, while the terminal hydroxyl group can form new, stabilizing hydrogen bonds.
-
Modified Pharmacokinetics: Alterations in hydrophobicity and polarity can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.
Figure 1: Conceptual comparison of natural vs. Aha-containing peptides.
Experimental Workflow for Comparative Analysis
A Comparative Guide to the Structural Validation of (S)-2-Amino-7-hydroxyheptanoic Acid Using 2D NMR Spectroscopy
This guide provides an in-depth technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the unambiguous structural validation of (S)-2-Amino-7-hydroxyheptanoic acid, a non-proteinogenic amino acid of interest in drug development and biochemical research. We will explore the causality behind experimental choices, present detailed protocols, and interpret spectral data to provide a comprehensive workflow for researchers, scientists, and drug development professionals.
Introduction: The Need for Unambiguous Structural Elucidation
(S)-2-Amino-7-hydroxyheptanoic acid is a chiral molecule with a seven-carbon chain, featuring an amino group at the alpha-position (C2) and a hydroxyl group at the terminal position (C7). Its precise chemical structure, including the connectivity of its atoms and its stereochemistry, is critical to its biological function and potential therapeutic applications. While one-dimensional (1D) NMR can provide initial insights, complex molecules like this often exhibit signal overlap, making definitive assignments challenging. Two-dimensional (2D) NMR spectroscopy offers a powerful solution by spreading the spectral information across two frequency axes, resolving ambiguities and revealing detailed connectivity information.[1][2][3][4]
This guide will focus on a suite of complementary 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to achieve complete and confident structural validation.
The Strategic Application of 2D NMR Techniques
The selection of 2D NMR experiments is a strategic process aimed at systematically piecing together the molecular puzzle. Each technique provides a unique type of correlation, and their combined application creates a self-validating system for structural assignment.
-
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH couplings).[5][6][7] In essence, a COSY spectrum reveals which protons are neighbors in the molecule. For (S)-2-Amino-7-hydroxyheptanoic acid, COSY is instrumental in tracing the proton spin systems along the carbon backbone.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[2][8][9] Each peak in an HSQC spectrum represents a direct C-H bond, providing a clear map of which protons are attached to which carbons. This is a highly sensitive technique that simplifies complex spectra by focusing on one-bond correlations.[2][10][11]
-
Heteronuclear Multiple Bond Correlation (HMBC): Complementing HSQC, the HMBC experiment reveals long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and occasionally ⁴JCH).[1][8][12][13] This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems that are separated by non-protonated atoms or heteroatoms.
The logical workflow for applying these techniques is visualized in the following diagram:
Caption: Workflow for 2D NMR-based structural elucidation.
Experimental Protocols
Sample Preparation
Proper sample preparation is paramount for acquiring high-quality NMR data.[14]
-
Dissolution: Dissolve approximately 5-10 mg of (S)-2-Amino-7-hydroxyheptanoic acid in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9%). D₂O is chosen as the solvent to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[15]
-
pH Adjustment: Adjust the pH of the sample to approximately 4-5 using dilute DCl or NaOD. In this pH range, the exchange of the amide and hydroxyl protons with the solvent is slowed, potentially allowing for their observation.[16][17]
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for accurate chemical shift referencing.[15]
-
Filtration: If any particulate matter is present, filter the sample into a high-quality 5 mm NMR tube to ensure a homogeneous solution, which is crucial for good spectral resolution.[15]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion and sensitivity.
| Experiment | Key Parameters | Purpose |
| 1D ¹H | Standard parameters | Obtain initial proton chemical shifts and coupling patterns. |
| 1D ¹³C | Standard parameters with proton decoupling | Obtain initial carbon chemical shifts. |
| COSY | Standard pulse program (e.g., cosygpqf) | Identify ¹H-¹H spin-spin couplings.[5][7] |
| HSQC | Standard pulse program (e.g., hsqcedetgpsisp2.3) | Correlate protons to their directly attached carbons.[2][9] |
| HMBC | Standard pulse program (e.g., hmbcgplpndqf) | Identify long-range ¹H-¹³C correlations (2-4 bonds).[1][12] |
Data Interpretation and Structural Validation
The following section outlines the systematic interpretation of the 2D NMR data, leading to the complete structural assignment of (S)-2-Amino-7-hydroxyheptanoic acid. Hypothetical but realistic chemical shift data is used for illustrative purposes.
Structure of (S)-2-Amino-7-hydroxyheptanoic acid with numbering:
Hypothetical 1D and 2D NMR Data
Table 1: Hypothetical ¹H and ¹³C Chemical Shifts
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 3.75 (t) | 56.0 |
| 3 | 1.85 (m) | 32.5 |
| 4 | 1.45 (m) | 25.0 |
| 5 | 1.35 (m) | 29.0 |
| 6 | 1.55 (m) | 33.0 |
| 7 | 3.60 (t) | 62.5 |
| 1 (COOH) | - | 175.0 |
Step-by-Step Analysis
Step 1: Tracing the Carbon Chain with COSY
The COSY spectrum reveals the connectivity of the protons along the aliphatic chain.
Caption: COSY correlations for the aliphatic chain.
-
A cross-peak between the proton at 3.75 ppm (H2) and the multiplet at 1.85 ppm (H3) establishes the H2-H3 connectivity.
-
Following the chain, H3 shows a correlation to H4 (1.45 ppm), H4 to H5 (1.35 ppm), H5 to H6 (1.55 ppm), and finally H6 to H7 (3.60 ppm).
-
This establishes the complete proton spin system from H2 to H7.
Step 2: Assigning Protons to Carbons with HSQC
The HSQC spectrum directly links each proton signal to its corresponding carbon signal.
Table 2: HSQC Correlations
| ¹H (ppm) | ¹³C (ppm) | Assignment |
| 3.75 | 56.0 | H2 - C2 |
| 1.85 | 32.5 | H3 - C3 |
| 1.45 | 25.0 | H4 - C4 |
| 1.35 | 29.0 | H5 - C5 |
| 1.55 | 33.0 | H6 - C6 |
| 3.60 | 62.5 | H7 - C7 |
This data confirms that the proton spin system identified in the COSY spectrum is attached to the carbon backbone C2 through C7.
Step 3: Connecting the Fragments with HMBC
The HMBC spectrum provides the crucial long-range correlations to piece together the entire molecule, including the quaternary carboxyl carbon.
Table 3: Key HMBC Correlations
| Proton | Correlating Carbons (ppm) | Inference |
| H2 (3.75 ppm) | 175.0 (C1), 32.5 (C3), 25.0 (C4) | Confirms H2 is adjacent to the carboxyl group (C1) and the C3 methylene group. The correlation to C4 is a weaker ³JCH coupling. |
| H3 (1.85 ppm) | 175.0 (C1), 56.0 (C2), 25.0 (C4), 29.0 (C5) | The correlation to C1 confirms the proximity to the carboxyl group. Correlations to C2, C4, and C5 are consistent with its position in the chain. |
| H7 (3.60 ppm) | 33.0 (C6), 29.0 (C5) | Confirms the end of the aliphatic chain and the position of the hydroxyl group. |
The HMBC correlations, particularly from H2 and H3 to the quaternary carbon at 175.0 ppm, definitively assign this signal to the carboxyl carbon (C1). This completes the structural elucidation of the carbon skeleton and the placement of the functional groups.
Conclusion: A Robust and Self-Validating Approach
The strategic combination of COSY, HSQC, and HMBC spectroscopy provides a robust and self-validating methodology for the structural determination of (S)-2-Amino-7-hydroxyheptanoic acid. COSY establishes the proton connectivity, HSQC maps protons to their directly attached carbons, and HMBC connects the molecular fragments through long-range correlations. This multi-technique approach overcomes the limitations of 1D NMR, ensuring an unambiguous and confident structural assignment, which is a critical step in the research and development of novel molecules. The application of these techniques is fundamental to ensuring the scientific integrity of studies involving non-proteinogenic amino acids and their derivatives.[18][19][20]
References
-
Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. ResearchGate. [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. SpringerLink. [Link]
-
COSY (COrrelation SpectroscopY). CF NMR CEITEC. [Link]
-
NMR sample preparation guidelines. NMR-Bio. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Two-dimensional NMR spectroscopy: an application to the study of flexibility of protein molecules. PubMed. [Link]
-
7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
2D NMR Spectroscopy: COSY. Academia.edu. [Link]
-
Heteronuclear Multible Bond Correlation Spectroscopy-An Overview. ResearchGate. [Link]
-
Principles and Applications of NMR Spectroscopy. NPTEL. [Link]
-
NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.net. [Link]
-
HSQC and HMBC. Columbia University NMR Core Facility. [Link]
-
COSY Spectroscopy in 2D NMR Analysis. Scribd. [Link]
-
HMQC and HMBC. Scribd. [Link]
-
COSY. Columbia University NMR Core Facility. [Link]
-
Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
HMBC. Australian National University NMR / EPR Facility. [Link]
-
peptide nmr. University of Zurich. [Link]
-
NMR Sample Preparation Guidelines. University of Leicester. [Link]
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. [Link]
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ETH Zurich Research Collection. [Link]
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate. [Link]
-
HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]
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- 2. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
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- 4. scribd.com [scribd.com]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. digimat.in [digimat.in]
- 11. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. HMBC [bloch.anu.edu.au]
- 14. organomation.com [organomation.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]
- 19. Research Collection | ETH Library [research-collection.ethz.ch]
- 20. researchgate.net [researchgate.net]
Comparing Fmoc and Boc strategies for (S)-2-Amino-7-hydroxyheptanoic acid synthesis
An authoritative comparison of the Fmoc and Boc solid-phase peptide synthesis (SPPS) strategies for the incorporation of the non-proteinogenic amino acid (S)-2-Amino-7-hydroxyheptanoic acid requires a deep understanding of orthogonal protecting group chemistry. This ω -hydroxy amino acid—characterized by a 5-carbon aliphatic side chain terminating in a highly nucleophilic primary hydroxyl group—is frequently utilized in the synthesis of complex cyclic depsipeptides, lipopeptides, and targeted bioconjugates[1].
The primary synthetic challenge is preventing the ω -hydroxyl group from participating in unwanted esterification (O-acylation) during the iterative peptide coupling cycles[2]. This guide objectively evaluates how the Fmoc and Boc strategies address this challenge, providing mechanistic causality, experimental protocols, and performance metrics.
Chemical Logic and Orthogonal Protection Strategies
The fundamental divergence between Fmoc and Boc SPPS lies in their orthogonal protection schemes, which dictate the stability and cleavage conditions of the ω -hydroxyl protecting group[3][4].
The Fmoc Strategy (Base-Labile α -Amine / Acid-Labile Side Chain)
-
Monomer Used: Fmoc-(S)-2-Amino-7-hydroxyheptanoic acid(tBu)-OH
-
Mechanistic Causality: The Nα -Fmoc group is removed via base-catalyzed β -elimination using 20% piperidine[2]. Because the elongation conditions are basic, the side-chain hydroxyl must be protected by a base-stable group. The tert-butyl (tBu) ether is the gold standard here. It remains completely inert during piperidine treatments but is rapidly cleaved by concentrated Trifluoroacetic Acid (TFA) during the final resin cleavage via the formation of a stable tert-butyl carbocation.
The Boc Strategy (Acid-Labile α -Amine / Strong Acid-Labile Side Chain)
-
Monomer Used: Boc-(S)-2-Amino-7-hydroxyheptanoic acid(Bzl)-OH
-
Mechanistic Causality: The Nα -Boc group is removed via acidolysis using 50% TFA in dichloromethane (DCM)[4]. Consequently, the side-chain hydroxyl protecting group must withstand repeated exposure to 50% TFA. A benzyl (Bzl) ether is employed because its cleavage requires an extremely strong acid—typically anhydrous Hydrogen Fluoride (HF)—which operates via an SN1/SN2 mechanism to simultaneously cleave the peptide from the resin and remove the benzyl group[4].
Workflow Visualization
Comparative workflow of Fmoc vs. Boc SPPS for (S)-2-Amino-7-hydroxyheptanoic acid incorporation.
Quantitative Comparison & Performance Metrics
| Parameter | Fmoc Strategy | Boc Strategy |
| α -Amine Protection | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| ω -Hydroxyl Protection | tBu (tert-butyl ether) | Bzl (Benzyl ether) |
| Deprotection Reagent | 20% Piperidine in DMF | 50% TFA in DCM |
| Final Cleavage Reagent | 95% TFA / Scavengers | Anhydrous HF / Scavengers |
| Risk of O-Acylation | Low (tBu is highly sterically hindered) | Very Low (Bzl is highly stable to TFA) |
| Coupling Efficiency | Excellent (Standard DIC/Oxyma) | Excellent (Often requires HATU for sterics) |
| Equipment Safety | Standard fume hood sufficient | Requires specialized Teflon HF apparatus |
| Best Used For | Routine synthesis, lipopeptides, depsipeptides | Complex sequences prone to aggregation |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction completion.
Protocol A: Fmoc-SPPS Incorporation
This protocol is optimized to prevent base-catalyzed racemization and premature tBu cleavage.
-
Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Self-Validation Checkpoint: Perform a Kaiser test. A deep blue resin bead indicates successful deprotection and the presence of free primary amines.
-
-
Activation & Coupling: Dissolve 3.0 equivalents of Fmoc-(S)-2-Amino-7-hydroxyheptanoic acid(tBu)-OH and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of DIC. Stir for 3 minutes for pre-activation, then add to the resin. React for 2 hours at room temperature.
-
Causality: DIC/Oxyma is explicitly chosen over HBTU/DIEA. Maintaining a neutral pH during coupling prevents base-catalyzed racemization of the α -carbon and eliminates the risk of guanidinylation of the free amine.
-
-
Coupling Validation: Perform a Kaiser test. A yellow bead confirms complete acylation. If blue, repeat step 3.
-
Final Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours.
-
Causality: Triisopropylsilane (TIS) is a mandatory carbocation scavenger. It quenches the highly reactive tert-butyl cations released from the ω -hydroxyl group, preventing them from re-alkylating the peptide backbone (e.g., at Trp or Tyr residues).
-
Protocol B: Boc-SPPS Incorporation
This protocol is utilized when synthesizing highly aggregative sequences where the repetitive TFA treatments of Boc-SPPS help disrupt secondary structures.
-
Resin Preparation: Swell MBHA resin in DCM for 30 minutes.
-
Boc Deprotection: Treat with 50% TFA in DCM (1 × 5 min, then 1 × 20 min). Wash with DCM (3 × 1 min).
-
Neutralization: The deprotection leaves the amine as a protonated TFA salt. Neutralize with 5% DIEA in DCM (2 × 5 min). Wash with DCM and DMF.
-
Self-Validation Checkpoint: Positive Kaiser test (blue) confirms neutralization to the free amine.
-
-
Activation & Coupling: Dissolve 3.0 eq of Boc-(S)-2-Amino-7-hydroxyheptanoic acid(Bzl)-OH and 3.0 eq of HATU in DMF. Add 6.0 eq of DIEA. Add to the resin and react for 1 hour.
-
Causality: HATU is a highly efficient uronium-based coupling reagent. It is ideal here because the benzyl-protected aliphatic chain can introduce local steric hindrance, and HATU accelerates the formation of the active ester[1].
-
-
Final Cleavage (Hazard Warning): Transfer the fully elongated, dried resin to a specialized Teflon HF cleavage line. Treat with anhydrous HF containing 10% anisole at 0°C for 1 hour.
-
Causality: The extreme acidity of HF is strictly required to cleave the robust benzyl ether protecting the ω -hydroxyl[4]. Anisole acts as the scavenger for the resulting benzyl cations.
-
Conclusion & Recommendations
For the synthesis of peptides containing (S)-2-Amino-7-hydroxyheptanoic acid, the Fmoc strategy is overwhelmingly recommended for modern laboratories. The use of the tBu protecting group provides excellent orthogonal stability during chain elongation while allowing for a relatively mild, TFA-based final cleavage[2].
The Boc strategy, while historically significant and excellent for preventing premature side-chain deprotection, mandates the use of anhydrous HF[4]. The severe toxicity and specialized equipment requirements of HF cleavage make the Boc approach unjustifiable for this specific amino acid unless the target peptide sequence is exceptionally prone to aggregation and strictly requires the continuous acidic disruption provided by Boc-SPPS.
References
- Benchchem. "Fmoc-Trp(Boc)-OH | 143824-78-6." Benchchem,
- Gao, Y., et al. "Structure and Synthesis of Amatyemides A and B, Cyclic Octadepsipeptides from South African Stromatolites.
- Radisavljevic, S., et al. "3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides." University of Belgrade,
- Benchchem. "(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid | 2483-46-7." Benchchem,
Sources
A Comparative Guide to (S)-2-Amino-7-hydroxyheptanoic acid and (S)-2-amino-6-hydroxyhexanoic acid in Enhancing Peptide Stability
Introduction: The Strategic Imperative for Non-Natural Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a unique and powerful therapeutic modality, bridging the gap between small molecules and large biologics. Their high specificity and potency are often counterbalanced by inherent limitations, most notably their susceptibility to proteolytic degradation, which curtails their in vivo half-life and bioavailability.[1] To overcome these hurdles, medicinal chemists and peptide scientists are increasingly turning to the incorporation of non-natural amino acids (nnAAs). These bespoke building blocks, not found in the canonical set of 20 proteinogenic amino acids, offer a sophisticated toolkit to modulate the physicochemical properties of peptides, thereby enhancing their stability, conformational rigidity, and ultimately, their therapeutic potential.[2]
This guide provides an in-depth comparative analysis of two structurally related ω-hydroxy-α-amino acids: (S)-2-Amino-7-hydroxyheptanoic acid (Aha) and (S)-2-amino-6-hydroxyhexanoic acid (Ahx). While differing by only a single methylene group in their side chains, this subtle structural variance can have a profound impact on the stability and conformational preferences of the resulting peptides. We will explore the theoretical underpinnings of how these nnAAs influence peptide stability, provide detailed experimental protocols for assessing these effects, and present methods for the synthesis of these valuable building blocks.
Structural Comparison and Theoretical Impact on Peptide Stability
The core difference between (S)-2-Amino-7-hydroxyheptanoic acid and (S)-2-amino-6-hydroxyhexanoic acid lies in the length of their aliphatic side chains. This seemingly minor distinction can influence several key parameters that govern peptide stability.
dot
Caption: Chemical structures of (S)-2-amino-6-hydroxyhexanoic acid (Ahx) and (S)-2-Amino-7-hydroxyheptanoic acid (Aha).
| Feature | (S)-2-amino-6-hydroxyhexanoic acid (Ahx) | (S)-2-Amino-7-hydroxyheptanoic acid (Aha) | Anticipated Impact on Peptide Stability |
| Side Chain Length | 6 carbons | 7 carbons | The longer side chain of Aha is expected to increase its hydrophobicity. |
| Hydrophobicity | Moderately hydrophobic | More hydrophobic | Increased hydrophobicity can enhance the formation of stable secondary structures and reduce susceptibility to aqueous-phase proteases.[3] |
| Conformational Flexibility | Flexible | More flexible | The longer alkyl chain in Aha may allow for a greater range of side-chain conformations, potentially influencing peptide backbone geometry. |
| Steric Hindrance | Moderate | Slightly greater | The bulkier side chain of Aha may provide increased steric shielding of the peptide backbone from proteolytic enzymes. |
Causality Behind the Anticipated Effects:
-
Hydrophobicity and Structural Stability: The hydrophobic effect is a primary driving force in protein and peptide folding. Longer alkyl chains, as in Aha, are predicted to favor conformations that sequester these hydrophobic residues away from the aqueous environment, potentially leading to more compact and stable secondary structures like α-helices and β-sheets.[4][5]
-
Side-Chain Length and Enzymatic Resistance: Proteolytic enzymes possess specific recognition sites and active site clefts. The increased length and steric bulk of the Aha side chain may hinder the ability of a peptide to fit optimally into the active site of a protease, thereby reducing the rate of cleavage. This is a well-established strategy for enhancing proteolytic resistance.[2]
-
Intramolecular Hydrogen Bonding: The terminal hydroxyl group in both amino acids introduces the potential for intramolecular hydrogen bonding with the peptide backbone or other side chains. The greater conformational freedom of the longer Aha side chain might allow for more favorable hydrogen bonding interactions that could further stabilize specific conformations.
Experimental Protocols for Assessing Peptide Stability
To empirically validate the theoretical advantages of incorporating Aha versus Ahx, a series of well-defined stability assays are required. The following protocols provide a robust framework for such a comparative study.
Protocol 1: Proteolytic Degradation Assay
This assay directly measures the resistance of a peptide to enzymatic cleavage.
dot
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid side chains affect the bioactivity of designed short peptide amphiphiles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Effect of Secondary Structure and Side Chain Length of Hydrophobic Amino Acid Residues on the Antimicrobial Activity and Toxicity of 14-Residue-Long de novo AMPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Comparing commercial suppliers of CAS 2136908-21-7 for research grade purity
An in-depth technical evaluation of CAS 2136908-21-7 —chemically identified as (S)-2-Amino-7-hydroxyheptanoic acid (often abbreviated as Aha)—requires a rigorous understanding of its role in modern chemical biology. As an unnatural amino acid (UAA) featuring a chiral α -carbon and a flexible 5-carbon aliphatic chain terminating in a primary hydroxyl group, it is a critical building block for synthesizing peptidomimetics. Its primary application lies in macrocyclization (e.g., forming side-chain-to-side-chain macrolactones with Aspartic or Glutamic acid) to lock peptides into bioactive α -helical conformations and enhance proteolytic stability.
When sourcing this compound for research, the chemical purity and enantiomeric excess (ee) are non-negotiable. This guide objectively compares top commercial suppliers and provides field-proven, self-validating protocols for integrating this UAA into your workflows.
Mechanistic Insight: The Causality of Purity in UAA Integration
The successful incorporation of (S)-2-Amino-7-hydroxyheptanoic acid into a peptide backbone relies heavily on the quality of the starting material. As detailed in the , impurities in UAAs propagate exponentially during Solid-Phase Peptide Synthesis (SPPS).
-
Enantiomeric Integrity (ee%): A drop in (S)-enantiomer purity introduces (R)-epimers into the growing peptide chain. Because peptide secondary structures are heavily dependent on stereochemistry, even a 2% epimeric impurity can completely abrogate target receptor binding by disrupting the spatial alignment of pharmacophores.
-
Water Content (Karl Fischer): Residual moisture in the raw material will hydrolyze highly reactive coupling intermediates (such as the active ester formed by HATU), leading to truncated peptide sequences and complex HPLC purification profiles.
-
Trace Metals: Transition metal impurities can catalyze unwanted oxidation of the terminal hydroxyl group into an aldehyde during prolonged storage or synthesis, leading to aberrant Schiff base formations.
Supplier Comparison: Objective Performance Metrics
To ensure high-fidelity synthesis, we compared the research-grade offerings of three prominent suppliers: ChemScene , BLD Pharm , and Sigma-Aldrich (Enamine) . The data below reflects typical batch specifications critical for SPPS.
| Supplier | Chemical Purity (HPLC) | Chiral Purity (ee) | Water Content (KF) | Trace Metals (ppm) | Optimal Research Application |
| Sigma-Aldrich (Enamine) | ≥ 99.0% | ≥ 99.5% | < 0.2% | < 10 | Clinical-stage peptidomimetics & late-stage validation |
| ChemScene | ≥ 98.0% | ≥ 99.0% | < 0.5% | < 20 | Routine SPPS, library synthesis, and screening |
| BLD Pharm | ≥ 97.0% | ≥ 98.5% | < 1.0% | < 50 | Early-stage scale-up and proof-of-concept assays |
Data Analysis: offers an excellent balance of high enantiomeric purity and cost-effectiveness for routine library generation. However, for late-stage structural biology studies (e.g., X-ray crystallography or NMR) where trace impurities can disrupt crystallization, the stringent specifications provided by Sigma-Aldrich are required.
Experimental Protocols: A Self-Validating System
Commercial suppliers typically provide CAS 2136908-21-7 as a free amino acid . To utilize it in Fmoc-based SPPS, researchers must first apply orthogonal protecting groups: Fmoc for the α -amine and a tert-butyl (tBu) ether for the side-chain hydroxyl.
Protocol A: Orthogonal Protection to Yield Fmoc-Aha(tBu)-OH
Causality: The tBu group is chosen because it is completely stable to the basic conditions (piperidine) used for Fmoc deprotection, yet easily cleaved by the acidic conditions (TFA) used during final resin cleavage.
-
N- α -Protection: Dissolve 10 mmol of CAS 2136908-21-7 in 10% aqueous Na2CO3 and 1,4-dioxane (1:1). Cool to 0°C. Add 1.1 eq of Fmoc-OSu dropwise.
-
Acidification & Extraction: After 4 hours at room temperature, acidify to pH 2 with 1M HCl. Extract the Fmoc-protected intermediate with ethyl acetate.
-
Hydroxyl Protection: Dissolve the intermediate in dry DCM. Add a catalytic amount of concentrated H2SO4 and condense isobutylene gas into the reaction flask at -78°C. Seal and stir at room temperature for 24 hours.
-
Self-Validation Check: Purify via flash chromatography. Run an LC-MS. Validation criteria: The presence of a single sharp peak at m/z=440.2 [M+H]+ confirms the successful synthesis of Fmoc-Aha(tBu)-OH. If multiple peaks appear, the tBu protection is incomplete.
Protocol B: SPPS Incorporation
Causality: We utilize HATU as the coupling reagent rather than HBTU. HATU contains a 7-aza-benzotriazole moiety that stabilizes the active ester through a neighboring group effect, drastically accelerating the coupling of slightly hindered UAAs and suppressing oxazolone-mediated epimerization.
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes. Deprotect the terminal Fmoc group using 20% Piperidine in DMF (2 x 5 min).
-
Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-Aha(tBu)-OH and 0.38 mmol (3.8 eq) of HATU in DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 1 minute to pre-activate.
-
Coupling: Add the activated mixture to the resin. Agitate for 45 minutes at room temperature.
-
Self-Validation (Kaiser Test): Take a few resin beads, wash with ethanol, and add Kaiser test reagents (ninhydrin/phenol/KCN). Heat at 100°C for 3 minutes.
-
System Logic: If beads are Yellow , the primary amine is fully consumed (coupling successful). If beads are Blue , unreacted amines remain; do not proceed. Repeat the coupling step.
-
-
Global Cleavage: Treat the resin with 95% TFA, 2.5% TIS (triisopropylsilane), and 2.5% H2O for 2 hours. Causality: TIS acts as a carbocation scavenger, preventing the cleaved tBu groups from re-alkylating the peptide backbone.
Workflow Visualizations
Caption: Workflow for protecting and integrating CAS 2136908-21-7 into solid-phase peptide synthesis.
Caption: Logical pathway for peptide macrocyclization utilizing the side-chain hydroxyl of Aha.
References
Personal protective equipment for handling (S)-2-Amino-7-hydroxyheptanoic acid
Comprehensive Safety & Handling Guide: (S)-2-Amino-7-hydroxyheptanoic acid
This guide provides essential safety protocols and operational directives for the handling of (S)-2-Amino-7-hydroxyheptanoic acid. As a specialized, non-proteinogenic amino acid, its specific toxicological properties are not extensively documented. Therefore, this guide is built upon a foundation of risk assessment based on its chemical structure—containing a primary amine, a carboxylic acid, and a primary alcohol—and data from analogous compounds. The procedures outlined herein adhere to a conservative safety-first principle, designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Identification and Risk Assessment
The fundamental principle of laboratory safety is to understand the potential hazards before any handling occurs. While a specific Safety Data Sheet (SDS) for (S)-2-Amino-7-hydroxyheptanoic acid is not widely available, an analysis of its functional groups and data from similar molecules allows for a robust presumptive hazard assessment.
-
Skin and Eye Irritation: Structurally related compounds, such as 7-Aminoheptanoic acid and (S)-(+)-2-aminoheptane, are documented as causing skin and serious eye irritation[1][2]. The presence of both an acidic (carboxylic acid) and a basic (amine) functional group suggests a potential for irritation upon contact with skin or eyes.
-
Respiratory Tract Irritation: As a solid, the compound exists as a fine powder. Handling procedures that generate dust, such as weighing or transferring, create a significant risk of inhalation. Similar compounds are known to cause respiratory irritation[1][2][3].
-
Harmful if Swallowed: Acute oral toxicity is a potential hazard, as seen in analogous chemicals[1].
Given these potential risks, all handling of (S)-2-Amino-7-hydroxyheptanoic acid must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) as the last line of defense[4][5]. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a formal hazard assessment to select the appropriate PPE for any given task[4][6][7].
The Core PPE Ensemble: A Multi-Barrier System
For any work involving (S)-2-Amino-7-hydroxyheptanoic acid, a standard set of PPE is mandatory. This core ensemble serves as the baseline protection for low-quantity, low-risk manipulations.
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required. However, for any task involving liquids or the potential for splashes, chemical splash goggles that form a seal around the eyes are the appropriate choice[6][7][8].
-
Hand Protection: Chemical-resistant nitrile gloves are the standard recommendation for incidental contact. It is critical to inspect gloves for any signs of damage before use and to wash hands thoroughly after removal[8][9]. For prolonged work or when handling solutions, selecting gloves with proven resistance to the solvent in use is necessary. Always use powder-free gloves to prevent contamination of the sample[10].
-
Body Protection: A buttoned, long-sleeved laboratory coat must be worn to protect skin and clothing from minor spills and contamination[6][8].
-
Foot Protection: Closed-toe shoes are required in any laboratory setting to protect against spills and dropped objects[6].
Protocol-Specific PPE Escalation
The level of risk associated with handling (S)-2-Amino-7-hydroxyheptanoic acid is directly proportional to the scale of the operation and the specific manipulations involved. The following table outlines how the core PPE ensemble must be escalated based on the nature of the task.
| Task / Protocol | Scale | Primary Hazard(s) | Required PPE Ensemble | Engineering Control |
| Weighing Solid | < 1 gram | Inhalation of fine powder, eye contact. | Core Ensemble + N95 Respirator . | Chemical Fume Hood or Ventilated Balance Enclosure |
| Preparing Dilute Aqueous Solution | < 100 mL | Skin/eye contact from splashes. | Core Ensemble + Chemical Splash Goggles . | Chemical Fume Hood |
| Organic Synthesis / Reaction | > 1 gram | Inhalation, splashes of reagents/solvents, thermal hazards. | Core Ensemble + Chemical Splash Goggles , Face Shield , Chemical-Resistant Apron , appropriate thermal gloves if heating. | Chemical Fume Hood |
| Bulk Powder Transfer | > 10 grams | High risk of powder aerosolization and inhalation. | Core Ensemble + Full-face Respirator with appropriate cartridges, Disposable Coveralls . | Ventilated Enclosure with Local Exhaust Ventilation |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Step-by-step protocol for chemical spill response.
Detailed Spill Cleanup Steps:
-
Alert & Secure: Immediately alert others in the laboratory. Restrict access to the spill area.[11][12]
-
Don PPE: Before cleanup, don at a minimum: two pairs of nitrile gloves, chemical splash goggles, a lab coat, and an N95 respirator if the spill involves powder.[13]
-
Contain: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or spill pillows.[14] For solids, prevent dust from becoming airborne; do not sweep dry powder.[15][11]
-
Absorb: Gently cover the spill with the absorbent material, working from the outside in.[15][14]
-
Collect: Carefully scoop the absorbed material and place it into a clearly labeled, sealable hazardous waste container.[11][12] All cleanup materials must be disposed of as hazardous waste.[13]
-
Decontaminate: Clean the spill surface with soap and water, and dispose of the cleaning materials in the same waste container.[12][16]
-
Report: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
Decontamination and Waste Disposal
Proper waste management is a critical component of the chemical handling lifecycle.
-
Waste Segregation: All waste contaminated with (S)-2-Amino-7-hydroxyheptanoic acid must be treated as hazardous waste. Use separate, clearly labeled containers for solid and liquid waste.[15]
-
Solid Waste: This includes unused chemical, contaminated gloves, weigh boats, pipette tips, and absorbent materials from spill cleanups. Place these items in a sealed, labeled solid hazardous waste container.[15][13]
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses from decontaminating glassware, must be collected in a labeled liquid hazardous waste container.[15] Do not dispose of this waste down the drain.[17]
-
Container Management: Ensure all waste containers are kept securely closed when not in use and are stored in a designated secondary containment area. Follow your institution's specific procedures for waste pickup.[15]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with (S)-2-Amino-7-hydroxyheptanoic acid, ensuring a safe and productive research environment.
References
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8 Steps to Handling a Laboratory Chemical Spill . (2023). LabManager. [Link]
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Guide for Chemical Spill Response . (n.d.). American Chemical Society. [Link]
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Spill Clean up Procedure . (n.d.). The University of British Columbia. [Link]
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Spill procedure: Clean-up guidance . (n.d.). Queen Mary University of London. [Link]
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OSHA Lab Safety Equipment: Requirements & Compliance Guide . (2025). Formaspace. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . (2009). Lab Manager. [Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . (2025). National Center for Biotechnology Information (NCBI). [Link]
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Powder Coating Personal Protective Equipment (PPE) Requirements . (2026). NSP Coatings. [Link]
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OSHA's PPE Laboratory Standards . (2022). Clarion Safety Systems. [Link]
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Sample Considerations for Amino Acid Analysis . (n.d.). CIB (CSIC). [Link]
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Laboratory Safety Guidance . (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
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PPE for Powder Handling: Support Operators Effectively . (2025). Dust Arrest. [Link]
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Safety Data Sheet: Amino acid . (n.d.). Carl ROTH. [Link]
-
Safety Data Sheet for (S)-(+)-2-AMINOHEPTANE . (2024). Angene Chemical. [Link]
-
7-Aminoheptanoic acid Hazard Information . (n.d.). PubChem. [Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
